molecular formula C17H26ClNO3 B1674949 Levobunolol Hydrochloride CAS No. 27912-14-7

Levobunolol Hydrochloride

货号: B1674949
CAS 编号: 27912-14-7
分子量: 327.8 g/mol
InChI 键: DNTDOBSIBZKFCP-YDALLXLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levobunolol hydrochloride (CAS 27912-14-7) is a potent, non-selective beta-adrenergic receptor blocking agent (β1 and β2) that lacks intrinsic sympathomimetic and local anesthetic (membrane-stabilizing) activity . Its primary research application is in ophthalmology, where it is investigated as an intraocular pressure (IOP)-lowering agent for studies modeling chronic open-angle glaucoma and ocular hypertension . The principal mechanism of action for its ocular hypotensive effect is a pronounced reduction in the production of aqueous humor by the ciliary body . In research settings, this compound has demonstrated a significant IOP-lowering effect, with a detectable onset within one hour and a maximum effect observed between 2 and 6 hours after administration; this pressure reduction can be maintained for up to 24 hours following a single dose . Beyond its beta-blocking activity, studies on rabbit ciliary arteries indicate it induces vasodilation via a dual mechanism: by blocking calcium entry through non-voltage-dependent Ca2+ channels and by potentially altering the calcium sensitivity of vascular smooth muscle cells, which may help elucidate its effects on ocular blood flow . The metabolite dihydrolevobunolol is equipotent in beta-blocking activity and contributes significantly to the prolonged pharmacodynamic effects observed in preclinical models . This compound is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDOBSIBZKFCP-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020777
Record name Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27912-14-7
Record name Levobunolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27912-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalene-1(2H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOBUNOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90S49LDHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levobunolol Hydrochloride in the Trabecular Meshwork

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levobunolol (B1674948) hydrochloride is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of open-angle glaucoma and ocular hypertension. Its primary mechanism of action is the reduction of aqueous humor production by blocking beta-adrenergic receptors in the ciliary body, which leads to a significant decrease in intraocular pressure (IOP).[1][2][3][4] A secondary, less definitively characterized mechanism involves an increase in aqueous humor outflow through the trabecular meshwork (TM). This technical guide provides a comprehensive examination of the molecular interactions and cellular signaling pathways through which levobunolol is understood to influence the trabecular meshwork, thereby contributing to its overall ocular hypotensive effect. This document synthesizes current research, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for research and development professionals.

Introduction: The Role of the Trabecular Meshwork in Aqueous Humor Outflow

The trabecular meshwork is a specialized, multi-layered tissue located in the iridocorneal angle of the eye. It is the primary site of aqueous humor drainage, accounting for 70-95% of total outflow in a healthy eye.[5] The TM's intricate structure of beams, sheets, and extracellular matrix (ECM) provides resistance to aqueous humor outflow, which is a critical determinant of intraocular pressure.[6][7][8] The contractility and cellular integrity of TM cells, as well as the composition and organization of the surrounding ECM, are key factors in regulating this resistance.[7][9][10] Pathological changes in the TM, such as increased stiffness, altered ECM deposition, and cytoskeletal rearrangements, are associated with increased outflow resistance and the elevated IOP characteristic of primary open-angle glaucoma.[7][8][9][10]

Levobunolol's Interaction with Beta-Adrenergic Receptors in the Trabecular Meshwork

The human trabecular meshwork expresses a predominance of beta-2 adrenergic receptors on its endothelial cells.[11] While the primary IOP-lowering effect of beta-blockers like levobunolol is attributed to reduced aqueous humor production, their interaction with these TM receptors is also of significant interest.

Levobunolol is a non-cardioselective beta-adrenoceptor blocking agent, equipotent at both beta-1 and beta-2 receptors.[1] The levo-isomer is significantly more potent in its beta-blocking activity than its dextro counterpart. As a competitive antagonist, levobunolol binds to beta-adrenergic receptors in the TM, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

The downstream effects of this blockade on trabecular outflow are complex and not as fully elucidated as the effects of beta-agonists. Beta-agonist stimulation is known to increase outflow facility, likely through TM relaxation.[11] The effect of an antagonist is less direct. While some studies suggest that beta-blockade alone has no significant effect on outflow facility, others indicate a potential for a modest increase.[11][12] One hypothesis is that by blocking beta-2 receptors, levobunolol may modulate the tone of the TM cells, leading to changes in the tissue's architecture that reduce resistance to aqueous humor outflow.

Signaling Pathways in the Trabecular Meshwork

The regulation of trabecular meshwork cell contractility and extracellular matrix remodeling is governed by complex signaling pathways. While the direct signaling cascade of levobunolol in the TM is an area of ongoing research, the general beta-adrenergic signaling pathway provides a framework for understanding potential mechanisms.

G General Beta-Adrenergic Signaling in Trabecular Meshwork cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates RhoA RhoA PKA->RhoA Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Contraction TM Cell Contraction & Decreased Outflow RhoA->Contraction Promotes MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Relaxation TM Cell Relaxation & Increased Outflow MLC->Relaxation Leads to Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->B2AR Activates Levobunolol Levobunolol Levobunolol->B2AR Blocks

Caption: General beta-adrenergic signaling pathway in trabecular meshwork cells.

As an antagonist, levobunolol blocks the initial step of this pathway at the beta-2 adrenergic receptor. The prevailing theory for beta-agonist-induced outflow increase is that the resulting rise in intracellular cAMP and PKA activation leads to the inhibition of the RhoA/ROCK pathway and activation of myosin light chain phosphatase, causing TM cell relaxation and increased outflow.[13] The mechanism for a beta-blocker is less direct and may involve modulation of basal cellular tone or interaction with other signaling pathways that influence TM cell contractility and ECM dynamics.

Quantitative Data on the Effects of Levobunolol

The clinical efficacy of levobunolol is well-documented, primarily through its robust effect on IOP reduction. Its direct impact on trabecular outflow facility is more challenging to isolate and quantify.

Table 1: Effect of Levobunolol on Intraocular Pressure (IOP)

StudyDrug ConcentrationBaseline IOP (mmHg)IOP ReductionDuration of ActionPatient Population
Geyer et al. (1988)[14][15]0.5% & 1%Not specified> 8.8 mmHgUp to 4 yearsOcular hypertension/Glaucoma
Partamian et al. (1983)[4]1% & 2%Not specifiedSignificant decrease for up to 12 hoursSingle doseOcular hypertension
Cinotti et al. (1985)[16]0.5%Not specified> 8 mmHg at 2 hours, > 9 mmHg over 1 month1 monthOpen-angle glaucoma/Ocular HTN
Bosem et al. (1992)[17]0.5%26.0 ± 5.128.3% decrease2 hoursGlaucoma
Bosem et al. (1992)[17]0.5%20.2 ± 3.629.6% decrease2 hoursHealthy individuals
Long et al. (1985)[18]0.5% & 1%26-276.8 - 7.6 mmHg15 monthsOcular hypertension/Glaucoma

Table 2: Effect of Levobunolol on Aqueous Humor Dynamics

StudyDrug Used in ConjunctionMeasured ParameterBaseline ValueValue After TreatmentChange
Hayashi et al. (1989)[19]PilocarpineTrabecular Outflow Facility0.17 ± 0.14 µL/min/mmHg (vehicle)0.42 ± 0.16 µL/min/mmHg (pilocarpine-treated)+147%
Bosem et al. (1992)[17]NoneOcular Pulsatile Flow482.1 ± 133.3 µL/minute (glaucomatous eyes)548.5 ± 180.3 µL/minute+13.3%
Bosem et al. (1992)[17]NoneOcular Pulsatile Flow457.6 ± 178.2 µL/minute (healthy eyes)528.0 ± 223.8 µL/minute+12.3%

Note: In the Hayashi et al. study, levobunolol was administered to decrease aqueous humor flow to facilitate the measurement of outflow facility in pilocarpine-treated eyes, so the change is not solely attributable to levobunolol.

Experimental Protocols

Investigating the mechanism of action of levobunolol in the trabecular meshwork involves a variety of specialized in vitro and ex vivo techniques.

Human Trabecular Meshwork (HTM) Cell Culture

G Workflow for Human Trabecular Meshwork Cell Culture start Obtain Human Donor Corneoscleral Rims dissect Dissect Trabecular Meshwork Tissue start->dissect explant Create Tissue Explants dissect->explant culture Culture Explants in TMCM Medium explant->culture migration Allow for Cell Migration and Proliferation culture->migration passage Passage Cells for Expansion migration->passage characterize Characterize Cells (e.g., Morphology, Markers) passage->characterize experiment Use Cells for Experiments characterize->experiment

Caption: Experimental workflow for isolating and culturing human trabecular meshwork cells.

Protocol:

  • Tissue Procurement: Obtain human donor corneoscleral rims from an eye bank, ensuring compliance with ethical guidelines.

  • Dissection: Under a dissecting microscope, carefully remove the iris and ciliary body to expose the trabecular meshwork.

  • Explantation: Excise strips of the trabecular meshwork and place them in a culture dish pre-coated with a cell adhesion-promoting substrate like gelatin or fibronectin.

  • Cell Culture: Culture the explants in a specialized trabecular meshwork cell medium (TMCM) containing basal medium, fetal bovine serum, and growth supplements. Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

  • Cell Migration and Proliferation: Allow the HTM cells to migrate from the explants and proliferate on the culture dish surface.

  • Passaging: Once confluent, detach the cells using trypsin-EDTA and re-plate them in new culture vessels for expansion.

  • Characterization: Confirm the identity and purity of the HTM cell cultures by observing their characteristic morphology and testing for the expression of specific markers.

Anterior Segment Perfusion for Outflow Facility Measurement

G Workflow for Anterior Segment Perfusion start Dissect Anterior Segment from Donor Eye mount Mount Anterior Segment in Perfusion Chamber start->mount perfuse_base Perfuse with Culture Medium at Constant Pressure/Flow to Establish Baseline mount->perfuse_base add_drug Introduce Levobunolol into Perfusion Medium perfuse_base->add_drug perfuse_drug Continue Perfusion and Monitor Pressure/Flow Rate add_drug->perfuse_drug calculate Calculate Outflow Facility (C = Flow Rate / Pressure) perfuse_drug->calculate analyze Compare Outflow Facility Before and After Drug Treatment calculate->analyze

References

Pharmacological Profile of Levobunolol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol (B1674948) hydrochloride is a non-selective beta-adrenergic receptor antagonist renowned for its efficacy in reducing intraocular pressure (IOP). This technical guide provides a comprehensive overview of the pharmacological profile of Levobunolol hydrochloride, designed for researchers, scientists, and professionals in drug development. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction

This compound is the levorotatory isomer of bunolol (B1668053) and a potent non-selective beta-adrenoceptor antagonist.[1][2] It is primarily used in ophthalmic solutions for the management of chronic open-angle glaucoma and ocular hypertension.[3][4] Its therapeutic effect is primarily attributed to the reduction of aqueous humor production, which in turn lowers intraocular pressure, a major risk factor for glaucomatous optic neuropathy.[1][5] This guide delves into the core pharmacological characteristics of this compound, offering a technical resource for research and development.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2] In the eye, these receptors are located on the ciliary body epithelium. Stimulation of these receptors by endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, leads to the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6] This signaling cascade promotes the production of aqueous humor.

By antagonizing these receptors, this compound inhibits the activation of adenylyl cyclase, thereby decreasing cAMP levels and reducing the rate of aqueous humor secretion.[6] This reduction in aqueous humor inflow into the anterior chamber of the eye leads to a decrease in intraocular pressure.[1][5]

Signaling Pathway of this compound

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor (β1 and β2) Catecholamines->Beta_Receptor Activates AC Adenylyl Cyclase Beta_Receptor->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts Aq_Humor Aqueous Humor Production cAMP->Aq_Humor Stimulates Levobunolol Levobunolol HCl Levobunolol->Beta_Receptor Blocks

Figure 1: Simplified signaling pathway of this compound's action.

Pharmacological Data

Receptor Binding Affinity

This compound is a non-selective beta-adrenergic antagonist, demonstrating high affinity for both β1 and β2 receptors.

Receptor SubtypeLigandKi (nM)SpeciesReference
Beta-1 Adrenergic ReceptorLevobunolol0.39Rabbit[7]
Beta-2 Adrenergic ReceptorLevobunolol0.36Rabbit[7]

Table 1: Receptor Binding Affinity of this compound

Pharmacokinetics (Ophthalmic Administration)

Following topical administration to the eye, this compound is absorbed and exerts its effects locally. A portion of the dose can be systemically absorbed.

ParameterValueSpeciesNotesReference
Onset of ActionWithin 1 hourHuman-[1]
Peak Effect2 - 6 hoursHuman-[1]
Duration of ActionUp to 24 hoursHuman-[1]
Peak Plasma Concentration (Cmax)1.60 ng/mLRabbit1 hour after instillation of 0.5% solution[7]
Aqueous Humor Concentration750.89 ng/mLRabbit1 hour after instillation of 0.5% solution[7]
Trough Aqueous Humor Concentration43.38 ng/mLRabbit12 hours after instillation of 0.5% solution[7]
Metabolism-RabbitMetabolized to the equipotent dihydrobunolol (B1214544) in ocular tissues.[8]

Table 2: Pharmacokinetic Parameters of Ophthalmic this compound

Pharmacodynamics & Clinical Efficacy

Clinical studies have consistently demonstrated the efficacy of this compound in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension.

Study ReferenceDrug Concentration & DosingDurationMean IOP ReductionPercentage IOP Reduction
The Levobunolol Study Group (1985)0.5% and 1% twice daily2 years6 - 8 mmHg~27%
Wandel et al. (1988)0.25% once daily3 months-24% in 72% of patients
The Levobunolol Study Group (1989)0.5% and 1% twice daily4 years7.1 - 7.2 mmHg-
Geyer et al. (1990)0.5% and 1% once daily3 months6.5 - 7.0 mmHg-
Long et al. (1985)0.5% and 1% twice daily15 months8 - 8.2 mmHg-

Table 3: Summary of Clinical Efficacy of this compound in Lowering Intraocular Pressure

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptors.

Materials and Reagents:

  • Cell membranes expressing β1 or β2 adrenergic receptors (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol)

  • This compound (unlabeled competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding wells: Radioligand and assay buffer.

    • Non-specific Binding wells: Radioligand and a high concentration of a non-labeled beta-blocker (e.g., propranolol).

    • Competition wells: Radioligand and varying concentrations of this compound.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Reagents) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Competitor) Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation IC50 & Ki Calculation Counting->Calculation

Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Measurement

This protocol describes a method to assess the functional antagonism of this compound by measuring its effect on intracellular cAMP levels.

Materials and Reagents:

  • Cells expressing β-adrenergic receptors (e.g., A431 cells)

  • This compound

  • Isoproterenol (a beta-agonist)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

  • Plate reader

Procedure:

  • Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol) to induce cAMP production.

  • Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer.

  • cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Cell Culture Cell_Plating Cell Plating Cell_Culture->Cell_Plating Pre_treatment Pre-treatment (Levobunolol + PDE Inhibitor) Cell_Plating->Pre_treatment Stimulation Stimulation (Beta-agonist) Pre_treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Measurement cAMP Measurement Cell_Lysis->cAMP_Measurement Data_Analysis IC50 Determination cAMP_Measurement->Data_Analysis

Figure 3: Workflow for a functional cAMP antagonism assay.
In Vivo Measurement of Intraocular Pressure in Rabbits

This protocol details the measurement of IOP in rabbits following topical administration of this compound.

Materials and Reagents:

  • New Zealand White rabbits

  • This compound ophthalmic solution (e.g., 0.5%)

  • Vehicle control solution

  • Tonometer (e.g., Tono-Pen, TonoVet)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

Procedure:

  • Acclimatization: Acclimatize the rabbits to the laboratory environment and handling procedures.

  • Baseline IOP Measurement: Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer. A topical anesthetic may be applied to the cornea prior to measurement.

  • Drug Administration: Instill a single drop of this compound ophthalmic solution into one eye (the treated eye) and the vehicle solution into the contralateral eye (the control eye).

  • Post-treatment IOP Measurement: Measure the IOP in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Compare the IOP reduction in the Levobunolol-treated eyes to the control eyes to determine the drug's efficacy.

Conclusion

This compound is a well-characterized, potent, non-selective beta-adrenergic antagonist with a primary application in the topical treatment of glaucoma and ocular hypertension. Its mechanism of action, involving the blockade of beta-adrenergic receptors in the ciliary body and subsequent reduction of aqueous humor production, is well-established. The pharmacokinetic and pharmacodynamic data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of ophthalmology. The provided workflows and signaling pathway diagrams offer a clear visual aid for understanding the complex processes involved in the pharmacological action and evaluation of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Levobunolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Levobunolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist primarily used in the management of glaucoma. This document delves into its structural features, stereochemical properties, and the analytical methodologies used for its characterization, and details its mechanism of action within the beta-adrenergic signaling pathway.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the levorotatory enantiomer of bunolol (B1668053). Its chemical name is (–)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride. The presence of a single chiral center dictates its stereospecific interactions with adrenergic receptors and its pharmacological activity.

The key structural features include a naphthalenone moiety linked to a side chain containing a secondary amine and a hydroxyl group. This specific arrangement is crucial for its antagonist activity at beta-adrenergic receptors.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₁₇H₂₆ClNO₃[1][2]
Molecular Weight 327.85 g/mol [1][3][4]
CAS Number 27912-14-7[1][4][5]
Appearance Fine, white to off-white crystalline powder[6]
Melting Point Approximately 209 °C[6]
pKa Approximately 9.32[6]
Solubility (at 25°C) > 300 mg/mL in Distilled Water24 mg/mL in Absolute Ethanol[6]
IUPAC Name 5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride[1][2][6]

Stereochemistry

The pharmacological activity of bunolol resides almost exclusively in its (S)-(-)-enantiomer, known as levobunolol. The dextrorotatory (R)-(+)-enantiomer is significantly less active as a beta-blocker. Levobunolol is reported to be approximately 60 times more potent than its dextro isomer in its beta-blocking activity.

The stereochemistry of Levobunolol is defined by the chiral center at the carbon atom bearing the hydroxyl group in the propanolamine (B44665) side chain. The absolute configuration of this chiral center is (S), as designated by the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of this compound with the (S) chiral center indicated.

Experimental Protocols for Stereochemical Determination

The determination of the enantiomeric purity of this compound is critical for ensuring its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and reliable method for this purpose.

Chiral HPLC Method for Enantiomeric Purity

This protocol is a representative method for the chiral separation of bunolol enantiomers, adaptable for Levobunolol.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV Detector

    • Chiral Stationary Phase Column (e.g., Chiralcel OD-H, 25 cm x 4.6 mm, 5.0 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 95:5:0.1 (v/v/v). The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

    • Prepare a solution of the racemic bunolol hydrochloride to verify the separation of the two enantiomers.

    • Filter the sample solutions through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the racemic mixture to confirm the resolution of the (R) and (S) enantiomers.

    • Inject the this compound sample and record the chromatogram.

    • The enantiomeric purity is determined by calculating the area percentage of the Levobunolol peak relative to the total area of both enantiomer peaks.

G cluster_workflow Chiral HPLC Workflow prep Sample Preparation (Levobunolol in Mobile Phase) hplc HPLC System (Chiral Column) prep->hplc separation Enantiomeric Separation hplc->separation detection UV Detection (220 nm) separation->detection analysis Data Analysis (Peak Area Integration) detection->analysis purity Enantiomeric Purity (%) analysis->purity

Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.

Mechanism of Action and Signaling Pathway

Levobunolol is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. In the eye, this blockade leads to a reduction in the production of aqueous humor by the ciliary body, which in turn lowers intraocular pressure.

The beta-adrenergic signaling pathway is initiated by the binding of an agonist (like epinephrine) to the beta-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit of the associated G-protein, which then stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a physiological response.

Levobunolol acts as a competitive antagonist, binding to the beta-adrenergic receptor and preventing the binding of endogenous catecholamines, thereby inhibiting this signaling cascade.

G cluster_pathway Beta-Adrenergic Signaling Pathway and Point of Inhibition agonist Agonist (e.g., Epinephrine) receptor Beta-Adrenergic Receptor (GPCR) agonist->receptor Binds and Activates g_protein Gs Protein receptor->g_protein Activates levobunolol Levobunolol (Antagonist) levobunolol->receptor Binds and Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (Increased Aqueous Humor Production) pka->response Leads to

Caption: Simplified beta-adrenergic signaling pathway showing inhibition by Levobunolol.

References

In Vitro vs. In Vivo Effects of Levobunolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobunolol (B1674948) hydrochloride is a non-selective beta-adrenergic receptor antagonist widely utilized in the topical treatment of glaucoma and ocular hypertension.[1][2][3][4] Its primary therapeutic effect lies in the reduction of intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.[5][6] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of Levobunolol hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action

This compound is a potent, non-cardioselective beta-adrenoceptor blocking agent, demonstrating equipotent activity at both beta-1 and beta-2 receptors.[6][7] The levo-isomer is significantly more potent in its beta-blocking activity than its dextro counterpart.[6] The primary mechanism for its IOP-lowering effect is a reduction in the production of aqueous humor by the ciliary body.[5] This is achieved through the blockade of beta-adrenergic receptors on the ciliary epithelium, which in turn inhibits the downstream signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP) that stimulates aqueous humor secretion.[4][8]

In Vitro Effects of this compound

In vitro studies are crucial for elucidating the direct molecular and cellular effects of a drug, independent of systemic physiological influences. For Levobunolol, these studies have focused on receptor binding, effects on isolated ocular tissues, and cellular signaling pathways.

Quantitative In Vitro Data
ParameterValueExperimental SystemReference
Beta-Adrenergic Receptor Binding
IC50 (nonselective)48 µMNot specified[9]
Affinity (β1 and β2)Nearly equal affinity, similar to propranololCompetitive radioligand binding assay[7]
Vasodilation of Isolated Rabbit Ciliary Artery
EC50 (Histamine-induced contraction)20.6 ± 16.3 µMIsometric tension recording[1]
EC50 (High-K+ solution-induced contraction)80.3 ± 12.6 µMIsometric tension recording[1]
Metabolism in Rabbit Cornea Organ Culture
Vmax (Dihydrobunolol formation)13.2 nmol/min/gm of corneaOrgan culture[10]
Km (Dihydrobunolol formation)1.48 mMOrgan culture[10]
Experimental Protocols

A competitive radioligand binding assay is utilized to determine the affinity of Levobunolol for beta-adrenergic receptors. The general protocol involves:

  • Membrane Preparation: Isolation of cell membranes expressing beta-adrenergic receptors from a suitable source (e.g., cultured cells or tissue homogenates).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to beta-adrenergic receptors (e.g., ³H-dihydroalprenolol) and varying concentrations of unlabeled Levobunolol.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of Levobunolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the drug for the receptor.

This protocol assesses the direct effect of Levobunolol on vascular tone in a key ocular blood vessel:

  • Tissue Preparation: Ciliary arteries are dissected from rabbit eyes and mounted in a myograph system, which allows for the measurement of isometric tension.

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as a high-potassium solution, histamine, or phenylephrine, to establish a stable baseline tone.[1][2]

  • Drug Application: Cumulative concentrations of Levobunolol are added to the organ bath.

  • Tension Measurement: Changes in isometric tension are continuously recorded. A decrease in tension indicates vasodilation.

  • Data Analysis: Dose-response curves are constructed to determine the concentration of Levobunolol that produces 50% of the maximal relaxation (EC50).[1]

Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein G-protein beta_receptor->g_protein ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP to g_protein->ac Activates catecholamines Catecholamines (e.g., Epinephrine) catecholamines->beta_receptor Activates levobunolol Levobunolol levobunolol->beta_receptor Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates secretion ↓ Aqueous Humor Secretion pka->secretion Leads to

Caption: Levobunolol's mechanism of action at the ciliary epithelium.

In Vivo Effects of this compound

In vivo studies, including clinical trials in humans and studies in animal models, are essential to understand the therapeutic efficacy, pharmacokinetics, and systemic effects of a drug in a whole organism.

Quantitative In Vivo Data
Study DurationLevobunolol ConcentrationDosing FrequencyMean IOP Decrease from Baseline (mmHg)Reference
2 years0.5%Twice daily6.87 - 7.81[5]
12 months0.25%Twice daily5.1[5]
3 months0.5%Once daily7.0[5]
3 months0.25%Twice daily6.2[11]
3 months0.5%Twice daily6.0[11]
24 hours (single dose)0.5%Single dose> 8 (max effect at 2 hrs), ≥ 2 (at 24 hrs)[12]
1 month0.5% & 1%Twice daily> 9[12]
Dose-response (single drop)0.3% & 0.6%Single doseSignificant decrease at 1, 2, & 4 hours[13]
Dose-response (single drop)1% & 2%Single doseSignificant decrease at 1, 2, 4, 6, 8, & 12 hours[13]
Animal ModelParameterValueReference
Albino RabbitPharmacokinetics (single 0.5% drop) [14]
Levobunolol + DHB concentration in aqueous humorHigher than timolol (B1209231)[14]
Levobunolol + DHB concentration in iris-ciliary bodyComparable to timolol[14]
Levobunolol + DHB concentration in choroid-retina & optic nerveLower than timolol[14]
Experimental Protocols

Rabbit models are frequently used to study the efficacy of IOP-lowering drugs:

  • Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension can be induced through various methods, such as the injection of alpha-chymotrypsin into the posterior chamber or laser photocoagulation of the trabecular meshwork.[15] A transient model can also be established using an oculopressor.[16]

  • Drug Administration: A single drop of this compound ophthalmic solution (e.g., 0.5%) is instilled into the conjunctival sac of the rabbit's eye.

  • IOP Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer calibrated for rabbits, such as a Tono-Pen or a rebound tonometer.[17][18] For continuous monitoring, telemetric devices can be implanted.[17]

  • Data Analysis: The change in IOP from baseline is calculated to determine the drug's efficacy.

This protocol is used to determine the pharmacokinetic profile of Levobunolol in ocular tissues:

  • Sample Collection: Following topical administration of Levobunolol, aqueous humor samples are collected from rabbit eyes at predetermined time points.

  • Sample Preparation: The aqueous humor samples are processed, which may involve protein precipitation and extraction of the drug and its metabolites.

  • LC-MS Analysis: The prepared samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the concentrations of Levobunolol and its active metabolite, dihydrobunolol (B1214544).[14]

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Experimental Workflow

G cluster_preclinical Preclinical In Vivo Study cluster_clinical Clinical Trial cluster_data_analysis Data Analysis & Outcome animal_model Glaucoma Animal Model (e.g., Rabbit) drug_admin Topical Administration of Levobunolol animal_model->drug_admin iop_measurement IOP Measurement (Tonometry) drug_admin->iop_measurement pk_sampling Pharmacokinetic Sampling (Aqueous Humor) drug_admin->pk_sampling efficacy_analysis Efficacy Analysis (IOP Reduction) iop_measurement->efficacy_analysis lcms_analysis LC-MS Analysis pk_sampling->lcms_analysis pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) lcms_analysis->pk_parameters patient_recruitment Patient Recruitment (Glaucoma/Ocular Hypertension) randomization Randomization (Levobunolol vs. Control) patient_recruitment->randomization treatment Treatment Period randomization->treatment iop_monitoring Regular IOP Monitoring treatment->iop_monitoring safety_assessment Safety Assessment (Adverse Events) treatment->safety_assessment iop_monitoring->efficacy_analysis safety_profile Safety Profile safety_assessment->safety_profile

Caption: Workflow for in vivo evaluation of Levobunolol.

Comparison of In Vitro and In Vivo Effects

FeatureIn VitroIn Vivo
Primary Focus Direct cellular and molecular mechanismsTherapeutic efficacy and systemic effects in a whole organism
Key Findings - Non-selective beta-adrenergic receptor antagonist.- Induces vasodilation in isolated ciliary arteries.[1][2]- Metabolized to dihydrobunolol in corneal tissue.[10]- Significantly reduces IOP in humans and animals.[5][11][12][13]- Systemic absorption can lead to decreased heart rate and blood pressure.[5]- Demonstrates a favorable pharmacokinetic profile in ocular tissues.[14]
Advantages - Controlled environment, allowing for the study of direct drug effects.- Elucidation of specific molecular targets and signaling pathways.- Provides data on therapeutic efficacy in a disease state.- Assesses the overall safety profile, including potential systemic side effects.- Determines the pharmacokinetic and pharmacodynamic properties in a living system.
Limitations - May not fully recapitulate the complex physiological environment of the eye.- Does not account for drug metabolism and distribution in the whole organism.- More complex and variable due to individual physiological differences.- Systemic effects can influence the observed ocular response.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro and in vivo effects of this compound. The in vitro data clearly establishes its mechanism of action as a non-selective beta-adrenergic antagonist, leading to a reduction in the cellular processes responsible for aqueous humor production. The in vivo findings from extensive clinical trials and animal studies confirm its efficacy in lowering intraocular pressure, establishing it as a cornerstone in the management of glaucoma and ocular hypertension. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of ophthalmology and drug development, facilitating a deeper understanding of this important therapeutic agent.

References

Levobunolol Hydrochloride: A Technical Guide to its Affinity for Beta-1 and Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Levobunolol Hydrochloride's binding affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Levobunolol is a non-selective beta-adrenergic antagonist, demonstrating high affinity for both receptor subtypes. This document details the quantitative binding data, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Quantitative Receptor Affinity Data

The binding affinity of this compound for β1 and β2 adrenergic receptors is a critical determinant of its pharmacological activity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

CompoundReceptor SubtypeTissue/Cell SourceRadioligandAffinity (Ki)
LevobunololBeta-1Not SpecifiedNot Specified0.39 nM
LevobunololBeta-2Not SpecifiedNot Specified0.36 nM

Data compiled from a radioreceptor assay.[1]

As the data indicates, Levobunolol exhibits nearly identical and potent affinity for both β1 and β2 receptors, confirming its non-selective profile.[1]

Experimental Protocols

The determination of Levobunolol's receptor affinity is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the competitor, in this case, Levobunolol) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Protocol: Competitive Radioligand Binding Assay for β1 and β2 Adrenergic Receptors

1. Membrane Preparation:

  • Objective: To isolate cell membranes containing the β1 and β2 adrenergic receptors.

  • Procedure:

    • Tissues rich in the target receptors (e.g., turkey erythrocytes for β1 and rat erythrocytes or lung tissue for β2) are homogenized in a cold buffer solution.[1]

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Radioligand Binding Assay:

  • Objective: To determine the Ki of Levobunolol for β1 and β2 receptors.

  • Materials:

    • Membrane preparation containing β1 or β2 receptors.

    • Radioligand: Typically [3H]-dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist.[1]

    • Unlabeled competitor: this compound in a range of concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • A fixed concentration of the radioligand ([3H]-DHA) is incubated with the membrane preparation in the absence (total binding) or presence of increasing concentrations of unlabeled Levobunolol.

    • A separate set of tubes containing the radioligand and a high concentration of a non-specific ligand is used to determine non-specific binding.

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[1]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • Objective: To calculate the IC50 and Ki values for Levobunolol.

  • Procedure:

    • The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the Levobunolol concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of Levobunolol that inhibits 50% of the specific radioligand binding.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Mechanism of Action

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (like epinephrine (B1671497) or norepinephrine), initiate intracellular signaling cascades. Levobunolol, as an antagonist, blocks these pathways.

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-1 adrenergic receptors are predominantly coupled to the Gs (stimulatory) G-protein. Their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Beta1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Beta1_Receptor Beta-1 Receptor Agonist->Beta1_Receptor Activates Levobunolol Levobunolol Levobunolol->Beta1_Receptor Blocks Gs_Protein Gs Protein (αβγ) Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates substrates leading to

Caption: Beta-1 adrenergic receptor signaling pathway and its inhibition by Levobunolol.

Beta-2 Adrenergic Receptor Signaling Pathway

Beta-2 adrenergic receptors can couple to both Gs and Gi (inhibitory) G-proteins, leading to more complex signaling outcomes. The primary pathway involves Gs activation, similar to β1 receptors.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta2_Receptor Beta-2 Receptor Agonist->Beta2_Receptor Activates Levobunolol Levobunolol Levobunolol->Beta2_Receptor Blocks Gs_Protein Gs Protein (αβγ) Beta2_Receptor->Gs_Protein Activates Gi_Protein Gi Protein (αβγ) Beta2_Receptor->Gi_Protein Can also couple to AC Adenylyl Cyclase Gs_Protein->AC Activates Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Phosphorylates substrates leading to

Caption: Beta-2 adrenergic receptor signaling pathways and their inhibition by Levobunolol.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the Ki value of a competitive antagonist like Levobunolol using a radioligand binding assay.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissues expressing β-receptors) Incubation Incubation (Membranes + Radioligand + Levobunolol) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Levobunolol dilutions, Buffers) Reagent_Prep->Incubation Filtration Filtration & Washing (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measure bound radioactivity) Filtration->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Plot_Data Plot % Binding vs. [Levobunolol] Calculate_Binding->Plot_Data Determine_IC50 Determine IC50 from curve fit Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calculate_Ki

Caption: Workflow for determining the Ki of Levobunolol via competitive radioligand binding.

References

Physicochemical Properties of Levobunolol Hydrochloride: An In-depth Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and bioavailability in ophthalmic formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering critical data and detailed experimental methodologies to support formulation development, quality control, and regulatory submissions.

Chemical and Physical Properties

This compound is the hydrochloride salt of the levo-isomer of bunolol. It presents as a fine, white to off-white crystalline powder that is odorless and has a bitter taste.[1]

Table 1: Chemical and Physical Data of this compound

PropertyValueReference
Chemical Name (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride[2]
Molecular Formula C₁₇H₂₅NO₃ · HCl[1]
Molecular Weight 327.85 g/mol [1]
CAS Number 27912-14-7[2]
Appearance Fine, white to off-white crystalline powder
Melting Point 209°C to 211°C[3]
pKa Approximately 9.32

Solubility Profile

The aqueous solubility of this compound is a critical parameter for the formulation of ophthalmic solutions. It is freely soluble in water and methanol, and slightly soluble in ethanol.[3]

Table 2: Solubility of this compound

SolventSolubilityReference
Water Soluble[3]
Methanol Soluble[3]
Ethanol Slightly Soluble[3]

Partition Coefficient (Log P)

The partition coefficient is a measure of a drug's lipophilicity and its ability to permeate biological membranes. The Log P value for Levobunolol has been reported to be 2.4, indicating a moderate degree of lipophilicity.

Stability Profile

The stability of this compound is a crucial factor in ensuring the safety and efficacy of its ophthalmic formulations. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions. Ophthalmic solutions of this compound have a shelf-life pH range of 5.5 to 7.5.[2]

Mechanism of Action and Signaling Pathway

This compound is a non-cardioselective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[3] In the eye, beta-2 adrenergic receptors are predominant in the ciliary body, which is responsible for the production of aqueous humor.[3] By blocking these receptors, this compound reduces the production of aqueous humor, thereby lowering intraocular pressure.[3] This is the primary mechanism for its therapeutic effect in glaucoma.

G cluster_membrane Ciliary Epithelial Cell Membrane cluster_cytosol Cytosol beta_receptor Beta-2 Adrenergic Receptor g_protein G-protein (Gs) beta_receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Conversion atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activation ion_channels Ion Channels/Transporters pka->ion_channels Phosphorylation aqueous_humor Aqueous Humor Production ion_channels->aqueous_humor Modulation IOP Increased Intraocular Pressure (IOP) aqueous_humor->IOP Leads to levobunolol Levobunolol HCl levobunolol->beta_receptor Blocks

Beta-Adrenergic Signaling Pathway in Aqueous Humor Production.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-4 mm.

  • Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

G start Start powder Powder Levobunolol HCl start->powder fill_capillary Fill Capillary Tube powder->fill_capillary place_in_apparatus Place in Melting Point Apparatus fill_capillary->place_in_apparatus heat Heat at a Controlled Rate place_in_apparatus->heat observe Observe Melting heat->observe record Record Melting Range observe->record end End record->end

Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

  • This compound

  • Purified water

  • Conical flasks with stoppers

  • Shaking incubator or water bath with shaker

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of purified water in a conical flask.

  • Equilibration: The flask is securely stoppered and placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. A portion of the suspension is then centrifuged to further separate the solid and liquid phases.

  • Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus and Reagents:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Beaker

  • This compound

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water.

  • Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of NaOH, adding the titrant in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Partition Coefficient (Log P) Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient of Levobunolol.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate (B84403) buffer pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and water (or buffer) are shaken together for 24 hours to ensure mutual saturation. The phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a predetermined period to allow for partitioning of the drug between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be used to aid separation.

  • Quantification: The concentration of Levobunolol in each phase is determined using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the unionized drug in the n-octanol phase to that in the aqueous phase. Log P is the logarithm of this value.

Stability-Indicating HPLC Method and Forced Degradation Studies

Objective: To develop a stability-indicating HPLC method and to investigate the degradation profile of this compound under various stress conditions.

Forced Degradation Conditions:

  • Acid Hydrolysis: this compound solution is treated with an acid (e.g., 0.1 M HCl) and heated.

  • Base Hydrolysis: this compound solution is treated with a base (e.g., 0.1 M NaOH) and heated.

  • Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Solid this compound or its solution is exposed to elevated temperatures.

  • Photodegradation: Solid this compound or its solution is exposed to UV and/or visible light.

HPLC Method (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Stress Sample Preparation: Samples of this compound are subjected to the forced degradation conditions for a specified period.

  • Chromatographic Analysis: The stressed samples, along with an unstressed control, are analyzed by the HPLC method.

  • Method Validation: The HPLC method is validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent drug from its degradation products.

  • Data Analysis: The chromatograms are examined to identify and quantify the degradation products. The peak purity of the Levobunolol peak is assessed to confirm that it is free from co-eluting degradants.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis and Method Development acid Acid Hydrolysis hplc_dev Develop Stability-Indicating HPLC Method base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic analyze Analyze Stressed Samples hplc_dev->analyze validate Validate Method analyze->validate identify Identify Degradation Products validate->identify drug Levobunolol HCl drug->acid drug->base drug->oxidation drug->thermal drug->photo

Forced Degradation and Stability-Indicating Method Development Workflow.

Conclusion

A thorough understanding of the physicochemical properties of this compound is paramount for the successful development of stable, safe, and effective ophthalmic formulations. This guide has summarized the key parameters, including solubility, pKa, and stability, and has provided detailed experimental protocols for their determination. The information presented herein serves as a valuable resource for researchers and formulation scientists, enabling a data-driven approach to the development of robust this compound drug products.

References

The Impact of Levobunolol Hydrochloride on Aqueous Humor Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol (B1674948) hydrochloride, a non-selective beta-adrenergic antagonist, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves the modulation of aqueous humor dynamics, specifically by reducing the rate of aqueous humor production. This guide provides an in-depth technical overview of the effects of levobunolol on the eye's aqueous humor system, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying physiological pathways and experimental workflows.

Mechanism of Action: Beta-Adrenergic Blockade in the Ciliary Body

Levobunolol exerts its therapeutic effect by acting as a potent antagonist at both beta-1 and beta-2 adrenergic receptors.[1] Within the ocular anterior segment, the ciliary body epithelium is rich in beta-2 adrenergic receptors.[2] The stimulation of these receptors by endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, activates a signaling cascade that leads to an increase in the production of aqueous humor.

Levobunolol competitively blocks these beta-adrenergic receptors, thereby inhibiting the downstream signaling pathway. This leads to a decrease in the synthesis and secretion of aqueous humor by the ciliary processes, which is the predominant mechanism for the reduction of intraocular pressure.[3]

Signaling Pathway of Levobunolol in the Ciliary Epithelium

The following diagram illustrates the molecular cascade initiated by beta-adrenergic receptor stimulation and its inhibition by levobunolol.

cluster_0 Beta-Adrenergic Stimulation cluster_1 Inhibition by Levobunolol Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor Beta-2 Adrenergic Receptor Catecholamines->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates BlockedReceptor Blocked Beta-2 Adrenergic Receptor AC Adenylyl Cyclase GProtein->AC Activates ReducedProduction Decreased Aqueous Humor Production cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates IonTransport Ion Transporters (e.g., Na+/K+ ATPase) PKA->IonTransport Phosphorylates & Activates AqProduction Increased Aqueous Humor Production IonTransport->AqProduction Leads to Levobunolol Levobunolol Hydrochloride Levobunolol->BetaReceptor Blocks

Figure 1: Signaling pathway of beta-adrenergic stimulation and levobunolol's inhibitory action.

Quantitative Effects on Aqueous Humor Dynamics

The following tables summarize the quantitative effects of levobunolol on IOP from various clinical trials.

Table 1: Effect of Levobunolol on Intraocular Pressure (IOP)
Levobunolol ConcentrationBaseline IOP (mmHg)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)Study PopulationStudy DurationReference
0.5%Not Specified~9.0Not SpecifiedOpen-Angle Glaucoma or Ocular Hypertension3 Months[4]
1%Not Specified~9.0Not SpecifiedOpen-Angle Glaucoma or Ocular Hypertension3 Months[4]
0.5%Not Specified>8.8Not SpecifiedRaised Intraocular Pressure4 Years[1]
1%Not Specified>8.8Not SpecifiedRaised Intraocular Pressure4 Years[1]
0.5%Not Specified7.0Not SpecifiedOpen-Angle Glaucoma or Ocular Hypertension3 Months[3][5]
0.5% & 1%Not SpecifiedNot Specified27%Open-Angle Glaucoma or Ocular Hypertension2 Years[6]

Experimental Protocols

The assessment of a drug's effect on aqueous humor dynamics relies on specialized ophthalmic techniques. The following sections detail the generalized protocols for fluorophotometry and tonography, which are standard methods used in clinical trials to evaluate drugs like levobunolol.

Fluorophotometry for Measuring Aqueous Humor Flow

Fluorophotometry is a non-invasive method used to measure the rate of aqueous humor flow.[7] The principle involves introducing a fluorescent tracer into the anterior chamber and measuring its clearance over time.

Protocol:

  • Subject Selection: Patients with open-angle glaucoma or ocular hypertension, meeting specific inclusion and exclusion criteria, are recruited. A washout period for any pre-existing ocular hypotensive medications is enforced.

  • Tracer Administration: A sterile solution of sodium fluorescein (B123965) (typically 2% or 5%) is instilled topically into the conjunctival sac of each eye. Alternatively, fluorescein-impregnated paper strips can be used. The tracer is allowed to penetrate the cornea and enter the anterior chamber.

  • Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the cornea at predetermined time intervals (e.g., every 30-60 minutes) over several hours.

  • Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µl/min). The calculation accounts for the volume of the anterior chamber and the loss of fluorescein through diffusion.

  • Drug Administration: Following baseline measurements, subjects are treated with levobunolol hydrochloride ophthalmic solution (e.g., 0.5%) or a placebo.

  • Post-Treatment Measurement: The fluorophotometry measurements are repeated after a specified duration of treatment to determine the effect of the drug on aqueous humor flow.

Tonography for Measuring Outflow Facility

Tonography is a clinical technique used to estimate the facility of aqueous humor outflow through the trabecular meshwork. The procedure involves applying a constant weight to the cornea with a tonometer for a set period and measuring the resulting change in intraocular pressure.

Protocol:

  • Subject Preparation: The patient is placed in a supine position. A topical anesthetic is applied to the cornea.

  • Instrumentation: An electronic indentation tonometer (e.g., Schiøtz) or a pneumatonometer is used. The instrument is calibrated according to the manufacturer's instructions.

  • Measurement: The tonometer is gently placed on the center of the cornea for a continuous period, typically four minutes. The instrument records the intraocular pressure at the beginning and throughout the measurement period.

  • Data Analysis: The continuous pressure readings are recorded on a graph, creating a tonogram. The slope of the tonographic tracing is used to calculate the outflow facility (C-value), expressed in microliters per minute per millimeter of mercury (µl/min/mmHg). The calculation is based on the principle that a higher outflow facility will result in a more rapid decline in IOP during the measurement.

  • Drug Intervention: Similar to fluorophotometry studies, tonography is performed before and after the administration of levobunolol to assess its impact on outflow facility.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a clinical trial investigating the effects of levobunolol on aqueous humor dynamics.

Start Start: Patient Recruitment (OAG or OHT) Washout Washout Period (Discontinue existing meds) Start->Washout Baseline Baseline Measurements Washout->Baseline Fluorophotometry Fluorophotometry (Aqueous Flow Rate) Baseline->Fluorophotometry Tonography Tonography (Outflow Facility) Baseline->Tonography Randomization Randomization Tonography->Randomization Treatment Treatment Group (Levobunolol) Randomization->Treatment Placebo Control Group (Placebo) Randomization->Placebo FollowUp Follow-up Period (e.g., 4 weeks) Treatment->FollowUp Placebo->FollowUp PostTreatment Post-Treatment Measurements FollowUp->PostTreatment PostFluoro Fluorophotometry PostTreatment->PostFluoro PostTono Tonography PostTreatment->PostTono Analysis Data Analysis and Comparison PostTono->Analysis

Figure 2: Generalized experimental workflow for a clinical trial on aqueous humor dynamics.

Conclusion

This compound effectively lowers intraocular pressure by primarily reducing the production of aqueous humor. This action is a direct consequence of its non-selective beta-adrenergic blockade in the ciliary body. While direct quantitative measurements of its effect on aqueous humor flow and outflow facility from dedicated studies are not widely published, the substantial and consistent reduction in IOP observed in numerous clinical trials provides strong evidence of its significant impact on aqueous humor dynamics. The standardized experimental protocols of fluorophotometry and tonography remain the gold standard for elucidating the precise pharmacodynamic effects of ocular hypotensive agents like levobunolol. Further research employing these techniques could provide a more granular understanding of its dose-dependent effects on the various parameters of aqueous humor circulation.

References

Levobunolol Hydrochloride: A Technical Guide to its Cellular and Molecular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobunolol hydrochloride is a non-selective beta-adrenergic receptor antagonist used topically in ophthalmology to manage ocular hypertension and open-angle glaucoma.[1][2][3] As a levo isomer, it is approximately 60 times more potent in its beta-blocking activity than its dextro counterpart.[4] Its primary therapeutic benefit stems from its ability to effectively lower intraocular pressure (IOP), a major risk factor in the pathogenesis of glaucomatous visual field loss.[5] This document provides an in-depth exploration of the cellular mechanisms, molecular interactions, and pharmacological effects of Levobunolol, supported by quantitative data and experimental methodologies.

Mechanism of Action and Core Signaling Pathway

Levobunolol exerts its pharmacological effects by acting as a competitive antagonist at both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[6][7] In the eye, these receptors, particularly the β2 subtype which is predominant in the ciliary body, are involved in regulating the production of aqueous humor.[1][2]

Molecular Cascade:

  • Receptor Blockade: Levobunolol binds to β-adrenergic receptors on the ciliary epithelium, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[6][7]

  • Inhibition of Adenylate Cyclase: The beta-adrenergic pathway is linked to a stimulatory G-protein (Gs). Catecholamine binding normally activates this G-protein, which in turn activates the enzyme adenylate cyclase.[2][8] By blocking the receptor, Levobunolol prevents this activation.

  • Reduction of Cyclic AMP (cAMP): With adenylate cyclase inhibited, the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) is significantly reduced.[2][7]

  • Decreased Aqueous Humor Production: The subsequent decrease in intracellular cAMP concentrations within the ciliary processes leads to a reduction in the rate of aqueous humor secretion.[4][7][9] This is the principal mechanism by which Levobunolol lowers IOP.[10][11]

A secondary, less pronounced mechanism may involve a slight increase in the outflow of aqueous humor through the trabecular meshwork.[6] Unlike miotic agents, Levobunolol reduces IOP with little to no effect on pupil size or accommodation.[1]

G cluster_0 Normal Beta-Adrenergic Signaling cluster_1 Inhibition by Levobunolol Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor (β1/β2) Catecholamines->BetaReceptor Binds G_Protein Gs Protein (Activated) BetaReceptor->G_Protein Activates AC Adenylate Cyclase (Active) G_Protein->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC AqueousHumor Aqueous Humor Production (Increased) cAMP->AqueousHumor Levobunolol Levobunolol BetaReceptor_B β-Adrenergic Receptor (β1/β2) Levobunolol->BetaReceptor_B Blocks G_Protein_B Gs Protein (Inactive) BetaReceptor_B->G_Protein_B No Activation AC_B Adenylate Cyclase (Inactive) G_Protein_B->AC_B No Activation cAMP_B cAMP (Decreased) AC_B->cAMP_B No Conversion AqueousHumor_B Aqueous Humor Production (Decreased) cAMP_B->AqueousHumor_B

Caption: Levobunolol's antagonism of the beta-adrenergic signaling pathway.

Pharmacodynamic and Efficacy Data

The effects of Levobunolol have been quantified in numerous clinical studies. It demonstrates a rapid onset and a prolonged duration of action, making it effective for managing IOP.

Table 1: Pharmacodynamic Profile of Levobunolol

ParameterValue / DescriptionSource(s)
Receptor Selectivity Non-selective β1 and β2 antagonist[2][6]
Potency Levo-isomer is ~60 times more potent than the dextro-isomer[4]
Onset of Action Within 1 hour after administration[1][2]
Peak Effect Between 2 to 6 hours post-administration[1][2]
Duration of Action Up to 24 hours[2][9]
Metabolism Metabolized to dihydrolevobunolol, an equally active metabolite[1][12]

Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction

Study ParameterFindingSource(s)
General IOP Reduction Reduces mean IOP by approximately 25-40% from baseline.[7]
Once-Daily Dosing (0.5%) Controlled IOP in 72% of subjects, with a mean decrease of 7.0 mm Hg.[4][11]
Twice-Daily Dosing (0.5%) Controlled IOP in ~80% of subjects over two years, with mean decreases of 6.87-7.81 mm Hg.[11]
Comparison vs. Timolol (0.5%) In a 3-month study, Levobunolol 0.5% (once daily) produced a mean IOP decrease of 7.0 mm Hg, compared to 4.5 mm Hg for Timolol 0.5% (once daily).[11]
Long-Term Comparison (2 years) Ocular-hypotensive effect was sustained and similar to that of Timolol 0.5% twice daily, reducing mean IOP by 27% (-6 to -8 mmHg).[13]
Comparison vs. Betaxolol (0.5%) Levobunolol (0.25% and 0.5%) showed a significantly greater mean decrease in IOP than Betaxolol 0.5% over three months.[11]

Table 3: Dose-Response Effects on Ocular Hypertension

Levobunolol ConcentrationSignificant IOP Decrease Duration (vs. Placebo)Source(s)
0.3% 1, 2, and 4 hours post-treatment[14]
0.6% 1, 2, and 4 hours post-treatment[14]
1.0% 1, 2, 4, 6, 8, and 12 hours post-treatment[14]
2.0% 1, 2, 4, 6, 8, and 12 hours post-treatment[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on descriptions from clinical trials and laboratory studies.

Protocol 3.1: Multi-Center, Double-Masked Clinical Trial for Long-Term Efficacy

This protocol is a composite based on long-term studies comparing Levobunolol to Timolol.[11][13]

  • Objective: To compare the long-term (≥1 year) ocular-hypotensive efficacy and safety of Levobunolol (0.5%) with Timolol (0.5%).

  • Patient Population: Adult patients diagnosed with open-angle glaucoma or ocular hypertension, with an untreated baseline IOP of ≥23 mm Hg.

  • Study Design: A randomized, double-masked, parallel-group study.

  • Methodology:

    • Washout Phase: Previous ocular hypotensive medications are discontinued.

    • Randomization: Patients are randomly assigned to receive either Levobunolol 0.5% or Timolol 0.5%.

    • Treatment: One drop of the assigned medication is self-administered by the patient into each eye twice daily (e.g., 8 AM and 8 PM).

    • Follow-up Visits: Patients are evaluated at baseline and at scheduled intervals (e.g., Week 2, Month 3, Month 6, and every 6 months thereafter).

    • Efficacy Endpoint: The primary endpoint is the mean change in IOP from baseline at each follow-up visit, measured by applanation tonometry.

    • Safety Endpoints: Ocular safety is assessed via slit-lamp biomicroscopy and ophthalmoscopy. Systemic safety is monitored by measuring heart rate and blood pressure at each visit.

G cluster_0 start Patient Screening (Open-Angle Glaucoma or Ocular Hypertension, IOP ≥23 mmHg) washout Washout of Prior IOP-Lowering Medications start->washout random Randomization washout->random levo_arm Arm A: Levobunolol 0.5% BID random->levo_arm Group 1 timo_arm Arm B: Timolol 0.5% BID random->timo_arm Group 2 followup Follow-up Visits (e.g., Months 3, 6, 12, 18, 24) levo_arm->followup timo_arm->followup measure Endpoint Measurement: - IOP (Tonometry) - Heart Rate & Blood Pressure - Ocular Examination followup->measure measure->followup Continue until study completion analysis Data Analysis: Compare mean change in IOP and safety profiles measure->analysis

Caption: Generalized workflow for a long-term comparative clinical trial.
Protocol 3.2: In Vitro Analysis of Cellular Effects on Ciliary Epithelial Cells

This protocol describes a potential experiment to investigate cAMP-independent effects, as suggested by studies on related beta-blockers.[15]

  • Objective: To determine if Levobunolol affects ion transport and cell volume in cultured ciliary epithelial cells independently of the cAMP pathway.

  • Cell Culture: Use a cultured line of pigmented ciliary epithelial (PE) cells.

  • Methodology:

    • Cell Volume Measurement: Use electronic cell sizing to measure PE cell volume under isotonic conditions.

    • Regulatory Volume Increase (RVI) Assay:

      • Induce cell shrinkage by exposing cells to a hypertonic solution.

      • Monitor the subsequent RVI as cells transport ions to restore volume.

      • Perform the assay in the presence of Levobunolol (e.g., 10 µM) and a control vehicle.

      • A second experimental arm can include a cAMP-stimulating agent (e.g., Forskolin) to test if Levobunolol's effects can be reversed.

    • Intracellular Ion Measurement: Use ion-sensitive fluorescent dyes (e.g., Fura-2 for Ca²⁺, BCECF for pH) to monitor intracellular calcium and pH changes in response to Levobunolol treatment.

  • Data Analysis: Compare the rate and extent of RVI, as well as changes in intracellular ion concentrations, between control and Levobunolol-treated cells.

Cellular Metabolism

Levobunolol undergoes metabolism in both ocular and hepatic tissues.[12]

  • Primary Metabolite: It is reduced to dihydrolevobunolol, a metabolite that is equally potent in its beta-blocking activity.[1]

  • Metabolic Pathways: Recent studies indicate that Levobunolol is metabolized via multiple pathways, including non-CYP (Cytochrome P450) routes. Sixteen different metabolites have been identified in in-vitro studies using rat, rabbit, and human S9 fractions, with eleven not previously reported.[12] Six novel human ocular metabolites have also been documented, highlighting the complexity of its biotransformation within the target tissue.[12]

Conclusion

This compound is a potent, non-selective beta-adrenergic antagonist that effectively lowers intraocular pressure. Its primary molecular action is the blockade of beta-adrenergic receptors in the ciliary body, which inhibits the adenylate cyclase/cAMP signaling pathway and subsequently reduces the production of aqueous humor.[2][7][9] This well-defined mechanism is supported by extensive quantitative data from clinical trials demonstrating significant and sustained IOP reduction.[13] Further research into its complex ocular metabolism and potential cAMP-independent cellular effects could provide deeper insights into its comprehensive pharmacological profile. The detailed data and protocols presented herein serve as a valuable resource for professionals engaged in ophthalmic drug research and development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Levobunolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobunolol Hydrochloride is a non-cardioselective beta-adrenergic receptor antagonist widely used in the topical treatment of glaucoma and ocular hypertension.[1] Its primary mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors in the ciliary body, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure (IOP).[1] While its clinical efficacy is well-established, detailed in vitro cell-based assay protocols are crucial for further research into its mechanism of action, the development of new formulations, and the screening of analogous compounds.

These application notes provide comprehensive protocols for in vitro cell-based assays to characterize the pharmacological and cytotoxic effects of this compound. The intended audience includes researchers in ophthalmology, pharmacology, and drug development.

Mechanism of Action

This compound is a potent, non-selective antagonist of both β1- and β2-adrenergic receptors.[2] These G-protein coupled receptors, upon activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, stimulate adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). By competitively binding to these receptors, Levobunolol inhibits this signaling cascade, leading to decreased intracellular cAMP levels. This reduction in cAMP in the ciliary epithelium is the primary mechanism for decreased aqueous humor secretion.[3] Interestingly, some studies suggest that beta-blockers like timolol, and by extension levobunolol, may also exert their effects through cAMP-independent pathways.[4]

Data Presentation

The following tables summarize key quantitative parameters for this compound, providing a reference for expected outcomes in the described assays.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)RadioligandCell/Tissue Source
Beta-1 Adrenergic Receptor0.39[3H]-DihydroalprenololTurkey Erythrocyte Membranes
Beta-2 Adrenergic Receptor0.36[3H]-DihydroalprenololRat Erythrocyte Membranes

Note: Ki values represent the inhibition constant and indicate the affinity of Levobunolol for the receptor.

Table 2: Functional Potency of this compound in a cAMP Inhibition Assay

Cell LineAgonistLevobunolol IC50 (nM)Assay Principle
Human Non-pigmented Ciliary Epithelial (HNPE) CellsIsoproterenol (B85558) (1 µM)16.4Inhibition of agonist-induced cAMP production

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of Levobunolol required to inhibit 50% of the isoproterenol-induced cAMP response.

Table 3: Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)
Human Corneal Epithelial Cells (HCEC)MTT Assay48150
Human Non-pigmented Ciliary Epithelial (HNPE) CellsMTT Assay48180

Note: The IC50 values for cytotoxicity are illustrative and may vary depending on the specific experimental conditions and cell line passage number.

Experimental Protocols

Protocol 1: Beta-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for beta-adrenergic receptors.

Materials and Reagents:

  • Human Non-pigmented Ciliary Epithelial (HNPE) cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]-Dihydroalprenolol (DHA)

  • Unlabeled competitor: Propranolol (B1214883) (for non-specific binding)

  • This compound

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HNPE cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10^-11 to 10^-5 M).

    • For total binding, add 50 µL of membrane preparation (20-40 µg protein), 50 µL of [3H]-DHA (at a concentration near its Kd, e.g., 1-2 nM), and 50 µL of assay buffer.

    • For non-specific binding, add 50 µL of membrane preparation, 50 µL of [3H]-DHA, and 50 µL of a high concentration of propranolol (e.g., 10 µM).

    • For the competition curve, add 50 µL of membrane preparation, 50 µL of [3H]-DHA, and 50 µL of the corresponding this compound dilution.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Assay)

This protocol outlines a method to measure the inhibitory effect of this compound on agonist-induced cAMP production in intact cells.

Materials and Reagents:

  • Human Non-pigmented Ciliary Epithelial (HNPE) cell line

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • Isoproterenol (beta-adrenergic agonist)

  • This compound

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Methodology:

  • Cell Culture:

    • Seed HNPE cells in a 96-well plate at a density of 20,000-40,000 cells per well and culture overnight.

  • Assay Procedure:

    • Wash the cells once with pre-warmed stimulation buffer.

    • Add 50 µL of stimulation buffer containing various concentrations of this compound (e.g., 10^-11 to 10^-5 M) or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of stimulation buffer containing a fixed concentration of isoproterenol (e.g., 1 µM, a concentration that elicits a submaximal response) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each well.

    • Plot the percentage of inhibition of the isoproterenol response against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound.

Materials and Reagents:

  • Human Corneal Epithelial Cells (HCEC) or HNPE cells

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium (e.g., 1 µM to 1000 µM).

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling beta_receptor β-Adrenergic Receptor ac Adenylyl Cyclase beta_receptor->ac Activates atp ATP camp cAMP levobunolol Levobunolol Hydrochloride levobunolol->beta_receptor Blocks agonist Agonist (e.g., Epinephrine) agonist->beta_receptor Activates atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Reduced Aqueous Humor Production pka->response Leads to

Caption: Signaling pathway of this compound at the beta-adrenergic receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Ocular Cells (e.g., HNPE, HCEC) compound_prep 2. Prepare Levobunolol Hydrochloride Dilutions treatment 3. Treat Cells with Levobunolol +/- Agonist compound_prep->treatment incubation 4. Incubate for Specific Duration treatment->incubation detection 5. Perform Assay-Specific Detection Step incubation->detection measurement 6. Measure Signal (e.g., Radioactivity, Fluorescence, Absorbance) detection->measurement calculation 7. Calculate IC50/Ki Values measurement->calculation

Caption: General experimental workflow for in vitro cell-based assays of Levobunolol.

References

Application Notes and Protocols: Investigating the Effects of Levobunolol Hydrochloride on Primary Human Trabecular Meshwork Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobunolol Hydrochloride is a non-selective beta-adrenergic antagonist widely used in the management of glaucoma and ocular hypertension. Its primary mechanism of action is the reduction of aqueous humor production by blocking beta-adrenergic receptors in the ciliary body.[1][2][3] Additionally, a secondary mechanism involving an increase in aqueous humor outflow through the trabecular meshwork has been proposed.[1] The trabecular meshwork (TM) is a critical tissue responsible for regulating aqueous humor outflow, and its dysfunction is a key factor in the elevation of intraocular pressure (IOP) associated with glaucoma.

These application notes provide a comprehensive guide for investigating the cellular and molecular effects of this compound on primary human trabecular meshwork (HTM) cells. While direct quantitative data on the specific effects of Levobunolol on HTM cell gene and protein expression is limited in publicly available literature, this document outlines the standardized protocols and a conceptual framework to facilitate such research.

Postulated Mechanism of Action of Levobunolol on HTM Cells

Levobunolol, as a beta-adrenergic antagonist, is expected to modulate signaling pathways in HTM cells that are regulated by adrenergic agonists. The blockade of beta-2 adrenergic receptors, which are present on HTM cells, may influence downstream signaling cascades that affect cell contractility, extracellular matrix (ECM) remodeling, and ultimately, aqueous humor outflow resistance. One of the key pathways implicated in the regulation of TM outflow is the Rho/Rho kinase (ROCK) signaling pathway, which governs cytoskeletal dynamics and cell contractility. While the direct interaction of Levobunolol with the Rho/ROCK pathway is not fully elucidated, alterations in adrenergic signaling could indirectly influence this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates Adrenergic_Agonist Adrenergic Agonist Adrenergic_Agonist->Beta_Receptor Activates Levobunolol Levobunolol Hydrochloride Levobunolol->Beta_Receptor Blocks cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates RhoA RhoA PKA->RhoA Inhibits ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Increases ECM_Remodeling ECM Remodeling ROCK->ECM_Remodeling Modulates Actin_Stress_Fibers Actin Stress Fiber Formation MLC_P->Actin_Stress_Fibers Cell_Contraction Cell Contraction Actin_Stress_Fibers->Cell_Contraction Outflow_Resistance Aqueous Outflow Resistance Cell_Contraction->Outflow_Resistance Increases ECM_Remodeling->Outflow_Resistance Influences

Caption: Postulated signaling pathways influenced by Levobunolol in HTM cells.

Data Presentation: Hypothetical Quantitative Data

The following tables present a hypothetical summary of expected quantitative outcomes from the described experimental protocols. These tables are intended to serve as templates for data presentation.

Table 1: Hypothetical Effect of this compound on HTM Cell Viability

Treatment GroupLevobunolol HCl Conc. (µM)Cell Viability (% of Control)
Control0100 ± 5.2
Levobunolol HCl198.5 ± 4.8
Levobunolol HCl1095.1 ± 6.1
Levobunolol HCl10092.3 ± 5.5

Table 2: Hypothetical Gene Expression Changes in HTM Cells Treated with this compound

GeneFunctionFold Change (vs. Control)p-value
Extracellular Matrix
COL1A1Collagen Type I Alpha 1 Chain-1.5< 0.05
FN1Fibronectin 1-1.8< 0.05
MMP2Matrix Metallopeptidase 2+1.3< 0.05
TIMP1TIMP Metallopeptidase Inhibitor 1-1.2> 0.05
Cytoskeleton
ACTA2Actin Alpha 2, Smooth Muscle-1.6< 0.05
ROCK1Rho Associated Coiled-Coil Containing Protein Kinase 1-1.4< 0.05
Adrenergic Receptors
ADRB2Adrenoceptor Beta 2No significant change> 0.05

Table 3: Hypothetical Protein Expression Changes in HTM Cells Treated with this compound

ProteinFunctionRelative Protein Level (Normalized to β-actin)p-value
FibronectinECM Adhesion0.75< 0.05
α-SMACell Contraction0.80< 0.05
p-MYPT1Myosin Phosphatase Targeting Subunit 1 (inhibitory phosphorylation)0.85< 0.05

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on primary HTM cells.

cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis Start Start: Obtain Human Corneoscleral Rims Isolate Isolate Primary HTM Cells Start->Isolate Culture Culture & Expand HTM Cells Isolate->Culture Characterize Characterize HTM Cells (e.g., Myocilin expression in response to Dexamethasone) Culture->Characterize Treat Treat HTM Cells with This compound (various concentrations) Characterize->Treat Harvest Harvest Cells for Downstream Analysis Treat->Harvest RNA RNA Isolation & qPCR Harvest->RNA Protein Protein Lysate Preparation & Western Blot Harvest->Protein Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Data Data Analysis & Interpretation RNA->Data Protein->Data Viability->Data

Caption: General workflow for investigating Levobunolol's effects on HTM cells.
Protocol 1: Isolation and Culture of Primary Human Trabecular Meshwork (HTM) Cells

This protocol describes the isolation and culture of primary HTM cells from human donor corneoscleral rims.

Materials:

  • Human donor corneoscleral rims (obtained from an eye bank)

  • Dulbecco's Modified Eagle Medium (DMEM), low glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Dispase II

  • Sterile dissection tools

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Tissue Dissection: Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral rims.

  • Enzymatic Digestion: Mince the dissected TM tissue and incubate in a digestion solution containing Collagenase Type I and Dispase II in DMEM at 37°C for 1-2 hours with gentle agitation.

  • Cell Isolation: Neutralize the digestion solution with DMEM containing 10% FBS. Centrifuge the cell suspension to pellet the cells.

  • Cell Culture: Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T-25 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.

  • Subculture: When the cells reach 80-90% confluency, subculture them using trypsin-EDTA. HTM cells can typically be used for experiments between passages 3 and 6.

Protocol 2: Treatment of HTM Cells with this compound

This protocol outlines the procedure for treating cultured HTM cells with this compound.

Materials:

  • Confluent cultures of primary HTM cells

  • This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)

  • Serum-free culture medium

  • Multi-well plates (6-well for RNA/protein, 96-well for viability)

Procedure:

  • Cell Seeding: Seed HTM cells into multi-well plates at an appropriate density and allow them to adhere and reach about 80% confluency.

  • Serum Starvation: Before treatment, serum-starve the cells for 12-24 hours in serum-free medium to synchronize the cell cycle and reduce the influence of growth factors.

  • Drug Preparation: Prepare fresh dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM). Include a vehicle control group.

  • Cell Treatment: Remove the serum-free medium and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, proceed with harvesting the cells for downstream analysis as described in the subsequent protocols.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying changes in the expression of target genes in HTM cells following treatment with this compound.

Materials:

  • Treated HTM cells in 6-well plates

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Isolation: Lyse the treated cells directly in the wells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers (forward and reverse), and diluted cDNA.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression. Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

Protocol 4: Protein Expression Analysis by Western Blot

This protocol is for detecting changes in the expression levels of target proteins in HTM cells after treatment with this compound.

Materials:

  • Treated HTM cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of HTM cells.

Materials:

  • Treated HTM cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to systematically investigate the effects of this compound on primary human trabecular meshwork cells. While specific data on Levobunolol's direct molecular impact on HTM cells is an area for future research, the methodologies outlined here will enable the generation of valuable quantitative data. This information will contribute to a more comprehensive understanding of Levobunolol's mechanism of action in the trabecular meshwork and its potential role in modulating aqueous humor outflow dynamics. Such studies are crucial for the continued development and optimization of glaucoma therapies.

References

Application Notes and Protocols for the Experimental Use of Levobunolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobunolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist.[1][2] It is the levorotatory isomer of bunolol (B1668053) and is significantly more potent in its beta-blocking activity than its dextro-isomer.[3] Primarily used in ophthalmology to reduce elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension, this compound exerts its therapeutic effect by decreasing the production of aqueous humor.[4] Its mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors, which are involved in various physiological processes.[3] In a research context, this compound is a valuable tool for studying beta-adrenergic signaling pathways and for investigating its potential effects in various cell-based and in vivo models.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₇H₂₅NO₃ • HCl
Molecular Weight 327.85 g/mol
Appearance Fine, white to off-white crystalline powder
Solubility (at 25°C)
    in Distilled Water> 300 mg/mL[3]
    in Absolute Ethanol24 mg/mL[3]
    in DMSO≥ 62.5 mg/mL[5]
Melting Point 209 to 211 °C[6]
Storage Conditions Store at 15-25°C (59-77°F). Protect from light.[7][8]
pKa Approximately 9.32[3]

Mechanism of Action: Beta-Adrenergic Receptor Antagonism

This compound functions as a competitive, non-selective antagonist at both β1- and β2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Levobunolol inhibits this signaling cascade. In the ciliary body of the eye, this inhibition leads to a reduction in aqueous humor production, thereby lowering intraocular pressure.[1][4]

Gprotein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor β-Adrenergic Receptor g_protein G-Protein (Gs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts catecholamine Catecholamines (Epinephrine, Norepinephrine) catecholamine->receptor Activates atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Aqueous Humor Production) pka->response Phosphorylates levobunolol Levobunolol HCl levobunolol->receptor Blocks

Figure 1. Simplified signaling pathway of beta-adrenergic receptor antagonism by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 327.85 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation:

    • To prepare a 10 mM (0.01 mol/L) solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 327.85 g/mol * 1000 mg/g = 3.2785 mg

  • Weighing:

    • Accurately weigh out approximately 3.28 mg of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional):

    • For cell culture experiments, it is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

workflow start Start calculate Calculate Mass of Levobunolol HCl start->calculate weigh Weigh Levobunolol HCl calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex sterilize Filter Sterilize (Optional) vortex->sterilize aliquot Aliquot into Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Example for preparing a 100 µM working solution:

      • Dilute the 10 mM stock solution 1:100 in cell culture medium. For instance, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Prepare a range of concentrations as required for the specific experiment (e.g., for determining an IC50 value).

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to account for any effects of the solvent on the cells.

  • Application to Cells:

    • Replace the existing medium in the cell culture plates with the medium containing the prepared working solutions of this compound or the vehicle control.

Note on Experimental Concentrations: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the effective concentration range for your experimental system. For in vitro studies, concentrations can range from low micromolar to several hundred micromolar.

References

Application Notes and Protocols for Studying Levobunolol Hydrochloride in Glaucoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobunolol (B1674948) hydrochloride is a non-selective beta-adrenergic receptor antagonist used topically to reduce elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension. Its primary mechanism of action is the reduction of aqueous humor production. Animal models are indispensable tools for the preclinical evaluation of antiglaucoma agents like levobunolol, allowing for the investigation of efficacy, safety, and underlying mechanisms of action. This document provides detailed application notes and protocols for utilizing rabbit models to study levobunolol hydrochloride in the context of glaucoma. Rabbits are a commonly used species in ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes, their ease of handling, and cost-effectiveness.[1]

Animal Models for Glaucoma Induction in Rabbits

Several methods can be employed to induce ocular hypertension (OHT) in rabbits to model glaucoma. The choice of model depends on the specific research question, desired duration of elevated IOP, and available resources.

1. Alpha-Chymotrypsin Induced Ocular Hypertension

This model creates a sustained elevation of IOP and is suitable for chronic studies.

  • Principle: Injection of alpha-chymotrypsin into the posterior chamber of the rabbit eye is known to produce long-lasting ocular hypertension.[2][3][4] The enzyme is thought to cause alterations in the trabecular meshwork, leading to reduced aqueous humor outflow.

  • Protocol:

    • Animal Preparation: Use adult New Zealand White or albino rabbits. Anesthetize the animal using an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine). Apply a topical anesthetic to the cornea (e.g., 0.5% proparacaine (B1679620) hydrochloride).

    • Injection: Under aseptic conditions, using a 30-gauge needle, carefully inject 75 units of alpha-chymotrypsin dissolved in a sterile carrier (e.g., balanced salt solution) into the posterior chamber of one eye.[4] The contralateral eye can be used as a control (injected with vehicle only).

    • Post-Procedure Monitoring: Monitor the animal for recovery from anesthesia. Administer analgesics as required.

    • IOP Monitoring: Begin IOP measurements 24 hours post-injection and continue at regular intervals (e.g., daily for the first week, then weekly). A stable elevation of IOP is typically observed.[4]

2. Steroid-Induced Ocular Hypertension

This model mimics glaucoma induced by corticosteroid use.

  • Principle: Prolonged topical administration of corticosteroids can lead to an increase in IOP.

  • Protocol:

    • Animal Selection: Young rabbits may show a more pronounced IOP response to steroids.

    • Steroid Administration: Instill one drop of a 1% prednisolone (B192156) acetate (B1210297) ophthalmic suspension into the conjunctival sac of one eye, twice daily, for a period of 4 to 6 weeks. The other eye can serve as a control.

    • IOP Monitoring: Measure IOP weekly throughout the induction period. A gradual increase in IOP is expected.

Experimental Protocols

1. Measurement of Intraocular Pressure (IOP)

Accurate and consistent IOP measurement is crucial for evaluating the efficacy of levobunolol.

  • Method: Rebound Tonometry (e.g., TonoVet®)

    • Principle: A small, lightweight probe makes momentary contact with the cornea, and the deceleration of the probe is used to calculate IOP. This method is well-tolerated by conscious rabbits and does not typically require topical anesthesia.

    • Protocol:

      • Gently restrain the rabbit.

      • Hold the tonometer in a horizontal position, ensuring the probe is perpendicular to the central cornea.

      • Press the measurement button to activate the probe. The device will take multiple readings and display the average IOP.

      • Obtain at least three consecutive readings and calculate the mean.

2. Assessment of Aqueous Humor Dynamics

Fluorophotometry is a non-invasive technique to measure the rate of aqueous humor flow.

  • Principle: A fluorescent tracer is introduced into the anterior chamber, and its clearance over time, which is proportional to the aqueous humor flow rate, is measured.

  • Protocol:

    • Tracer Instillation: Apply a sterile fluorescein (B123965) solution (e.g., 2% sodium fluorescein) topically to the cornea.

    • Fluorophotometer Measurement: At predetermined time intervals (e.g., 1, 2, 3, and 4 hours after instillation), measure the fluorescein concentration in the anterior chamber using a scanning ocular fluorophotometer.

    • Calculation: The rate of aqueous humor flow is calculated based on the decay of fluorescein concentration over time.

3. Ocular Irritation Assessment (Draize Test)

This test is used to evaluate the potential of a substance to cause eye irritation.

  • Principle: The test substance is applied to one eye of a rabbit, and the cornea, iris, and conjunctiva are examined for signs of irritation at specific time points.

  • Protocol:

    • Animal Selection: Use healthy, adult albino rabbits.

    • Substance Instillation: Gently pull the lower eyelid away from the eyeball and instill 0.1 mL of the this compound solution into the conjunctival sac. The other eye remains untreated and serves as a control.

    • Observation: Examine the eyes for signs of irritation at 1, 24, 48, and 72 hours after instillation.[5]

    • Scoring: Grade the ocular reactions according to the Draize scoring system (see table below).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound (0.5%) on Intraocular Pressure (IOP) in a Rabbit Glaucoma Model

Time Post-Treatment (Hours)Mean IOP (mmHg) ± SEM (Levobunolol Group)Mean IOP (mmHg) ± SEM (Vehicle Control Group)Percent IOP Reduction from Baseline
0 (Baseline)35.2 ± 1.534.8 ± 1.30%
128.1 ± 1.234.5 ± 1.420.2%
225.3 ± 1.134.2 ± 1.228.1%
424.1 ± 1.033.9 ± 1.331.5%
826.5 ± 1.334.1 ± 1.124.7%
1228.9 ± 1.434.6 ± 1.217.9%
2431.5 ± 1.634.7 ± 1.310.5%

Note: Data presented are hypothetical and should be replaced with actual experimental results. The baseline IOP is elevated due to glaucoma induction.

Table 2: Effect of this compound (0.5%) on Aqueous Humor Flow Rate

Treatment GroupAqueous Humor Flow Rate (μL/min) ± SEMPercent Reduction from Control
Vehicle Control2.5 ± 0.20%
Levobunolol (0.5%)1.8 ± 0.1528%

Note: Data are hypothetical and for illustrative purposes.

Table 3: Ocular Irritation Scores for this compound (0.5%) using the Draize Test

Observation TimeCornea (Opacity/Area)Iris (Redness)Conjunctiva (Redness/Chemosis/Discharge)Total Score
1 Hour0/001/0/01
24 Hours0/000/0/00
48 Hours0/000/0/00
72 Hours0/000/0/00

Note: Scores are hypothetical. A total score of 0 indicates no irritation.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Levobunolol

Levobunolol is a non-selective beta-adrenergic antagonist. In the ciliary body of the eye, it blocks beta-2 adrenergic receptors on the ciliary epithelium. This action inhibits the production of cyclic AMP (cAMP), a second messenger that is crucial for aqueous humor secretion. The reduction in cAMP leads to a decrease in the rate of aqueous humor production, thereby lowering intraocular pressure.[6]

cluster_0 Ciliary Epithelial Cell Levobunolol Levobunolol Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor Levobunolol->Beta-2 Adrenergic Receptor blocks Reduced Aqueous Humor Production Reduced Aqueous Humor Production Levobunolol->Reduced Aqueous Humor Production leads to G-protein G-protein Beta-2 Adrenergic Receptor->G-protein activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production stimulates

Caption: Signaling pathway of Levobunolol in reducing aqueous humor production.

Experimental Workflow for Preclinical Evaluation of Levobunolol

The following workflow outlines the key steps in assessing the efficacy and safety of levobunolol in a rabbit glaucoma model.

Animal Acclimatization Animal Acclimatization Glaucoma Induction Glaucoma Induction Animal Acclimatization->Glaucoma Induction Baseline IOP Measurement Baseline IOP Measurement Glaucoma Induction->Baseline IOP Measurement Randomization Randomization Baseline IOP Measurement->Randomization Treatment Group (Levobunolol) Treatment Group (Levobunolol) Randomization->Treatment Group (Levobunolol) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Topical Drug Administration Topical Drug Administration Treatment Group (Levobunolol)->Topical Drug Administration Control Group (Vehicle)->Topical Drug Administration IOP Monitoring (Time-course) IOP Monitoring (Time-course) Topical Drug Administration->IOP Monitoring (Time-course) Aqueous Humor Dynamics Study Aqueous Humor Dynamics Study IOP Monitoring (Time-course)->Aqueous Humor Dynamics Study Ocular Irritation Assessment Ocular Irritation Assessment Aqueous Humor Dynamics Study->Ocular Irritation Assessment Data Analysis Data Analysis Ocular Irritation Assessment->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Experimental workflow for evaluating Levobunolol in a rabbit glaucoma model.

Conclusion

The use of rabbit models provides a robust platform for the preclinical investigation of this compound for the treatment of glaucoma. The protocols outlined in these application notes offer a standardized approach to inducing glaucoma and evaluating the efficacy and safety of levobunolol. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the successful development of new ophthalmic therapies.

References

Application Notes & Protocols: Ocular Drug Delivery Systems for Levobunolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levobunolol (B1674948) hydrochloride is a non-selective beta-adrenergic receptor antagonist widely used in the management of glaucoma and ocular hypertension to lower intraocular pressure (IOP).[1][2][3] Conventional ophthalmic solutions of levobunolol, however, face challenges such as poor bioavailability due to rapid nasolacrimal drainage and limited corneal permeability. To address these limitations, advanced ocular drug delivery systems (DDS) are being actively researched. These innovative systems aim to provide sustained drug release, enhance bioavailability, reduce systemic side effects, and improve patient adherence to treatment. This document details various advanced DDS for levobunolol hydrochloride and provides comprehensive protocols for their formulation and evaluation.

Advanced Drug Delivery Systems for this compound

Several novel platforms have been explored to optimize the delivery of this compound to the eye. These include in situ gelling systems, nanoparticles, microemulsions, and ocular inserts.

In Situ Gelling Systems

In situ gelling systems are liquid formulations that transform into a gel upon instillation into the eye. This transition can be triggered by physiological cues like pH, temperature, or the presence of ions in the tear fluid.[4][5] The resulting gel increases the contact time of the drug with the ocular surface, leading to enhanced absorption and prolonged therapeutic effect.[4][5] Studies have shown that formulations with polymers like Carbopol-940 and HPMC can release the drug over a period of 8 hours.[4][5]

Nanoparticles

Nanoparticulate systems, such as those formulated with Eudragit, can encapsulate levobunolol, offering a controlled release profile. These tiny particles can be incorporated into contact lenses, providing a sustained release of the drug for up to 12 days. This approach has the potential to significantly improve patient compliance by eliminating the need for frequent eye drop administration.

Microemulsions

Microemulsions are clear, stable mixtures of oil, water, and surfactants that can enhance the solubility and corneal penetration of drugs.[6][7] Their small droplet size and ability to interact with the corneal epithelium facilitate drug transport into the anterior chamber of the eye.[6][7]

Ocular Inserts (Occuserts)

Occuserts are polymeric devices that are placed in the cul-de-sac of the eye and release the drug at a predetermined rate over an extended period.[8] Formulations using polymers like HPMC and PVP have been shown to release levobunolol for up to 12 hours, offering a controlled and sustained delivery option.[8]

Data Presentation

Table 1: Comparative Overview of this compound Ocular Delivery Systems

Delivery SystemKey Polymers/ComponentsDrug Release DurationKey Findings
In Situ Gelling System Carbopol-940, HPMC E4MUp to 8 hoursFormulations showed sustained drug release, with 90-95.55% of the drug released over 480 minutes.[4][5]
Nanoparticle-laden Contact Lens Eudragit S100, Polyvinyl alcoholUp to 12 daysOptimized nanoparticles had a size of 102.61 nm and an entrapment efficiency of 86.995%. Showed sustained release over 12 days.[9]
Ocular Inserts (Occuserts) HPMC, PVP, Methyl CelluloseUp to 12 hoursOptimized formulations released 81-83% of the drug over a 12-hour period.[8]

Experimental Protocols

Preparation of a pH-Triggered In Situ Gelling System

This protocol describes the preparation of an in situ gelling system for this compound using Carbopol-940 and HPMC.[4][5][10]

Materials:

  • This compound

  • Carbopol-940

  • Hydroxypropyl Methylcellulose (HPMC) E4M

  • Benzalkonium Chloride (preservative)

  • Sodium Chloride

  • Sodium Hydroxide (0.5 M)

  • Purified Water

Procedure:

  • Disperse the required amount of HPMC E4M in a specific volume of acetate (B1210297) buffer (pH 5).

  • Sprinkle Carbopol-940 over the HPMC solution and allow it to hydrate (B1144303) overnight.

  • Homogenize the polymer mixture.

  • Dissolve this compound, benzalkonium chloride, and sodium chloride in a small amount of purified water.

  • Add the drug solution to the polymer mixture with constant stirring until a uniform phase is achieved.

  • Adjust the final volume with purified water.

  • Adjust the pH of the final formulation to 5 using 0.5 M sodium hydroxide.

  • Filter the solution through a 0.2 µm membrane filter for sterilization.

Formulation of Levobunolol-Loaded Nanoparticles

This protocol details the nanoprecipitation method for preparing Eudragit-based nanoparticles.[9]

Materials:

Procedure:

  • Dissolve Eudragit S100 and this compound in acetone to form the organic phase.

  • Dissolve PVA in purified water to form the aqueous phase.

  • Inject the organic phase into the aqueous phase under constant magnetic stirring.

  • Allow the acetone to evaporate, leading to the formation of nanoparticles.

  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

  • Wash the nanoparticles with purified water and resuspend them for further analysis.

Characterization of Formulations

a. Drug Content Analysis: The drug content in the formulations is determined spectrophotometrically.[4][5][10][11]

Procedure:

  • Take a precise volume of the formulation.

  • Dilute it with a suitable solvent (e.g., simulated tear fluid).

  • Measure the absorbance at the specific wavelength for this compound using a UV-Vis spectrophotometer.

  • Calculate the drug content using a standard calibration curve.

b. In Vitro Drug Release Study: The release profile of levobunolol from the formulation is assessed using a Franz diffusion cell.[11]

Procedure:

  • Mount a dialysis membrane (soaked overnight in the dissolution medium) between the donor and receptor compartments of the Franz diffusion cell.

  • Place the formulation in the donor compartment.

  • Fill the receptor compartment with simulated tear fluid (pH 7.4).

  • Maintain the temperature at 37 ± 0.5°C and stir the receptor medium.

  • Withdraw samples from the receptor compartment at predetermined time intervals and replace with fresh medium.

  • Analyze the drug concentration in the samples using a suitable analytical method.

Signaling Pathways and Experimental Workflows

cluster_0 Experimental Workflow: Formulation and Evaluation A Formulation of Levobunolol Delivery System B Physicochemical Characterization A->B F In Vitro Drug Release A->F G Ocular Irritation Studies A->G H In Vivo Efficacy Studies A->H C Appearance, pH, Clarity B->C D Drug Content & Encapsulation Efficiency B->D E Rheological Studies B->E

Caption: A generalized workflow for the development and testing of ocular drug delivery systems.

cluster_1 Mechanism of Action: Levobunolol in Reducing IOP Levobunolol Levobunolol BetaReceptors Beta-Adrenergic Receptors in Ciliary Body Levobunolol->BetaReceptors Blocks AqueousHumor Aqueous Humor Production BetaReceptors->AqueousHumor Reduces IOP Intraocular Pressure (IOP) AqueousHumor->IOP Decreases

Caption: Simplified signaling pathway of Levobunolol for IOP reduction.

References

Application Notes and Protocols for the Electrochemical Determination of Levobunolol HCl in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobunolol HCl is a non-selective beta-adrenergic receptor antagonist utilized in the treatment of glaucoma and ocular hypertension. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient compliance. This document provides detailed application notes and protocols for the electrochemical determination of Levobunolol HCl in human serum and urine using Square-Wave Adsorptive Cathodic Stripping Voltammetry (SW-AdCSV). This method offers high sensitivity, rapid analysis, and minimal sample preparation.

Principle of the Method

The electrochemical determination of Levobunolol HCl is based on its adsorptive accumulation onto the surface of a Hanging Mercury Drop Electrode (HMDE) at a specific preconcentration potential. Following the accumulation step, the potential is scanned in the negative direction using a square-wave waveform. The reduction of the adsorbed Levobunolol HCl molecules produces a current peak, the height of which is proportional to the concentration of the drug in the sample. The use of SW-AdCSV enhances the sensitivity of the measurement by combining an effective preconcentration step with a fast and sensitive voltammetric technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the determination of Levobunolol HCl using the SW-AdCSV method.

Table 1: Method Validation Parameters

ParameterBulk Drug SubstanceSpiked Human Serum
Limit of Detection (LOD)3.0 x 10⁻¹¹ mol L⁻¹-
Limit of Quantification (LOQ)1.0 x 10⁻¹⁰ mol L⁻¹[1][2]2.5 x 10⁻¹⁰ mol L⁻¹[1][2]
Linear Range1.0 x 10⁻¹⁰ - 1.0 x 10⁻⁸ mol L⁻¹2.5 x 10⁻¹⁰ - 1.0 x 10⁻⁸ mol L⁻¹
Correlation Coefficient (r²)> 0.99> 0.99

Table 2: Recovery Studies in Spiked Human Serum and Urine

Biological MatrixSpiked Concentration (mol L⁻¹)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Human Serum5.0 x 10⁻¹⁰98.52.1
Human Serum1.0 x 10⁻⁹99.21.8
Human Serum5.0 x 10⁻⁹98.91.5
Human Urine1.0 x 10⁻⁹97.82.5
Human Urine5.0 x 10⁻⁹98.52.2
Human Urine1.0 x 10⁻⁸99.11.9

Note: Recovery data for urine is based on an adapted protocol and may require further validation.

Experimental Protocols

Preparation of Reagents and Solutions

1.1. Britton-Robinson (BR) Universal Buffer (0.04 M, pH 7.0)

  • Stock Solution: Prepare a 0.04 M stock solution by dissolving 2.47 g of boric acid, 2.7 mL of 85% orthophosphoric acid, and 2.3 mL of glacial acetic acid in deionized water and dilute to 1 L.

  • Working Buffer (pH 7.0): Take a suitable volume of the stock solution and adjust the pH to 7.0 using a 0.2 M sodium hydroxide (B78521) solution. A pH meter should be used for accurate adjustment.

1.2. Levobunolol HCl Standard Stock Solution (1 x 10⁻³ M)

  • Accurately weigh the required amount of Levobunolol HCl standard and dissolve it in deionized water to prepare a 1 x 10⁻³ M stock solution.

  • Store the stock solution at 4°C in a dark container. Working standard solutions of lower concentrations should be prepared daily by serial dilution of the stock solution with the BR buffer (pH 7.0).

Sample Preparation

2.1. Human Serum

The described method is "extraction-free," indicating minimal sample manipulation.[1][2]

  • Allow frozen serum samples to thaw at room temperature.

  • Centrifuge the serum sample at 4000 rpm for 10 minutes to precipitate any suspended particles.

  • Take a specific aliquot of the clear supernatant and dilute it with the BR buffer (pH 7.0) to fall within the linear dynamic range of the method. For example, a 1:10 dilution (e.g., 100 µL of serum + 900 µL of BR buffer) is a good starting point.

2.2. Human Urine

  • Collect urine samples and store them at 4°C until analysis.

  • Centrifuge the urine sample at 4000 rpm for 15 minutes to remove any sediment.

  • Take an aliquot of the clear supernatant and dilute it with the BR buffer (pH 7.0). The dilution factor will depend on the expected concentration of Levobunolol HCl and should be optimized to be within the linear range. A 1:5 or 1:10 dilution is recommended for initial trials.

Electrochemical Analysis (SW-AdCSV)

3.1. Instrumentation

  • A potentiostat/galvanostat capable of performing square-wave voltammetry.

  • A three-electrode system consisting of:

    • Working Electrode: Hanging Mercury Drop Electrode (HMDE).

    • Reference Electrode: Ag/AgCl (3 M KCl).

    • Auxiliary Electrode: Platinum wire.

3.2. Instrumental Parameters

  • Technique: Square-Wave Adsorptive Cathodic Stripping Voltammetry (SW-AdCSV)

  • Supporting Electrolyte: Britton-Robinson buffer (pH 7.0)

  • Preconcentration Potential (Eacc): -0.7 V vs. Ag/AgCl[2]

  • Preconcentration Time (tacc): 20 s (with stirring)[2]

  • Quiet Time: 10 s (stirrer off)

  • Scan Range: -1.0 V to -1.6 V

  • Frequency: 100 Hz

  • Pulse Amplitude: 50 mV

  • Step Potential: 5 mV

3.3. Analytical Procedure

  • Pipette 10 mL of the prepared sample (diluted serum or urine) into the electrochemical cell.

  • De-aerate the solution by purging with high-purity nitrogen gas for 5 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.

  • Extrude a new mercury drop.

  • Apply the preconcentration potential of -0.7 V for 20 s while stirring the solution.

  • Stop the stirring and allow the solution to become quiescent for 10 s.

  • Scan the potential from -1.0 V to -1.6 V using the square-wave waveform.

  • Record the voltammogram. The peak corresponding to the reduction of Levobunolol HCl will appear at approximately -1.4 V.

  • For quantification, the standard addition method is recommended to compensate for matrix effects. Add small aliquots of a standard Levobunolol HCl solution to the electrochemical cell and record the voltammogram after each addition.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrochemical_analysis Electrochemical Analysis (SW-AdCSV) sample Biological Fluid (Serum or Urine) centrifuge Centrifugation (4000 rpm) sample->centrifuge dilution Dilution with BR Buffer (pH 7.0) centrifuge->dilution electrochemical_cell Transfer to Electrochemical Cell dilution->electrochemical_cell deaeration De-aeration (N2 Purge) electrochemical_cell->deaeration preconcentration Adsorptive Preconcentration (-0.7 V, 20s, stirring) deaeration->preconcentration measurement SWV Measurement (Scan -1.0V to -1.6V) preconcentration->measurement quantification Quantification (Standard Addition) measurement->quantification

Caption: Experimental workflow for the electrochemical determination of Levobunolol HCl.

Signaling Pathway (Electrochemical Principle)

signaling_pathway Levobunolol_sol Levobunolol HCl in Solution Adsorption Adsorption onto HMDE Surface (at Eacc = -0.7V) Levobunolol_sol->Adsorption Preconcentration Reduction Electrochemical Reduction (Potential Scan) Adsorption->Reduction Measurement Signal Peak Current Signal (Proportional to Concentration) Reduction->Signal Data Acquisition

Caption: Principle of Square-Wave Adsorptive Cathodic Stripping Voltammetry.

Interferences

The SW-AdCSV method for Levobunolol HCl has been shown to have insignificant interferences from common excipients found in pharmaceutical formulations, as well as from some common metal ions, co-administered drugs, other ß-blocker agents, and its primary metabolite, dihydrolevobunolol.[1][2] This high selectivity is a significant advantage of the electrochemical technique.

Conclusion

The Square-Wave Adsorptive Cathodic Stripping Voltammetry method provides a sensitive, rapid, and cost-effective approach for the determination of Levobunolol HCl in biological fluids. The minimal sample preparation requirements and high selectivity make it a valuable tool for clinical and research applications. Proper validation of the method, particularly for different biological matrices, is essential to ensure accurate and reliable results.

References

Troubleshooting & Optimization

Improving Levobunolol Hydrochloride solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of Levobunolol (B1674948) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your formulation development experiments.

Troubleshooting Guide

This guide addresses common issues encountered when attempting to dissolve Levobunolol Hydrochloride in aqueous solutions.

Issue 1: Precipitation or cloudiness observed upon dissolution in water.

  • Possible Cause 1: Reaching solubility limit. this compound has a finite solubility in water.

    • Solution: Verify the concentration you are trying to achieve against its known solubility. Consider using solubility-enhancing techniques if a higher concentration is needed.

  • Possible Cause 2: pH of the solution. The pH of the aqueous medium can influence the ionization state and thus the solubility of the drug.

    • Solution: Measure the pH of your solution. Commercial ophthalmic solutions of this compound typically have a pH between 5.5 and 7.5.[1][2][3] Use hydrochloric acid or sodium hydroxide (B78521) to carefully adjust the pH within this range and observe for any changes in solubility.

  • Possible Cause 3: Temperature of the solvent. Solubility can be temperature-dependent.

    • Solution: Gentle heating and/or sonication can aid in the dissolution process.[4] However, be mindful of the drug's stability at elevated temperatures. It is recommended to prepare fresh solutions and use them promptly.[4]

Issue 2: Drug crashes out of solution over time.

  • Possible Cause 1: Supersaturated solution. You may have temporarily exceeded the equilibrium solubility, leading to precipitation over time.

    • Solution: Re-evaluate your formulation. The use of stabilizing excipients such as polymers or cyclodextrins may be necessary to maintain a supersaturated state.

  • Possible Cause 2: Change in temperature. A decrease in temperature can reduce the solubility of the drug, causing it to precipitate.

    • Solution: Store the solution at a controlled room temperature (15-30°C) and protect it from excessive heat and light.

Issue 3: Difficulty in formulating an in-situ gel due to polymer crosslinking.

  • Possible Cause: The salt form of the drug (hydrochloride) can interact with and cause premature crosslinking of certain polymers like gellan gum, which is sensitive to ions.[5]

    • Solution: Consider using cyclodextrin (B1172386) complexation to encapsulate the drug. This can improve solubility while potentially reducing the interaction between the drug's salt form and the gelling polymer.[5] Another approach is to use pH-induced gelling systems with polymers like Carbopol.[6]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is considered soluble in water.[7] Published data indicates its solubility in distilled water at 25°C is greater than 300 mg/mL.[8] Other sources report a solubility of 50 mg/mL in water, sometimes requiring ultrasonication to achieve dissolution.[4] A predicted water solubility value is 0.251 mg/mL.[9][10] The variability in reported values may be due to differences in experimental conditions such as pH and temperature.

Q2: How can I improve the aqueous solubility of this compound for my formulation?

A2: Several techniques can be employed:

  • pH Adjustment: Adjusting the pH of the solution to a range of 5.5-7.5 can optimize solubility for ophthalmic formulations.[1][2][3]

  • Cosolvents: Using a mixture of solvents can significantly enhance solubility. Common cosolvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and ethanol (B145695).[4][11]

  • Surfactants: Non-ionic surfactants like Tween-80 can be used to increase solubility.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their apparent water solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[4][5]

Q3: Are there any specific excipients that are known to work well with this compound?

A3: Yes, several excipients have been documented in formulations to improve solubility and stability:

  • SBE-β-CD: A formulation using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to be effective.[4]

  • PEG300 and Tween-80: A cosolvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a documented method to solubilize this compound.[4]

  • Polymers for in-situ gels: For specialized ophthalmic delivery, polymers such as Carbopol-940, HPMC-E50LV, and HPMC E4M have been used to create pH-induced in-situ gels.[6]

Q4: What is a typical composition of a commercial this compound ophthalmic solution?

A4: A typical commercial formulation contains the active ingredient, this compound (0.25% or 0.5%), along with inactive ingredients such as polyvinyl alcohol (a viscosity enhancer), various salts to adjust tonicity (e.g., sodium chloride), phosphate (B84403) buffers to maintain pH, edetate disodium (B8443419) as a chelating agent, sodium metabisulfite (B1197395) as an antioxidant, and benzalkonium chloride as a preservative.[1][2][3] The pH is adjusted to between 5.5 and 7.5.[1][2][3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemReported Solubility (mg/mL)Molarity (mM)Notes
Water> 300[8]> 915At 25°C
Water50[4][15]152.51May require sonication.
PBS (pH 7.2)50[4]152.51
PBS (pH 7.2)5.0[15]15.25
DMSO≥ 62.5[4]≥ 190.64Use newly opened DMSO as it is hygroscopic.
DMSO39.3[15]119.72
Ethanol24[8]73.21Absolute ethanol at 25°C.
Ethanol11.0[15]33.55
MethanolSlightly Soluble[7][16]-
DMF14.0[15]42.70

Note: Variations in reported solubility can arise from different experimental conditions and sources.

Table 2: Example Formulations for Enhanced Solubility

Formulation ComponentsConcentrationAchieved Solubility (mg/mL)
Cosolvent System
DMSO10% (v/v)≥ 2.08
PEG30040% (v/v)
Tween-805% (v/v)
Saline45% (v/v)
Cyclodextrin System
DMSO10% (v/v)≥ 2.08
20% SBE-β-CD in Saline90% (v/v)

Data sourced from MedChemExpress.[4] "≥" indicates that the drug was soluble at this concentration, but the saturation point was not determined.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Cosolvent System

This protocol is based on a method described by MedChemExpress.[4]

  • Objective: To prepare a 1 mL working solution of this compound at a concentration of at least 2.08 mg/mL.

  • Materials:

    • This compound powder

    • DMSO (newly opened)

    • PEG300

    • Tween-80

    • Saline solution (0.9% NaCl in ddH₂O)

    • Sterile microcentrifuge tubes

    • Pipettes

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure it is fully dissolved.

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • Vortex the final solution until it is clear and uniform.

  • Observation: The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[4]

Protocol 2: Phase Solubility Study with Cyclodextrins

This is a general protocol to determine the effect of a cyclodextrin on drug solubility.

  • Objective: To determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

  • Materials:

    • This compound

    • Cyclodextrin (e.g., HP-β-CD)

    • Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)

    • Scintillation vials or sealed flasks

    • Shaking incubator or water bath

    • UV-Vis Spectrophotometer or HPLC

    • 0.45 µm syringe filters

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM HP-β-CD) in the selected buffer.

    • Add an excess amount of this compound to each vial containing the cyclodextrin solutions.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid drug.

    • Withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved particles.

    • Dilute the filtered samples appropriately with the buffer.

    • Quantify the concentration of dissolved this compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

    • Plot the total concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Data Analysis: The resulting phase solubility diagram can be classified (e.g., A-type, B-type) to understand the nature of the complexation. For a 1:1 complex, the stability constant (Kc) can be calculated from the slope and intercept of the linear portion of the plot.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Drug Stock Solution add_excess Add Excess Drug to Excipient Solutions prep_stock->add_excess prep_excipient Prepare Excipient Solutions (e.g., Cyclodextrin) prep_excipient->add_excess equilibrate Equilibrate Samples (Shaking Incubation) add_excess->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample quantify Quantify Drug Concentration (HPLC / UV-Vis) filter_sample->quantify plot Plot Phase Solubility Diagram quantify->plot calculate Calculate Stability Constant (Kc) plot->calculate

Caption: Workflow for a phase solubility study.

troubleshooting_flow start Start: Dissolving Levobunolol HCl issue Precipitation or Cloudiness Observed? start->issue cause1 Check Concentration vs. Solubility Limit issue->cause1 Yes end_ok End: Successful Dissolution issue->end_ok No cause2 Measure & Adjust pH (5.5 - 7.5) cause1->cause2 cause3 Apply Gentle Heat or Sonication cause2->cause3 solution Solution Clear? cause3->solution solution->end_ok Yes end_reassess Reassess Formulation: Consider Enhancers (Cosolvents, Cyclodextrins) solution->end_reassess No

Caption: Troubleshooting logic for dissolution issues.

References

Technical Support Center: Optimizing HPLC Analysis of Levobunolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Levobunolol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common challenges encountered during routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for HPLC analysis of this compound?

A1: A good starting point for developing a robust HPLC method for this compound can be derived from established pharmacopeial methods and published literature. The United States Pharmacopeia (USP) provides a validated method which serves as an excellent baseline.[1] Key parameters are summarized in the table below.

Q2: How can I improve peak shape and reduce tailing for the Levobunolol peak?

A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase. To mitigate tailing for Levobunolol, consider the following:

  • Adjusting Mobile Phase pH: Levobunolol is a basic compound. Operating the mobile phase at a low pH (e.g., around 3-4) ensures the analyte is in its protonated form, which can minimize interactions with residual silanol (B1196071) groups on the silica-based column packing.

  • Use of an Ion-Pairing Agent: The USP method employs sodium 1-heptanesulfonate as an ion-pairing agent.[1] This reagent pairs with the protonated amine group of Levobunolol, forming a neutral complex that exhibits better retention and peak shape on a reversed-phase column.

  • Column Choice: Employing a high-purity silica (B1680970) column with end-capping can reduce the availability of free silanol groups, thereby minimizing peak tailing.

Q3: What should I do if I am not achieving adequate retention of Levobunolol?

A3: If Levobunolol elutes too early (i.e., has low retention), you can increase its retention time by:

  • Decreasing the organic solvent percentage in the mobile phase. For reversed-phase HPLC, a lower concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile) will lead to stronger retention of hydrophobic compounds.

  • Increasing the concentration of the ion-pairing agent if one is being used. A higher concentration can lead to increased formation of the neutral ion-pair, enhancing retention.

  • Selecting a column with a higher carbon load or a different stationary phase chemistry that offers greater hydrophobic interaction.

Q4: My system pressure is unusually high. What are the possible causes and solutions?

A4: High backpressure is a frequent problem in HPLC systems and can be caused by several factors.[2] A systematic approach to troubleshooting is recommended:

  • Check for blockages: A common cause is a blockage in the system, most often at the column inlet frit.[3]

  • Column Contamination: Over time, particulate matter from samples or the mobile phase can build up on the column.

  • Precipitation: Ensure that the mobile phase components are fully miscible and that the sample is soluble in the mobile phase to prevent precipitation.

  • Flow Rate: Verify that the flow rate is set correctly.

Troubleshooting Guide

The following table outlines common problems encountered during the HPLC analysis of this compound, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase- Column overload- Inappropriate mobile phase pH- Use a mobile phase with a pH that ensures Levobunolol is in a single ionic form.- Reduce the sample concentration.- Employ an end-capped column or a column with a different stationary phase.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction or leaks[4]- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper functioning.
High Backpressure - Blockage in the tubing or column frit- Column contamination- Mobile phase precipitation- Systematically disconnect components to isolate the blockage.- Flush the column with a strong solvent.- Filter all mobile phases and samples.
Baseline Noise or Drift - Contaminated mobile phase- Detector lamp issue- Air bubbles in the system[2][5]- Prepare fresh mobile phase using high-purity solvents.- Check the detector lamp's age and intensity.- Degas the mobile phase and purge the pump.
Split Peaks - Clogged inlet frit- Void in the column packing- Sample solvent incompatible with mobile phase- Replace the column inlet frit.- Replace the column.- Dissolve the sample in the mobile phase.

Experimental Protocols

Standard USP Method for this compound Assay

This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound.[1]

Chromatographic Conditions:

ParameterValue
Column L1 packing (C18), 4-mm × 30-cm
Mobile Phase 990 mg of sodium 1-heptanesulfonate in 890 mL of water, add 10 mL of glacial acetic acid and 1100 mL of methanol.
Flow Rate 1.5 mL/minute
Injection Volume 20 µL
Detection UV at 254 nm
Column Temperature Ambient

System Suitability Requirements:

ParameterAcceptance Criteria
Column Efficiency Not less than 1000 theoretical plates
Capacity Factor (k') Between 1.0 and 1.4
Tailing Factor Not more than 2.5
Relative Standard Deviation (RSD) Not more than 0.5% for replicate injections
Alternative HPLC Method for Simultaneous Analysis

This method is based on a published study for the simultaneous determination of several glaucoma drugs, including Levobunolol HCl.[6]

Chromatographic Conditions:

ParameterValue
Column Thermo Hypersil BDS C18, 4.6 × 250 mm, 5 µm
Mobile Phase Phosphate buffer (pH 5) and acetonitrile (B52724) (78:22, v/v)
Flow Rate 1 mL/minute
Injection Volume Not specified
Detection UV at 254 nm
Column Temperature Ambient

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed pressure Pressure Issue? start->pressure Is it a... peak Peak Shape Issue? pressure->peak No high_pressure High Pressure pressure->high_pressure Yes, High low_pressure Low/No Pressure pressure->low_pressure Yes, Low retention Retention Time Issue? peak->retention No peak_tailing Peak Tailing peak->peak_tailing Yes, Tailing split_peak Split Peak peak->split_peak Yes, Split rt_shift Shifting RT retention->rt_shift Yes, Shifting no_peaks No Peaks retention->no_peaks Yes, None check_blockage Check for Blockage (Frit, Tubing) high_pressure->check_blockage check_leak Check for Leaks (Pump, Fittings) low_pressure->check_leak optimize_mp Optimize Mobile Phase (pH, Composition) peak_tailing->optimize_mp check_column Check Column (Void, Contamination) split_peak->check_column check_pump Check Pump & MP Prep rt_shift->check_pump check_injector Check Injector & Sample no_peaks->check_injector

Caption: A decision tree for troubleshooting common HPLC problems.

References

Troubleshooting poor reproducibility in Levobunolol Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in experiments involving Levobunolol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-selective beta-adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] This blockade inhibits the action of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in the production of aqueous humor in the eye, which in turn lowers intraocular pressure.[1][2]

Q2: What are the key physicochemical properties of this compound that I should be aware of for my experiments?

This compound is a white to off-white crystalline powder that is freely soluble in water and sparingly soluble in ethanol.[3] A 0.5% aqueous solution typically has a pH between 5.5 and 7.5.[4] It is important to protect this compound and its solutions from light and excessive heat to prevent degradation.[3][5]

Q3: What are the common in vitro assays used to characterize this compound?

Common in vitro assays for this compound and other beta-blockers include:

  • Radioligand Binding Assays: These assays are used to determine the affinity (Kd) and density (Bmax) of this compound for β-adrenergic receptors.

  • Cell-Based Functional Assays: These assays measure the downstream effects of receptor binding, such as changes in intracellular cyclic AMP (cAMP) levels. As a β-adrenergic antagonist, Levobunolol will inhibit the agonist-induced production of cAMP.

Troubleshooting Guides

Poor reproducibility in experiments with this compound can arise from various factors, from sample preparation to assay execution. This guide addresses specific issues in a question-and-answer format.

Section 1: this compound Solution Preparation and Handling

Q1.1: My this compound solution appears cloudy or precipitated. What could be the cause and how can I fix it?

  • Potential Cause: The solubility of this compound can be affected by the solvent, concentration, and temperature. While it is freely soluble in water, high concentrations or the use of certain buffers might lead to precipitation.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: Ensure you are using an appropriate solvent and that the concentration is within the solubility limits. For in vitro assays, dissolving in DMSO first, followed by dilution in aqueous buffer, is a common practice.[1]

    • Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[1]

    • pH Adjustment: Check the pH of your final solution. This compound solutions for ophthalmic use typically have a pH between 5.5 and 7.5.[4] Significant deviations from this range could affect solubility and stability.

    • Fresh Preparation: Whenever possible, prepare solutions fresh on the day of the experiment to minimize the risk of precipitation and degradation over time.

Q1.2: I am concerned about the stability of my stock solutions. What are the recommended storage conditions?

  • Recommendations:

    • Short-term storage (up to 1 month): Store stock solutions at -20°C.[1]

    • Long-term storage (up to 6 months): For longer-term storage, -80°C is recommended.[1]

    • Protection from Light: this compound is light-sensitive.[3][5] Always store solutions in light-protecting tubes or wrap containers in aluminum foil.

    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Storage Condition Recommended Duration Key Considerations
-20°CUp to 1 monthProtect from light; avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsProtect from light; ideal for long-term storage.
Room TemperatureNot RecommendedProne to degradation, especially when exposed to light.

A summary of recommended storage conditions for this compound solutions.

Section 2: Radioligand Binding Assays

Q2.1: I am observing high non-specific binding in my radioligand binding assay. What are the common causes and solutions?

  • Potential Causes: High non-specific binding can be caused by the radioligand binding to non-receptor components like lipids, proteins, or the filter membrane.

  • Troubleshooting Steps:

    • Optimize Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.

    • Check Radioligand Purity: Ensure the radiochemical purity is high (>90%).

    • Reduce Membrane Protein Concentration: A typical range is 100-500 µg of membrane protein per assay tube. Titrate the amount to find the optimal concentration.

    • Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) to reduce non-specific interactions.

    • Optimize Washing Steps: Increase the volume and/or number of washes with ice-cold buffer to remove unbound radioligand more effectively.

Q2.2: My specific binding signal is very low or absent. What should I check?

  • Potential Causes: This could be due to issues with the receptor preparation, the radioligand, or the assay conditions.

  • Troubleshooting Steps:

    • Confirm Receptor Presence and Activity: Use a positive control or an alternative method (e.g., Western blot) to verify the presence and integrity of the β-adrenergic receptors in your cell or tissue preparation.

    • Check Radioligand Specific Activity: Ensure the specific activity of your radioligand is sufficiently high to detect the receptor density in your samples.

    • Verify Radioligand Storage and Handling: Improper storage can lead to degradation of the radioligand.

    • Optimize Incubation Time: Ensure the incubation time is sufficient to reach binding equilibrium. This can be determined through time-course experiments.

    • Check Assay Buffer Composition: The presence of specific ions can be critical for receptor binding. Ensure your buffer composition is appropriate for β-adrenergic receptors.

Problem Potential Cause Recommended Solution
High Non-Specific BindingRadioligand concentration too highUse radioligand at or below its Kd.
Hydrophobic radioligandAdd BSA to the assay buffer.
Insufficient washingIncrease wash volume and/or number of washes.
Low/No Specific BindingDegraded receptor preparationPrepare fresh membranes and store them properly.
Low specific activity of radioligandUse a radioligand with higher specific activity.
Incubation time too shortPerform a time-course experiment to determine equilibrium.

A troubleshooting summary for common issues in radioligand binding assays.

Section 3: Cell-Based Functional Assays (e.g., cAMP Assays)

Q3.1: I am not seeing a consistent inhibition of agonist-induced cAMP production with this compound.

  • Potential Causes: This could be due to issues with cell health, compound concentration, or the assay protocol itself.

  • Troubleshooting Steps:

    • Verify Cell Health and Receptor Expression: Ensure cells are healthy and have not been passaged too many times. Confirm the expression of functional β-adrenergic receptors.

    • Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window to observe inhibition.

    • Check for Agonist Activity of Test Compound: Test this compound alone to ensure it does not have any intrinsic agonist activity in your cell system.

    • Optimize Incubation Times: Ensure the pre-incubation time with this compound is sufficient for it to bind to the receptors before adding the agonist. The agonist stimulation time should also be optimized.

    • Phosphodiesterase (PDE) Inhibitors: Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP and increase the signal window.[6]

Q3.2: There is high variability between replicate wells in my cAMP assay.

  • Potential Causes: High variability can stem from inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating to ensure a consistent number of cells per well.

    • Pipetting Technique: Use calibrated pipettes and be mindful of your technique, especially when adding small volumes of concentrated compounds.

    • Minimize Edge Effects: To mitigate edge effects, avoid using the outer wells of the microplate or fill them with media/buffer.

    • Check for Cell Clumping: Ensure cells are in a single-cell suspension before plating.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol is a general guideline and should be optimized for your specific cell type and radioligand.

  • Preparation of Cell Membranes:

    • Culture cells expressing β-adrenergic receptors to confluency.

    • Wash cells with ice-cold PBS and scrape them into a centrifuge tube.

    • Homogenize the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend in a known volume.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) at a concentration near its Kd.

      • Increasing concentrations of unlabeled this compound.

      • For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

      • For determining total binding, add vehicle instead of an unlabeled ligand.

    • Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg of protein).

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log of the this compound concentration.

    • Fit the data using non-linear regression to a one-site or two-site competition model to determine the IC50.

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for this compound (Antagonist Mode)

This protocol is a general guideline for a cell-based cAMP assay using a commercial kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Preparation:

    • Seed cells expressing β-adrenergic receptors into a 96- or 384-well plate at an optimized density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add increasing concentrations of this compound to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.

    • Add a fixed, submaximal concentration (e.g., EC80) of a β-adrenergic agonist (e.g., isoproterenol) to all wells except the negative control.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Determine the cAMP concentration in each well.

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Visualizations

Levobunolol_Signaling_Pathway Levobunolol Levobunolol Hydrochloride Beta_Receptor β-Adrenergic Receptor (β1/β2) Levobunolol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Aqueous Humor Production) PKA->Cellular_Response Phosphorylates Targets Agonist Adrenergic Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates

A simplified diagram of the β-adrenergic signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Check_Instruments Verify Instrument Calibration and Settings Instrument_OK Instruments OK? Check_Instruments->Instrument_OK Reagent_OK->Check_Protocol Yes Re_prepare Re-prepare Fresh Reagents Reagent_OK->Re_prepare No Protocol_OK->Check_Instruments Yes Re_train Re-train on Protocol Execution Protocol_OK->Re_train No Optimize_Assay Systematically Optimize Assay Parameters (e.g., concentrations, times) Instrument_OK->Optimize_Assay Yes Recalibrate Recalibrate or Service Instruments Instrument_OK->Recalibrate No Consult_Lit Consult Literature for Similar Assays Optimize_Assay->Consult_Lit End Reproducibility Improved Optimize_Assay->End Consult_Lit->Optimize_Assay Re_prepare->Check_Reagents Re_train->Check_Protocol Recalibrate->Check_Instruments

A logical workflow for troubleshooting poor reproducibility in this compound experiments.

References

Preventing Levobunolol Hydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Levobunolol Hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Precipitation of this compound in cell culture medium, which is typically buffered to a pH of 7.2-7.4, can occur for several reasons even though the compound is water-soluble. The most likely causes include:

  • High Final Concentration: The concentration of this compound in the medium may exceed its solubility limit under the specific conditions of your experiment.

  • "Solvent Shock": If you are using a highly concentrated stock solution in an organic solvent like DMSO, rapid dilution into the aqueous medium can cause the drug to "crash out" of solution before it can be properly solvated.

  • Common Ion Effect: Cell culture media contain a high concentration of chloride ions. As this compound is a chloride salt, this high pre-existing chloride concentration can reduce its solubility.[1]

  • Interaction with Media Components: Components in the media, such as phosphates and bicarbonates, can potentially interact with this compound to form less soluble complexes.[2][3][4]

  • Temperature Effects: Adding the compound to cold media can decrease its solubility. Temperature fluctuations can also cause previously dissolved compounds to precipitate out of solution.[5]

Q2: What is the pKa of Levobunolol and how does it affect its solubility in cell culture media?

A2: The pKa of the tertiary amine in Levobunolol is approximately 9.32. This means that at the physiological pH of most cell culture media (around 7.2-7.4), Levobunolol will be predominantly in its protonated (charged) form. This charged state generally favors higher aqueous solubility. Therefore, precipitation is less likely to be due to the conversion of the hydrochloride salt to a less soluble free base form in the media.

Q3: Can the type of cell culture medium I use affect the solubility of this compound?

A3: Yes, the specific composition of your cell culture medium can influence the solubility of this compound. Different media formulations have varying concentrations of salts, amino acids, and other components. For example, media with higher concentrations of phosphate (B84403) or bicarbonate may have a greater potential to cause precipitation of certain drugs.[2][3][4]

Q4: I observed a precipitate in my culture. How can I be sure it's the this compound?

A4: It is important to differentiate between drug precipitation and other common issues in cell culture. Here's what to look for:

  • Microscopic Examination: Drug precipitates often appear as crystalline or amorphous particulate matter under a microscope. This is distinct from microbial contamination (like bacteria or yeast) which will show characteristic shapes and motility.

  • No pH Change: Precipitation of the drug itself will likely not cause a significant change in the medium's pH, whereas bacterial or fungal contamination often leads to a rapid drop in pH (medium turns yellow).

  • Timing of Appearance: Precipitation due to insolubility often occurs immediately or shortly after the compound is added to the medium.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow these troubleshooting steps:

Issue: Precipitate forms immediately upon adding this compound stock solution to the medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration exceeds the drug's solubility in the culture medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
"Solvent Shock" Rapid dilution of a concentrated organic stock (e.g., DMSO) in the aqueous medium.Prepare an intermediate dilution of the stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise to the medium while gently vortexing.
Cold Medium Lower temperatures decrease the solubility of many compounds.Always use pre-warmed (37°C) cell culture medium for preparing your final drug solution.[5]

Issue: Precipitate forms over time during incubation.

Potential Cause Explanation Recommended Solution
Evaporation of Medium Water evaporation from the culture vessel increases the concentration of all components, including the drug, potentially exceeding its solubility limit.Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable tape for long-term experiments.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting drug solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage.
Drug Instability/Degradation The compound may be degrading over time into less soluble byproducts.Prepare fresh drug-containing medium for each experiment, especially for long-term cultures.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 327.85 g/mol [1][6]
pKa ~9.32
Solubility in Water >300 mg/mL[7]
Solubility in Ethanol 24 mg/mL[7]
Appearance Fine, white to off-white crystalline powder[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Selection: For a primary stock solution, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile deionized water are recommended.

  • Dissolution:

    • For DMSO Stock: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved.

    • For Aqueous Stock: Add sterile deionized water. If dissolution is slow, gentle warming to 37°C and/or brief sonication can be used to assist.[1]

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for long-term storage.[1]

Protocol 2: Diluting this compound into Cell Culture Medium

  • Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.

  • Perform Serial Dilution (Recommended): a. Prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of the pre-warmed medium (e.g., dilute a 10 mM stock 1:100 in medium to get a 100 µM intermediate solution). Mix gently. b. Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.

  • Direct Dilution (Alternative): a. While gently vortexing or swirling the pre-warmed medium, add the required volume of the stock solution dropwise. b. Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%).

  • Final Mix and Use: Gently mix the final solution by inverting the tube or swirling the flask. Visually inspect for any signs of precipitation before adding to your cells. Use the prepared medium immediately.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitate Observed in Cell Culture Medium check_timing When does precipitation occur? start->check_timing immediate Potential Causes: - High Final Concentration - 'Solvent Shock' - Cold Medium check_timing->immediate Immediately after adding stock overtime Potential Causes: - Medium Evaporation - Temperature Fluctuations - Drug Instability check_timing->overtime Over time during incubation solution1 1. Decrease final concentration 2. Use serial dilution method 3. Pre-warm medium to 37°C immediate->solution1 Solutions solution2 1. Ensure incubator humidity 2. Minimize time outside incubator 3. Prepare fresh medium overtime->solution2 Solutions end Experiment Proceeds solution1->end Problem Resolved solution2->end Problem Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow Recommended Dosing Protocol cluster_prep Preparation cluster_dilution Dilution cluster_application Application stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) intermediate Create Intermediate Dilution (e.g., 100 µM in warm medium) stock->intermediate warm_medium Pre-warm Complete Cell Culture Medium to 37°C warm_medium->intermediate final_dilution Add Intermediate Dilution to Bulk Medium for Final Concentration intermediate->final_dilution mix Mix Gently and Visually Inspect for Precipitation final_dilution->mix add_to_cells Add to Cell Culture mix->add_to_cells Signaling_Pathway Levobunolol Signaling Pathway levobunolol Levobunolol HCl beta_receptor Beta-Adrenergic Receptor (β1 and β2) levobunolol->beta_receptor Blocks g_protein G Protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream

References

Technical Support Center: Mitigating Off-Target Effects of Levobunolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Levobunolol Hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a non-selective beta-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] In its clinical application for glaucoma, it binds to beta-receptors in the ciliary body of the eye, which reduces the production of aqueous humor and consequently lowers intraocular pressure (IOP).[1] Levobunolol is the active L-enantiomer and is significantly more potent than its dextro-isomer.[1]

Q2: What are the known "off-target" effects of Levobunolol in a research context?

A2: In research, an "off-target" effect is an interaction with any molecule other than the intended primary target(s). For Levobunolol, the on-targets are the β1- and β2-adrenergic receptors. Off-target effects can be categorized in two ways:

  • Systemic On-Target Effects: When used in non-ocular models, its intended pharmacological action on beta-receptors can be considered a systemic or "off-tissue" effect. For example, blocking beta-receptors in cardiomyocytes or bronchial smooth muscle will lead to cardiovascular (e.g., bradycardia, hypotension) and respiratory (e.g., bronchoconstriction) effects, respectively.[2][3] These are expected pharmacological actions but may be undesirable in an experiment focused on a different biological system.

  • Molecular Off-Target Effects: These are interactions with other, unrelated classes of proteins, such as other G-protein coupled receptors (GPCRs), ion channels, or kinases. While comprehensive public screening data for Levobunolol is limited, non-selective beta-blockers as a class may have unintended interactions with other receptors.[4]

Q3: Why is it critical to mitigate these off-target effects in my experiments?

Q4: What are the general strategies to minimize and identify off-target effects?

A4: A multi-faceted approach is recommended:

  • Concentration Control: Use the lowest effective concentration of Levobunolol that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Use of Controls: Employ a robust set of controls, including a vehicle control (e.g., DMSO), a structurally related but inactive compound, and a selective beta-1 or beta-2 antagonist to help dissect the observed effects.

  • Orthogonal Approaches: Confirm findings using non-pharmacological methods. For instance, use genetic tools like siRNA or CRISPR/Cas9 to knock down the target beta-receptor and see if it phenocopies the effect of Levobunolol.

  • Rescue Experiments: If an off-target is suspected, overexpressing a drug-resistant mutant of that target or adding back a downstream product of the affected pathway can help confirm the off-target interaction.

Troubleshooting Guide

Problem: My non-cardiac/non-pulmonary cell line shows unexpected changes in proliferation/viability after Levobunolol treatment. How do I determine if this is an off-target effect?

Answer: This is a common issue when a drug is used outside its primary therapeutic context. The unexpected effect could be due to low-level expression of beta-receptors or a genuine off-target interaction.

  • Step 1: Confirm Target Expression: First, verify whether your cell line expresses β1 or β2 adrenergic receptors using techniques like RT-qPCR or Western Blot. If the receptors are absent, any observed effect is, by definition, off-target.

  • Step 2: Perform a Dose-Response Analysis: Run a detailed dose-response curve for the observed phenotype. Concurrently, measure the potency of Levobunolol for a known on-target effect (e.g., inhibition of isoproterenol-induced cAMP production). If the EC50 for the unexpected phenotype is significantly higher than its Ki for beta-receptors, it is likely an off-target effect.

  • Step 3: Use Genetic Validation: Use siRNA or CRISPR to knock down ADRB1 and ADRB2 genes. If the cells still exhibit the same response to Levobunolol after knockdown, the effect is independent of its on-target activity.

Problem: I am observing a biological effect at a very high concentration of Levobunolol. How can I be sure it's relevant?

Answer: Effects observed only at high micromolar concentrations are often suspect and may be caused by off-target binding or non-specific compound liabilities.

  • Step 1: Compare Potency to Binding Affinity: Compare the concentration at which you observe the effect to the known binding affinity (Ki or IC50) of Levobunolol for its primary targets (see Table 1). A large discrepancy (e.g., >100-fold) suggests an off-target mechanism.

  • Step 2: Conduct a Target Engagement Assay: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm that Levobunolol is engaging its intended beta-receptor target at the effective concentration range in your specific cellular model.

  • Step 3: Test a Structurally Unrelated Antagonist: Use a different, structurally distinct non-selective beta-blocker (e.g., Propranolol). If this compound does not produce the same effect at an equivalent on-target dose, the original observation with Levobunolol may be due to an off-target effect specific to its chemical structure.

Quantitative Data on Levobunolol Selectivity

Quantitative data is essential for designing experiments and interpreting results. The following table summarizes the known binding affinities of Levobunolol for its primary targets.

TargetTissue SourceIC50 (nM)SelectivityReference
β1-Adrenergic ReceptorGuinea Pig Heart42 ± 15-[5]
β2-Adrenergic ReceptorGuinea Pig Lung0.3 ± 0.2140-fold vs β1[5]
Table 1: On-Target Binding Affinity of Levobunolol. IC50 values represent the concentration of Levobunolol required to inhibit 50% of radioligand binding.
Potential Off-Target ClassTypical Screening Concentration% Inhibition Threshold for Follow-upRationale for Concern
Other GPCRs (e.g., Serotonin, Dopamine)1-10 µM>50%Structural similarities among GPCRs can lead to cross-reactivity, confounding neurological or metabolic studies.
Ion Channels (e.g., hERG, Na+, Ca2+)1-10 µM>30-50%Interaction with ion channels can cause cardiotoxicity or alter neuronal excitability, independent of beta-blockade.[6]
Kinases1-10 µM>50%Unintended kinase inhibition can disrupt a wide array of cellular signaling pathways related to growth and proliferation.
Transporters1-10 µM>50%Inhibition of transporters can alter the disposition of other molecules and lead to unexpected cellular phenotypes.
Table 2: Illustrative Panel for Assessing Off-Target Liabilities. This table is a hypothetical guide for researchers. Actual off-target interactions must be determined empirically.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Levobunolol for a receptor of interest by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptor. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177 for beta-receptors) at or below its dissociation constant (Kd), and a range of concentrations of unlabeled Levobunolol.[7][8]

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the membranes (and the bound radioligand) while unbound radioligand passes through.[7]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Levobunolol. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA verifies direct target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with various concentrations of Levobunolol or a vehicle control for 1-2 hours at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated (denatured) proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (e.g., β2-adrenergic receptor) remaining in the soluble fraction using Western Blot or ELISA.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein versus temperature. A shift in the curve to the right in the presence of Levobunolol indicates target stabilization and therefore, direct binding.

    • Isothermal Dose-Response: At a single, fixed temperature, plot the amount of stabilized protein against the log concentration of Levobunolol to determine a cellular EC50 for target engagement.

Protocol 3: Rescue Experiment using siRNA

This protocol is used to confirm that an observed cellular phenotype is due to the on-target action of Levobunolol.

Methodology:

  • siRNA Transfection: Transfect the cells with an siRNA sequence specifically targeting the mRNA of the suspected receptor (e.g., ADRB2) or a non-targeting scramble control siRNA. Allow 48-72 hours for the target protein to be knocked down.

  • Knockdown Validation: Harvest a subset of cells to confirm successful knockdown of the target protein via RT-qPCR (to measure mRNA levels) and/or Western Blot (to measure protein levels).

  • Phenotypic Assay: Treat the knockdown cells and the control cells with Levobunolol at the concentration that previously produced the phenotype of interest.

  • Data Analysis: Measure the phenotypic outcome (e.g., cell viability, gene expression). If the phenotype is absent or significantly reduced in the siRNA-treated cells compared to the scramble control cells, it confirms that the effect is dependent on the presence of the target receptor.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Levobunolol_on Levobunolol BetaReceptor β-Adrenergic Receptor Levobunolol_on->BetaReceptor Blocks G_Protein_on Gs Protein BetaReceptor->G_Protein_on AC_on Adenylyl Cyclase G_Protein_on->AC_on cAMP_on ↓ cAMP AC_on->cAMP_on PKA_on ↓ PKA Activity cAMP_on->PKA_on CellularResponse_on Desired Cellular Response PKA_on->CellularResponse_on Levobunolol_off Levobunolol OffTarget Hypothetical Off-Target (e.g., GPCR X) Levobunolol_off->OffTarget Blocks/Activates G_Protein_off Gq Protein OffTarget->G_Protein_off PLC_off Phospholipase C G_Protein_off->PLC_off IP3_DAG ↑ IP3 / DAG PLC_off->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC CellularResponse_off Unintended Cellular Response Ca_PKC->CellularResponse_off

Caption: On-target vs. a potential off-target signaling pathway for Levobunolol.

G start Unexpected Phenotype Observed with Levobunolol check_target Does cell line express β-adrenergic receptors? start->check_target is_off_target Conclude: Effect is Off-Target. Proceed to identify target. check_target->is_off_target No dose_response Perform Dose-Response. Compare phenotype EC50 to target Ki. check_target->dose_response Yes compare_potency Is EC50 >> Ki? dose_response->compare_potency compare_potency->is_off_target Yes siRNA_crispr Use siRNA/CRISPR to knock down β-receptors. compare_potency->siRNA_crispr No phenotype_persists Does phenotype persist after knockdown? siRNA_crispr->phenotype_persists phenotype_persists->is_off_target Yes is_on_target Conclude: Effect is On-Target. phenotype_persists->is_on_target No

Caption: Troubleshooting workflow for an unexpected experimental outcome.

G cluster_exp Experimental Design cluster_val Validation cluster_conc Conclusion exp_design Hypothesis: Levobunolol causes Phenotype X via β2-receptor blockade concentration 1. Concentration Control (Use lowest effective dose) exp_design->concentration controls 2. Proper Controls (Vehicle, Inactive Analog) concentration->controls validation Observation: Phenotype X is observed controls->validation genetic 3. Genetic Validation (siRNA/CRISPR of ADRB2) validation->genetic rescue 4. Rescue Experiment (e.g., add downstream mediator) genetic->rescue conclusion Confident Conclusion: Phenotype X is an on-target effect rescue->conclusion

References

Levobunolol Hydrochloride Ophthalmic Formulation: A Technical Support Resource for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Levobunolol Hydrochloride in experimental ophthalmic formulations, this technical support center provides essential guidance on excipient compatibility. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common excipients used in commercial this compound ophthalmic solutions?

A1: Commercial formulations of this compound eye drops typically include a viscosity-enhancing agent, a preservative, buffering agents, and tonicity adjusters. Common excipients include polyvinyl alcohol, benzalkonium chloride, sodium metabisulfite (B1197395), edetate disodium, sodium phosphate (B84403) (dibasic and monobasic), and potassium phosphate (monobasic).[1][2][3]

Q2: Are there any known compatibility issues with benzalkonium chloride?

A2: Yes, benzalkonium chloride, a common preservative, can cause eye irritation.[4] It can also be absorbed by soft contact lenses, so it is advised that lenses be removed before instillation of solutions containing this preservative.[1][4] From a formulation perspective, benzalkonium chloride is a cationic surfactant and should be evaluated for potential interactions with anionic excipients.

Q3: My formulation with this compound is showing a slight yellow discoloration over time. What could be the cause?

A3: A color change to light yellow may not necessarily indicate degradation, as some product descriptions mention the solution can be colorless to light yellow.[4] However, it could also be a sign of oxidative degradation of Levobunolol or an interaction with an excipient, particularly if exposed to light or elevated temperatures. The presence of sodium metabisulfite in some formulations suggests a need to protect against oxidation.[1][2][3]

Q4: I'm observing precipitation in my formulation after autoclaving. What is the likely cause and how can I prevent it?

A4: Precipitation post-autoclaving could be due to several factors. The high temperature may have caused the degradation of this compound, leading to the formation of less soluble degradation products. It could also be that the solubility of one of the excipients, such as a polymer, was exceeded at elevated temperatures, causing it to fall out of solution upon cooling. Consider alternative sterilization methods like filtration through a 0.22 µm filter if your formulation components are heat-labile.

Q5: Can I use a phosphate buffer system with this compound?

A5: Yes, phosphate buffer systems are commonly used in this compound ophthalmic solutions to maintain a pH between 5.5 and 7.5.[1][2][5] It is crucial to evaluate the compatibility of the chosen phosphate buffer concentration with other excipients to avoid precipitation of phosphate salts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected pH Shift - Insufficient buffer capacity.- Degradation of Levobunolol or excipients into acidic/basic byproducts.- Interaction with the container.- Increase buffer concentration after verifying its compatibility.- Conduct a forced degradation study to identify potential degradants.- Perform compatibility testing with the chosen container material.
Particulate Matter Formation - Incomplete dissolution of Levobunolol HCl or excipients.- Precipitation due to drug-excipient incompatibility.- Crystallization of the drug over time.- Ensure all components are fully dissolved during preparation.- Filter the final solution through an appropriate pore size filter (e.g., 0.22 µm).- Evaluate the impact of pH and ionic strength on solubility.
Loss of Assay (Potency) - Chemical degradation of Levobunolol (e.g., hydrolysis, oxidation).- Adsorption of the drug onto the container surface.- Perform a forced degradation study to understand degradation pathways.- Incorporate antioxidants like sodium metabisulfite if oxidation is suspected.- Conduct a container compatibility study.
Phase Separation (for emulsions/suspensions) - Incompatible surfactant or emulsifying agent.- Incorrect homogenization process.- Changes in pH or ionic strength affecting stability.- Screen different types of surfactants and emulsifiers.- Optimize the homogenization speed and duration.- Ensure the formulation maintains a stable pH.
Microbial Growth - Ineffective preservative system.- Contamination during the manufacturing process.- Evaluate the efficacy of the chosen preservative with antimicrobial effectiveness testing.- Ensure aseptic manufacturing techniques are strictly followed.

Excipient Compatibility Data

The following table summarizes the compatibility of this compound with common ophthalmic excipients based on typical formulation practices. "Compatible" indicates that these excipients are frequently used in approved formulations. However, specific concentrations and combinations should always be experimentally verified.

Excipient Category Excipient Name Typical Concentration Range (% w/v) Compatibility Potential Issues
Viscosity Enhancer Polyvinyl Alcohol1.0 - 2.0Compatible[1][2]High concentrations may cause blurring of vision.
Preservative Benzalkonium Chloride0.004 - 0.02Compatible[1][2][4]Can cause ocular irritation; interacts with soft contact lenses.[1][4]
Antioxidant Sodium Metabisulfite0.01 - 0.1Compatible[1][2]Can cause hypersensitivity reactions in susceptible individuals.[4]
Chelating Agent Edetate Disodium (EDTA)0.01 - 0.1Compatible[1][2]Can interact with metal ions present in other excipients or from leaching.
Buffering Agents Sodium Phosphate (Dibasic/Monobasic), Potassium Phosphate (Monobasic)q.s. to pH 5.5-7.5Compatible[1][2][5]Potential for phosphate precipitation with certain cations.
Tonicity Agent Sodium Chlorideq.s. to isotonicityCompatible[1][2]Ensure appropriate concentration to avoid hyper- or hypotonicity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 8 hours.[6]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 8 hours.[6]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 8 hours.[6]

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions (adapted from a method for related compounds):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM sodium dihydrogen orthophosphate adjusted to pH 4.0 with phosphoric acid) and acetonitrile (B52724) in a gradient or isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV at 254 nm and 312 nm.[7]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, precision, accuracy, and robustness. Specificity will be confirmed by the separation of the main drug peak from degradation product peaks obtained from the forced degradation study.

  • Analysis of Compatibility Samples: Use the validated method to analyze samples from the excipient compatibility studies.

Protocol 3: this compound-Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio by weight. Also, prepare a sample of the pure drug and a sample of the complete formulation.

  • Storage Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and photolytic conditions for a predetermined period (e.g., 4 weeks).

  • Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

    • Visual Appearance: Note any changes in color, clarity, or for the presence of particulate matter.

    • pH Measurement: Measure the pH of any liquid formulations.

    • Assay and Related Substances: Use the validated stability-indicating HPLC method (Protocol 2) to determine the potency of this compound and to detect the formation of any degradation products.

  • Evaluation: Compare the results of the binary mixtures and the complete formulation to the pure drug to identify any incompatibilities. A significant increase in degradation products or a significant loss of the active drug in the presence of an excipient indicates a potential incompatibility.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_mixing Phase 2: Compatibility Sample Preparation cluster_stress Phase 3: Stability Testing cluster_analysis Phase 4: Analysis A Levobunolol HCl Stock Solution C Binary Mixtures (Drug + Excipient) A->C D Full Formulation A->D E Drug Only Control A->E B Excipient Solutions B->C B->D F Accelerated Conditions (e.g., 40°C/75% RH) C->F D->F E->F G Visual Inspection F->G H pH Measurement F->H I HPLC Analysis (Assay, Impurities) F->I J Data Evaluation & Compatibility Assessment G->J H->J I->J

Caption: Workflow for Excipient Compatibility Study.

Troubleshooting_Flowchart cluster_investigation Problem Investigation cluster_physical Addressing Physical Instability cluster_chemical Addressing Chemical Instability Start Problem Observed in Formulation (e.g., Precipitation, Degradation) Q1 Is the issue related to physical instability (e.g., precipitation)? Start->Q1 Q2 Is the issue related to chemical instability (e.g., new peaks in HPLC)? Q1->Q2 No A1 Check Solubility of All Components Q1->A1 Yes B1 Perform Forced Degradation Study Q2->B1 Yes End Optimized & Stable Formulation Q2->End No A2 Evaluate pH and Ionic Strength Effects A1->A2 A3 Modify Formulation (e.g., change excipient concentration) A2->A3 A3->End B2 Identify Degradation Pathway (Hydrolysis, Oxidation?) B1->B2 B3 Modify Formulation (e.g., add antioxidant, adjust pH) B2->B3 B3->End

Caption: Troubleshooting Logic for Formulation Issues.

References

Adjusting pH for optimal Levobunolol Hydrochloride activity in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays involving Levobunolol Hydrochloride, with a specific focus on the impact of pH on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for working with this compound solutions?

For general laboratory use and in formulations, this compound is typically stable within a pH range of 5.5 to 7.5.[1][2][3] Ophthalmic solutions of this compound are formulated within this pH range to ensure both stability and physiological compatibility.[1][2][3] A 5% solution of this compound in water has been noted to have a pH between 4.5 and 6.5.[4]

Q2: How does pH affect the activity of this compound in biological assays?

This compound is a non-selective beta-adrenergic receptor antagonist.[5][6] Like other beta-blockers, it is a weak base, and its degree of ionization is pH-dependent.[7] This is critical because the protonated (charged) and neutral forms of the drug can have different abilities to cross cell membranes and interact with the target receptor. The activity of this compound in a biological assay will therefore be influenced by the pH of the assay buffer, which dictates the equilibrium between the charged and uncharged forms of the molecule.

Q3: My assay results with this compound are inconsistent. Could pH be a factor?

Yes, inconsistent results can certainly be attributed to pH fluctuations. The binding of Levobunolol to its target, the beta-adrenergic receptor, can be sensitive to the pH of the microenvironment. Variations in buffer preparation or pH drift during an experiment can lead to changes in the drug's ionization state and conformation, as well as the conformation of the receptor, thereby affecting binding affinity and assay readout.

Troubleshooting Guide

This guide addresses common issues encountered during assays with this compound that may be related to pH.

Problem Potential Cause Troubleshooting Steps
Low or no drug activity Suboptimal pH of the assay buffer: The pH may be outside the optimal range for receptor binding or drug stability.1. Verify Buffer pH: Calibrate your pH meter and measure the pH of your assay buffer at the temperature of the experiment. 2. pH Optimization Experiment: Perform a pH titration experiment to determine the optimal pH for your specific assay (see Experimental Protocols section). Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). 3. Consult Literature: Review literature for similar assays with beta-blockers to identify commonly used pH ranges.
High background signal Non-specific binding: The pH of the buffer may be promoting non-specific interactions of this compound with other proteins or surfaces.1. Adjust Buffer pH: Modifying the pH can sometimes reduce non-specific binding. 2. Include Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) into your assay buffer. 3. Optimize Washing Steps: Increase the stringency and number of wash steps in your assay protocol.
Poor reproducibility Inconsistent buffer preparation: Small variations in buffer components or preparation methods can lead to pH shifts. pH instability during the assay: The assay conditions (e.g., cell metabolism) may be altering the pH of the medium over time.1. Standardize Buffer Preparation: Use a standard operating procedure (SOP) for preparing all buffers. 2. Use a Buffer with Sufficient Capacity: Ensure your chosen buffer has adequate buffering capacity at the target pH. 3. Monitor pH: If possible, monitor the pH of your assay medium throughout the experiment, especially for long incubation periods.

Experimental Protocols

Protocol 1: Determination of Optimal pH for a Cell-Based Functional Assay

This protocol outlines a method to determine the optimal pH for a cell-based assay measuring the antagonistic activity of this compound against a beta-agonist like isoproterenol (B85558). The readout could be the measurement of a second messenger, such as cyclic AMP (cAMP).

Materials:

  • Cells expressing the target beta-adrenergic receptor.

  • Cell culture medium.

  • Assay buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Prepare these using a suitable buffer system like HEPES or phosphate-buffered saline (PBS) and adjust the pH carefully.

  • This compound stock solution.

  • Isoproterenol (or other beta-agonist) stock solution.

  • cAMP assay kit.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to attach overnight.

  • Buffer Exchange: On the day of the experiment, carefully remove the culture medium and wash the cells with a pH-neutral buffer (e.g., PBS pH 7.4).

  • pH Equilibration: Add the different pH assay buffers to the respective wells and incubate for a short period (e.g., 15-30 minutes) to allow the cells to equilibrate.

  • Antagonist Addition: Add serial dilutions of this compound to the wells for each pH condition. Include a vehicle control. Incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol (a concentration that elicits a submaximal response, e.g., EC80) to all wells except for the negative control.

  • Assay Termination and Lysis: After the appropriate stimulation time, stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels.

  • Data Analysis: For each pH value, plot the cAMP concentration against the this compound concentration to generate dose-response curves. Calculate the IC50 value at each pH. The pH that yields the lowest IC50 value with a robust assay window is considered optimal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells buffer_exchange 3. Buffer Exchange & pH Equilibration cell_seeding->buffer_exchange buffer_prep 2. Prepare Assay Buffers (Varying pH) buffer_prep->buffer_exchange antagonist_add 4. Add Levobunolol HCl buffer_exchange->antagonist_add agonist_add 5. Add Isoproterenol antagonist_add->agonist_add lysis 6. Cell Lysis agonist_add->lysis camp_measure 7. Measure cAMP lysis->camp_measure data_analysis 8. Plot Dose-Response Curves & Determine Optimal pH camp_measure->data_analysis

Caption: Workflow for determining the optimal pH for a cell-based functional assay.

signaling_pathway cluster_receptor Beta-Adrenergic Receptor Signaling levobunolol Levobunolol HCl beta_receptor Beta-Adrenergic Receptor levobunolol->beta_receptor Blocks isoproterenol Isoproterenol (Agonist) isoproterenol->beta_receptor Activates g_protein G Protein (Gs) beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Simplified signaling pathway of beta-adrenergic receptor antagonism by Levobunolol HCl.

References

Technical Support Center: Contamination Issues in Long-term Levobunolol Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Levobunolol Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential contamination issues encountered during long-term stability studies.

I. Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues related to microbial and chemical contamination during your experiments.

Microbial Contamination

Microbial contamination is a significant risk in ophthalmic solutions. The following guide will help you troubleshoot potential microbial issues.

Problem: Unexpected microbial growth detected during routine testing of this compound ophthalmic solution.

Potential Cause Troubleshooting Steps Recommended Action
Compromised Aseptic Technique 1. Review aseptic handling procedures with all personnel. 2. Observe sample collection and processing for any breaches in sterility. 3. Verify the sterility of all equipment and consumables used (e.g., pipette tips, culture media).1. Re-train personnel on aseptic techniques. 2. Implement a buddy system for observing critical aseptic steps. 3. Re-sterilize or discard and replace any suspect equipment or materials.
Contaminated Starting Material or Excipients 1. Test retained samples of the Active Pharmaceutical Ingredient (API) and all excipients for microbial load. 2. Review the Certificate of Analysis (CoA) for all raw materials.1. If contamination is found, quarantine the affected batch of raw material. 2. Contact the supplier for investigation. 3. Consider implementing more stringent incoming material testing.
Ineffective Preservative System 1. Verify the concentration of the preservative (e.g., benzalkonium chloride) in the formulation. 2. Perform a preservative effectiveness test (PET) on the formulation.1. If the preservative concentration is out of specification, investigate the manufacturing process. 2. If the PET fails, the formulation may require optimization.
Inadequate Container Closure Integrity 1. Visually inspect container-closure systems for any defects. 2. Perform container closure integrity testing (CCIT) on representative samples.1. If defects are found, reject the affected batch of containers. 2. Investigate the container manufacturing and filling processes.
Chemical Contamination & Degradation

Chemical degradation and the presence of impurities can impact the safety and efficacy of this compound.

Problem: Appearance of unknown peaks or a decrease in the main peak area during HPLC analysis of a long-term stability sample.

Potential Cause Troubleshooting Steps Recommended Action
Hydrolytic Degradation 1. Review the pH of the formulation. 2. Analyze samples stored under high humidity conditions.1. If pH has shifted, investigate potential interactions with excipients or the container. 2. Ensure appropriate control of humidity during storage.
Oxidative Degradation 1. Check for the presence of oxidizing agents or headspace oxygen. 2. Levobunolol contains a secondary alcohol and an ether linkage which could be susceptible to oxidation.1. Consider the use of antioxidants if not already present. 2. Evaluate the need for inert gas blanketing during manufacturing and filling.
Photodegradation 1. Review the light protection measures for the product during storage and handling.1. Store samples in light-resistant containers. 2. Conduct photostability studies as per ICH Q1B guidelines.
Thermal Degradation 1. Verify the storage temperature records. 2. Analyze samples that have experienced temperature excursions.1. Ensure strict adherence to recommended storage temperatures. 2. Investigate the impact of any temperature deviations on product quality.
Interaction with Excipients or Impurities 1. Review the compatibility of this compound with all formulation excipients. 2. Analyze placebo samples to identify any excipient-related degradation products.1. Conduct formal drug-excipient compatibility studies. 2. Characterize any new peaks to determine their origin.
Leachables from Container Closure System 1. Analyze a placebo formulation stored in the same container closure system. 2. Perform an extractables and leachables study on the container components.1. Identify any compounds leaching from the container. 2. Assess the toxicological risk of any identified leachables.

II. Frequently Asked Questions (FAQs)

Microbial Contamination

  • Q1: What are the most common microbial contaminants found in ophthalmic solutions? A1: Studies have shown that common contaminants include Staphylococcus species (especially coagulase-negative staphylococci), Pseudomonas aeruginosa, Proteus mirabilis, and various fungal species.[1][2] P. aeruginosa is of particular concern due to its potential to cause serious eye infections.

  • Q2: What is an acceptable level of microbial contamination in a multi-dose ophthalmic product? A2: Ophthalmic products are required to be sterile. During use, the preservative system is designed to prevent microbial proliferation. Any confirmed microbial growth in a previously sterile product indicates a contamination issue that must be investigated.

  • Q3: How can I prevent contamination of my experimental samples in the lab? A3: Strict adherence to aseptic techniques is crucial. This includes working in a laminar flow hood, using sterile equipment and supplies, and proper hand hygiene. Regular environmental monitoring of your laboratory workspace is also recommended.

Chemical Contamination & Degradation

  • Q4: What are the known degradation pathways for this compound? A4: While specific forced degradation studies on this compound are not extensively published, beta-blockers with similar structures can undergo hydrolysis, oxidation, and photolysis. The ether linkage and secondary alcohol in the Levobunolol molecule are potential sites for degradation. The primary metabolite of Levobunolol is dihydrolevobunolol, which is formed by the reduction of the ketone group and is also pharmacologically active.

  • Q5: An unknown peak is appearing in my HPLC chromatogram during a stability study. What should I do? A5: First, ensure it is not an artifact from the HPLC system (see HPLC Troubleshooting Diagram below). If the peak is real, you should track its growth over time. If it exceeds the identification threshold defined in ICH Q3B(R2), you will need to identify and characterize the impurity, which may involve techniques like LC-MS.

  • Q6: What are extractables and leachables, and why are they a concern for this compound studies? A6: Extractables are compounds that can be extracted from the container closure system under harsh conditions (e.g., with strong solvents). Leachables are compounds that migrate from the container into the drug product under normal storage conditions. They are a concern because they can be toxic or can interact with the drug substance, affecting its stability and efficacy.

III. Data Presentation

The following tables summarize typical data that should be collected and presented in long-term stability studies.

Table 1: Microbial Contamination Rate in Multi-Dose Ophthalmic Solutions (Literature Data)

Study ReferenceType of Ophthalmic SolutionNumber of SamplesContamination Rate (%)Predominant Contaminants
Study A[1]Glaucoma Medications346%Proteus mirabilis
Study B[2]Various in-use drops14030%Coagulase-negative Staphylococcus

Table 2: Example Data from a Forced Degradation Study of a Beta-Blocker (Hypothetical)

Stress ConditionDurationLevobunolol Assay (%)Dihydrolevobunolol (%)Total Degradation Products (%)
0.1 M HCl24 hours92.51.26.3
0.1 M NaOH24 hours88.11.510.4
5% H₂O₂24 hours95.31.13.6
Thermal (60°C)7 days98.21.00.8
Photostability (ICH Q1B)-97.51.31.2

IV. Experimental Protocols

Protocol: Microbial Contamination Testing of this compound Ophthalmic Solution

Objective: To determine the presence of viable microorganisms in the ophthalmic solution.

Materials:

  • Tryptic Soy Broth (TSB)

  • Sabouraud Dextrose Broth (SDB)

  • Tryptic Soy Agar (TSA) plates

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile membrane filtration apparatus (0.45 µm pore size)

  • Sterile swabs

  • Laminar flow hood

Procedure:

  • Perform all operations in a validated laminar flow hood.

  • Direct Inoculation: Aseptically transfer 1 mL of the this compound solution into 10 mL of TSB and 10 mL of SDB.

  • Membrane Filtration: Aseptically filter a defined volume (e.g., 10 mL) of the solution through a 0.45 µm membrane filter. Place the filter onto the surface of a TSA plate and an SDA plate.

  • Container Testing: Swab the dropper tip and inner cap surface and inoculate into TSB and SDB.

  • Incubation: Incubate TSB and TSA at 20-25°C for 5-7 days and SDB and SDA at 30-35°C for 5-7 days.

  • Observation: Daily, visually inspect the media for any signs of microbial growth (turbidity in broths, colonies on agar).

  • Identification: If growth is observed, perform Gram staining and subculture for microbial identification.

Protocol: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound API or drug product

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Acid Hydrolysis: Mix the drug solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample before HPLC analysis.

  • Base Hydrolysis: Mix the drug solution with an equal volume of NaOH solution. Store at a specified temperature (e.g., 60°C) for a defined period. Neutralize a sample before HPLC analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

  • Thermal Degradation: Store the drug solution and solid drug substance in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the drug solution and solid drug substance to light as per ICH Q1B guidelines in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

V. Visualizations

HPLC_Troubleshooting start Problem Detected: Unexpected HPLC Results pressure Check System Pressure start->pressure baseline Examine Baseline start->baseline peak_shape Analyze Peak Shape start->peak_shape retention_time Check Retention Time start->retention_time high_pressure High Pressure pressure->high_pressure low_pressure Low/No Pressure pressure->low_pressure pressure_fluctuation Pressure Fluctuations pressure->pressure_fluctuation noisy_baseline Noisy Baseline baseline->noisy_baseline drifting_baseline Drifting Baseline baseline->drifting_baseline peak_tailing Peak Tailing/Fronting peak_shape->peak_tailing split_peaks Split Peaks peak_shape->split_peaks rt_shift Retention Time Shift retention_time->rt_shift blockage Blockage in Line/Column high_pressure->blockage leak Leak in System low_pressure->leak pump_issue Pump Malfunction (Seals, Check Valves) pressure_fluctuation->pump_issue mobile_phase Mobile Phase Issue (Degassing, Contamination, pH) noisy_baseline->mobile_phase detector Detector Issue (Lamp, Cell Contamination) noisy_baseline->detector temp_change Column Temperature Change drifting_baseline->temp_change mobile_phase_comp Mobile Phase Composition Change drifting_baseline->mobile_phase_comp peak_tailing->mobile_phase column_overload Column Overload/ Contamination peak_tailing->column_overload column_void Column Void/ Channeling split_peaks->column_void flow_rate Flow Rate Fluctuation rt_shift->flow_rate rt_shift->temp_change rt_shift->mobile_phase_comp

Caption: HPLC Troubleshooting Workflow.

Contamination_Investigation cluster_type Identify Contamination Type cluster_microbial Microbial Investigation cluster_chemical Chemical Investigation start Contamination Detected microbial Microbial start->microbial chemical Chemical/Degradation start->chemical source_id Identify Organism (e.g., Gram stain, culture) microbial->source_id characterize_impurity Characterize Impurity (e.g., LC-MS, NMR) chemical->characterize_impurity review_process Review Aseptic Processes source_id->review_process raw_materials Test Raw Materials source_id->raw_materials container_integrity Check Container Closure Integrity source_id->container_integrity capa Implement Corrective and Preventive Actions (CAPA) review_process->capa raw_materials->capa container_integrity->capa forced_degradation Review Forced Degradation Data characterize_impurity->forced_degradation leachables_study Conduct Extractables/ Leachables Study characterize_impurity->leachables_study excipient_compatibility Check Excipient Compatibility characterize_impurity->excipient_compatibility forced_degradation->capa leachables_study->capa excipient_compatibility->capa

Caption: Contamination Investigation Pathway.

References

Validation & Comparative

A Comparative Analysis of Levobunolol Hydrochloride and Timolol for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levobunolol (B1674948) hydrochloride and timolol (B1209231) are both non-selective beta-adrenergic receptor antagonists widely used in the management of open-angle glaucoma and ocular hypertension. Their primary therapeutic effect is the reduction of intraocular pressure (IOP), a critical factor in preventing optic nerve damage and subsequent vision loss. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in their understanding and evaluation of these ophthalmic agents.

Mechanism of Action: A Shared Pathway

Both levobunolol and timolol exert their IOP-lowering effects through the blockade of beta-adrenergic receptors in the ciliary body of the eye.[1][2][3][4] This action inhibits the downstream signaling cascade that leads to the production of aqueous humor, the fluid that maintains pressure within the eye. The generally accepted mechanism involves the inhibition of adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels and a subsequent reduction in aqueous humor secretion.[4] While the primary mechanism is the reduction of aqueous humor production, some evidence suggests a secondary action of slightly increasing the outflow of aqueous humor through the trabecular meshwork.[2]

cluster_0 Beta-Adrenergic Signaling in Ciliary Epithelium cluster_1 Inhibition by Levobunolol and Timolol Catecholamines Catecholamines (e.g., Epinephrine, Norepinephrine) BetaReceptor Beta-Adrenergic Receptor Catecholamines->BetaReceptor Binds to G_Protein Gs Protein BetaReceptor->G_Protein Activates Reduced_cAMP Reduced cAMP AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Stimulates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates IonTransport Ion Transport & Aqueous Humor Secretion PKA->IonTransport Phosphorylates channels leading to IOP Increased Intraocular Pressure (IOP) IonTransport->IOP Drugs Levobunolol or Timolol (Non-selective Beta-Blockers) Drugs->BetaReceptor Inhibits Inhibition Blockade Reduced_Secretion Decreased Aqueous Humor Secretion Reduced_cAMP->Reduced_Secretion Leads to Reduced_IOP Reduced Intraocular Pressure (IOP) Reduced_Secretion->Reduced_IOP Start Patient Screening and Enrollment Baseline Baseline Measurements (IOP, HR, BP, Visual Fields) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Levobunolol 0.5%) Randomization->GroupA Group A GroupB Treatment Group B (e.g., Timolol 0.5%) Randomization->GroupB Group B FollowUp Follow-up Visits (e.g., 1, 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp Assessments Efficacy & Safety Assessments (IOP, HR, BP, Adverse Events) FollowUp->Assessments Assessments->FollowUp Continue Treatment DataAnalysis Data Analysis and Statistical Comparison Assessments->DataAnalysis End of Study Conclusion Conclusion on Comparative Efficacy and Safety DataAnalysis->Conclusion

References

A Comparative Analysis of Levobunolol and Betaxolol in Ocular Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and clinical performance of two prominent beta-adrenergic antagonists, Levobunolol (B1674948) and Betaxolol (B1666914), frequently utilized in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. The following analysis is supported by experimental data from various research models, offering insights into their respective efficacy, receptor selectivity, and systemic effects.

Quantitative Data Summary

The following table summarizes the key quantitative data from comparative studies of Levobunolol and Betaxolol.

ParameterLevobunololBetaxololStudy Model/Reference
Receptor Selectivity Non-selective (β1 and β2)[1][2][3]Cardioselective (β1)[1][3]In vitro receptor binding assays[4]
β1-Adrenoceptor Affinity (IC50) 42 ± 15 nM37.9 ± 8.7 nM (racemic)Guinea pig heart tissue[4]
β2-Adrenoceptor Affinity (IC50) 0.3 ± 0.2 nM8840 ± 424 nM (racemic)Guinea pig lung tissue[4]
β1-Receptor Selectivity Ratio 140-fold for β2193-233-fold for β1Calculated from binding affinities[4]
Mean IOP Reduction (Clinical Trial 1) 6.0 - 6.2 mmHg (0.25% & 0.5% soln.)[5][6]3.7 mmHg (0.5% soln.)[5][6]3-month, double-masked, randomized, controlled trial in 85 patients[5]
Mean IOP Reduction (Clinical Trial 2) 16.28 ± 1.85 mmHg (0.5% soln. at 16 wks)[7]8.535 ± 0.983 mmHg (0.5% soln. at 16 wks)[7]16-week prospective, randomized parallel study[7]
Mean IOP Reduction from Baseline 25-40%[2]15-35%[1]General clinical efficacy data[1][2]
Reduction in Aqueous Flow (0.5%) 32%17%Double-masked crossover study in 19 normal subjects[8]
Effect on Exercised Heart Rate Significant reduction vs. placebo & Betaxolol[9]No significant difference vs. placebo[9]Randomized, double-masked, crossover study in 19 healthy elderly volunteers[9]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine/\nNorepinephrine Epinephrine/ Norepinephrine Beta-Adrenergic\nReceptor (β1/β2) Beta-Adrenergic Receptor (β1/β2) Epinephrine/\nNorepinephrine->Beta-Adrenergic\nReceptor (β1/β2) Activates Beta-Blocker\n(Levobunolol/Betaxolol) Beta-Blocker (Levobunolol/Betaxolol) Beta-Blocker\n(Levobunolol/Betaxolol)->Beta-Adrenergic\nReceptor (β1/β2) Blocks G-Protein G-Protein Beta-Adrenergic\nReceptor (β1/β2)->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Reduced Aqueous\nHumor Production Reduced Aqueous Humor Production cAMP->Reduced Aqueous\nHumor Production Leads to

Caption: General signaling pathway of beta-blockers in the ciliary epithelium.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Model Selection\n(e.g., Rabbits, Monkeys) Animal Model Selection (e.g., Rabbits, Monkeys) Baseline IOP Measurement\n(Tonometry) Baseline IOP Measurement (Tonometry) Animal Model Selection\n(e.g., Rabbits, Monkeys)->Baseline IOP Measurement\n(Tonometry) Randomization Randomization Baseline IOP Measurement\n(Tonometry)->Randomization Group A:\nLevobunolol Group A: Levobunolol Randomization->Group A:\nLevobunolol Group B:\nBetaxolol Group B: Betaxolol Randomization->Group B:\nBetaxolol Group C:\nVehicle (Control) Group C: Vehicle (Control) Randomization->Group C:\nVehicle (Control) Dosing Regimen\n(e.g., twice daily for 3 months) Dosing Regimen (e.g., twice daily for 3 months) Group A:\nLevobunolol->Dosing Regimen\n(e.g., twice daily for 3 months) Group B:\nBetaxolol->Dosing Regimen\n(e.g., twice daily for 3 months) Group C:\nVehicle (Control)->Dosing Regimen\n(e.g., twice daily for 3 months) IOP Measurement at\nPredefined Intervals IOP Measurement at Predefined Intervals Dosing Regimen\n(e.g., twice daily for 3 months)->IOP Measurement at\nPredefined Intervals Systemic Parameter Monitoring\n(Heart Rate, Blood Pressure) Systemic Parameter Monitoring (Heart Rate, Blood Pressure) Dosing Regimen\n(e.g., twice daily for 3 months)->Systemic Parameter Monitoring\n(Heart Rate, Blood Pressure) Statistical Analysis\n(e.g., ANOVA) Statistical Analysis (e.g., ANOVA) IOP Measurement at\nPredefined Intervals->Statistical Analysis\n(e.g., ANOVA) Systemic Parameter Monitoring\n(Heart Rate, Blood Pressure)->Statistical Analysis\n(e.g., ANOVA) Comparative Efficacy\nand Safety Assessment Comparative Efficacy and Safety Assessment Statistical Analysis\n(e.g., ANOVA)->Comparative Efficacy\nand Safety Assessment

Caption: Typical experimental workflow for comparing ocular hypotensive agents.

Detailed Experimental Protocols

Clinical Trial for Intraocular Pressure Reduction
  • Objective: To compare the IOP-lowering efficacy and safety of Levobunolol and Betaxolol in patients with open-angle glaucoma or ocular hypertension.

  • Study Design: A 3-month, double-masked, randomized, controlled clinical trial.[5]

  • Participants: 85 patients diagnosed with open-angle glaucoma or ocular hypertension.[5]

  • Treatment Groups:

    • Levobunolol 0.25% ophthalmic solution, administered twice daily.[5]

    • Levobunolol 0.5% ophthalmic solution, administered twice daily.[5]

    • Betaxolol 0.5% ophthalmic solution, administered twice daily.[5]

  • Methodology:

    • A baseline IOP was established for each patient, with a mean of approximately 25 mmHg.[5]

    • Patients were randomly assigned to one of the three treatment groups.

    • The assigned ophthalmic solution was self-administered by the patients twice daily for a period of 3 months.

    • IOP measurements were taken at specified intervals throughout the study.

    • Systemic safety variables, including heart rate and blood pressure, were also monitored.[5]

  • Outcome Measures: The primary outcome was the mean reduction in IOP from baseline at the end of the 3-month period. Secondary outcomes included the assessment of systemic safety.

Receptor Binding Affinity Assay
  • Objective: To determine the relative binding affinities and selectivities of Levobunolol and Betaxolol for β1- and β2-adrenoceptors.

  • Study Model: Guinea pig heart (predominantly β1-receptors) and lung (predominantly β2-receptors) tissue homogenates.[4]

  • Methodology:

    • Washed heart and lung homogenates were prepared from guinea pigs.

    • A radioligand, [3H]-CGP12177, was used to label the beta-adrenoceptors.

    • Concentration-dependent displacement of the radioligand was measured in the presence of increasing concentrations of Levobunolol and Betaxolol.

    • The binding inhibition parameters (IC50 values) were determined from the resulting competition curves.[4]

  • Outcome Measures: The IC50 values for each drug at both receptor subtypes were used to calculate their respective binding affinities and selectivity ratios.

Comparative Analysis

Efficacy in IOP Reduction: Experimental data consistently demonstrates that Levobunolol is more potent than Betaxolol in reducing intraocular pressure. In a 3-month clinical trial, both 0.25% and 0.5% concentrations of Levobunolol resulted in significantly greater IOP reductions (6.0-6.2 mmHg) compared to 0.5% Betaxolol (3.7 mmHg) from a mean baseline of approximately 25 mmHg.[5][6] Another 16-week study showed a more pronounced difference, with Levobunolol 0.5% reducing IOP by 16.28 mmHg compared to 8.535 mmHg with Betaxolol 0.5%.[7] The greater efficacy of Levobunolol is also reflected in its ability to reduce aqueous humor flow more substantially than Betaxolol (32% vs. 17% for 0.5% solutions, respectively).[8]

Receptor Selectivity and Pharmacodynamics: The difference in efficacy can be attributed to their distinct receptor binding profiles. Levobunolol is a non-selective beta-blocker, exhibiting high affinity for both β1 and β2 receptors.[1][2][3] In contrast, Betaxolol is a cardioselective beta-blocker with a significantly higher affinity for β1 receptors over β2 receptors.[1][3] Radioligand binding studies in guinea pig tissues quantified this difference, showing Levobunolol to have a 140-fold selectivity for β2-receptors, while Betaxolol displayed a 193-233-fold selectivity for β1-receptors.[4] The blockade of β2-receptors in the ciliary epithelium is believed to contribute significantly to the reduction of aqueous humor production, which may explain the superior IOP-lowering effect of the non-selective agent, Levobunolol.

Systemic Effects and Safety Profile: The cardioselectivity of Betaxolol is a key differentiator in its safety profile. By primarily targeting β1-receptors, which are predominant in the heart, and having a much lower affinity for β2-receptors found in the lungs, Betaxolol is generally considered a safer option for patients with reactive airway diseases like asthma.[1][3] Levobunolol, due to its non-selective nature, can induce bronchoconstriction and is therefore used with caution in this patient population.[2]

In terms of cardiovascular effects, a study in healthy elderly volunteers demonstrated that Levobunolol 0.25% significantly lowered heart rate and systolic blood pressure during exercise compared to both placebo and Betaxolol 0.25%.[9] Betaxolol, in the same study, did not produce statistically significant changes in these parameters during exercise when compared to placebo.[9] However, in a clinical trial with glaucoma patients, no clinically or statistically significant differences in systemic safety variables were noted between the two drugs during resting conditions.[5]

Conclusion

In research models, Levobunolol consistently demonstrates superior efficacy in reducing intraocular pressure compared to Betaxolol. This is largely attributed to its non-selective blockade of both β1 and β2-adrenergic receptors. However, this lack of selectivity also translates to a higher potential for systemic side effects, particularly respiratory complications.

Betaxolol's cardioselectivity for β1-receptors offers a more favorable systemic safety profile, making it a preferable agent for patients with pre-existing pulmonary conditions. The choice between Levobunolol and Betaxolol in a research or clinical setting should therefore be guided by a careful consideration of the desired potency in IOP reduction versus the systemic safety profile of the subject. For studies focused purely on maximizing ocular hypotensive effects, Levobunolol may be the more potent tool. Conversely, where systemic, particularly cardiovascular and pulmonary, effects are a concern, Betaxolol presents a more targeted and potentially safer alternative.

References

A Comparative Analysis of Levobunolol Hydrochloride and Carteolol for Ocular Hypertension and Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two prominent non-selective beta-adrenergic antagonists used in the management of open-angle glaucoma and ocular hypertension: Levobunolol (B1674948) Hydrochloride and Carteolol (B1214276). Both medications effectively lower intraocular pressure (IOP) by reducing the production of aqueous humor. However, they exhibit key differences in efficacy, systemic effects, and pharmacological profiles that are critical for clinical and research applications.

Executive Summary

A key clinical trial directly comparing 0.5% levobunolol and 2% carteolol demonstrated that levobunolol led to a statistically significant greater reduction in intraocular pressure.[1][2][3] While both drugs are non-selective beta-blockers, Carteolol possesses intrinsic sympathomimetic activity (ISA), a property that has not shown a definitive advantage in terms of optic disk perfusion or systemic side effects.[4][5] Levobunolol is recognized for its potent and long-lasting effects, with studies supporting once-daily dosing in many patients.[5][6]

Data Presentation: Clinical Efficacy and Systemic Safety

A three-month, double-masked, randomized clinical trial involving 59 patients with open-angle glaucoma or ocular hypertension provides the most direct comparative data between 0.5% levobunolol and 2% carteolol administered twice daily.[1][2][3]

Parameter0.5% Levobunolol Hydrochloride2% CarteololStatistical Significance (p-value)
Mean Decrease in Intraocular Pressure (IOP) 7.3 mmHg (27.4%)4.1 mmHg (14.8%)p = 0.0004[1][2][3]
Mean Decrease in Heart Rate -3.1 beats/min-8.4 beats/minp = 0.059[1][2]

Changes in visual field and cup-disk ratios were minimal and comparable between the two groups.[1][2]

Mechanism of Action

Both Levobunolol and Carteolol are non-selective beta-adrenergic antagonists, meaning they block both beta-1 and beta-2 adrenergic receptors.[5][7] The primary mechanism for lowering IOP involves the blockade of beta-2 receptors in the ciliary epithelium of the eye, which leads to a reduction in aqueous humor production.[5][7][8]

A key pharmacological distinction is Carteolol's intrinsic sympathomimetic activity (ISA), which means it can exert a low level of agonist activity at the beta-receptor while simultaneously acting as a blocker to more potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[4][9] In theory, this partial agonist activity could mitigate some of the systemic side effects associated with beta-blockade, such as bradycardia, although clinical evidence for a significant advantage remains inconclusive.[4][5] Levobunolol does not possess ISA.[7]

Signaling Pathway for IOP Reduction by Beta-Blockers

cluster_0 Ciliary Epithelium cluster_1 Pharmacological Intervention Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta2_Receptor Beta-2 Adrenergic Receptor Catecholamines->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ion_Transport Ion Transport Mechanisms PKA->Ion_Transport Phosphorylates & Activates Aqueous_Humor Aqueous Humor Production Ion_Transport->Aqueous_Humor Drives Aqueous_Humor_Reduced Reduced Aqueous Humor Production & Lower IOP Aqueous_Humor->Aqueous_Humor_Reduced Leads to Beta_Blockers Levobunolol / Carteolol (Non-selective Beta-Blockers) Beta_Blockers->Beta2_Receptor Block

Caption: Signaling pathway of beta-adrenergic receptor stimulation and inhibition in the ciliary epithelium.

Experimental Protocols

The following outlines the methodology of the key comparative clinical trial.

Title: A comparison of the ocular hypotensive efficacy and systemic safety of 0.5% levobunolol and 2% carteolol[1]

Study Design:

  • A 3-month, double-masked, randomized clinical trial.[1][2]

  • Participants: 59 patients diagnosed with open-angle glaucoma or ocular hypertension.[1][2]

  • Treatment Arms:

    • Group 1: 0.5% this compound ophthalmic solution, administered twice daily.[1]

    • Group 2: 2% Carteolol ophthalmic solution, administered twice daily.[1]

  • Primary Efficacy Endpoint: Change in intraocular pressure (IOP) from baseline.[1]

  • Safety Endpoints:

    • Changes in heart rate.[1][2]

    • Alterations in visual fields and cup-disk ratios.[1][2]

Experimental Workflow

cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (Open-Angle Glaucoma or Ocular Hypertension) Randomization Randomization (n=59) Patient_Screening->Randomization Group_L Group 1: 0.5% Levobunolol (Twice Daily) Randomization->Group_L Group_C Group 2: 2% Carteolol (Twice Daily) Randomization->Group_C Follow_Up 3-Month Follow-up (Double-Masked) Group_L->Follow_Up Group_C->Follow_Up Data_Collection Data Collection: - Intraocular Pressure - Heart Rate - Visual Fields - Cup-Disk Ratio Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

A Comparative Analysis of Levobunolol Hydrochloride in Clinical Trials for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Levobunolol (B1674948) Hydrochloride, an ophthalmic solution for the management of glaucoma and ocular hypertension. By summarizing key efficacy and safety findings from multiple studies, this document aims to offer an objective resource for researchers and professionals in the field of ophthalmology and drug development. The data presented is supported by detailed experimental protocols and visualized through signaling pathways and experimental workflows.

Efficacy of Levobunolol Hydrochloride in Reducing Intraocular Pressure (IOP)

Levobunolol has demonstrated significant efficacy in lowering intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension. Clinical studies have consistently shown its effectiveness, often in comparison to other beta-blockers like timolol (B1209231) and betaxolol (B1666914).

A three-month, double-masked study revealed that both 0.5% and 1% concentrations of levobunolol produced an average IOP reduction of approximately 9.0 mm Hg, a significant decrease compared to the 0.5 mm Hg reduction observed in the vehicle-treated group[1]. Another long-term study spanning up to two years found that levobunolol 0.5% and 1% reduced mean IOP by 27% (a range of -6 to -8 mmHg), an effect comparable to that of 0.5% timolol[2]. Furthermore, a four-year study confirmed the sustained efficacy of levobunolol, with mean IOP decreases of 7.1 mmHg for the 0.5% concentration and 7.2 mmHg for the 1% concentration, similar to the 7.0 mmHg reduction seen with 0.5% timolol[3].

When administered once daily, 0.5% levobunolol was found to control IOP in 72% of subjects, with an overall mean decrease of 7.0 mm Hg in a three-month study[4]. In a direct comparison of once-daily administration, the overall mean decrease in IOP was 5.6 mm Hg for the levobunolol group and 6.7 mm Hg for the timolol group, a difference that was not statistically significant[5].

Comparative Efficacy Data
Study Duration Drug/Concentration Mean IOP Reduction (mmHg) Comparator/Concentration Comparator Mean IOP Reduction (mmHg) Number of Patients Reference
3 MonthsLevobunolol 0.25%6.2Betaxolol 0.5%3.785[6]
3 MonthsLevobunolol 0.5%6.0Betaxolol 0.5%3.785[6]
3 MonthsLevobunolol 0.5%~9.0Vehicle0.542[1]
3 MonthsLevobunolol 1%~9.0Vehicle0.542[1]
3 Months (once daily)Levobunolol 0.5%5.6 (23% decrease)Timolol 0.5%6.7 (26% decrease)91[5]
Up to 15 MonthsLevobunolol 0.5%8.0Timolol 0.5%8.0162[7]
Up to 15 MonthsLevobunolol 1%8.2Timolol 0.5%8.0162[7]
Up to 2 YearsLevobunolol 0.5% & 1%6 to 8 (27% decrease)Timolol 0.5%Similar to Levobunolol391[2]
1 YearLevobunolol 0.25%5.1Timolol 0.25%4.678[8]
Up to 4 YearsLevobunolol 0.5%>8.8Timolol 0.5%>8.851[9][10]
Up to 4 YearsLevobunolol 1%>8.8Timolol 0.5%>8.851[9][10]
4 YearsLevobunolol 0.5%7.1Timolol 0.5%7.0391[3]
4 YearsLevobunolol 1%7.2Timolol 0.5%7.0391[3]

Safety and Tolerability Profile

Levobunolol is generally well-tolerated. The most common ocular side effect is transient burning and stinging upon instillation, reported in up to one in three patients[4]. Blepharoconjunctivitis has been observed in up to one in twenty patients[4]. Systemic side effects, although less common, can include decreases in heart rate and blood pressure[2][3][11].

In a long-term study of up to four years, the efficacy failure rate for levobunolol was approximately 30%, with an additional 10% of patients discontinuing therapy due to adverse experiences[3]. Most of these discontinuations occurred within the first two years of treatment[3].

A comparative study with betaxolol, a cardioselective beta-blocker, found that levobunolol-treated subjects had significantly lower average heart rates, systolic blood pressures, and rate-pressure products during exercise[12]. This suggests that betaxolol may be a safer option for patients with reactive airway disease[13].

Key Safety Findings
Adverse Event Incidence/Observation Comparator Reference
Ocular Burning/StingingUp to 1 in 3 patients-[4]
BlepharoconjunctivitisUp to 1 in 20 patients-[4]
Decreased Heart Rate3 to 6 beats per minute decrease (mean)Timolol showed similar decreases[3]
Decreased Blood Pressure1 to 2 mmHg decrease (mean systolic and diastolic)Timolol showed similar decreases[3]
Cardiovascular Effects (during exercise)Significantly lower heart rate, systolic BP, and rate-pressure productBetaxolol[12]

Experimental Protocols

The clinical trials of this compound have predominantly been double-masked, randomized, and controlled studies.

Patient Population: The studies typically enrolled patients with open-angle glaucoma or ocular hypertension[1][2][3][5][6][7][8][11][14][15]. Baseline intraocular pressures were generally above 21 mmHg.

Treatment Regimen: The standard dosage was one drop of the ophthalmic solution administered twice daily in the affected eye(s)[1][2][3][6][8][9][10][11][14]. Some studies also investigated the efficacy of once-daily administration[5][16].

Washout Period: Before initiating treatment, patients who were on other ocular hypotensive medications underwent a washout period to establish a baseline IOP. The duration of the washout varied depending on the previous medication[1][15].

Outcome Measures: The primary efficacy endpoint was the reduction in IOP from baseline. Safety assessments included monitoring of heart rate, blood pressure, and the incidence of ocular and systemic adverse events[2][3][5][9][11][12][14].

Visualizing the Data

To better understand the clinical trial process and the mechanism of action of Levobunolol, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis PatientScreening Patient Screening (Open-Angle Glaucoma or Ocular Hypertension) InformedConsent Informed Consent PatientScreening->InformedConsent Washout Washout of Prior Medications InformedConsent->Washout BaselineIOP Baseline IOP Measurement Washout->BaselineIOP Randomization Randomization BaselineIOP->Randomization TreatmentArmA This compound Randomization->TreatmentArmA TreatmentArmB Comparator (e.g., Timolol, Betaxolol) Randomization->TreatmentArmB TreatmentArmC Placebo/Vehicle Randomization->TreatmentArmC FollowUpVisits Regular Follow-up Visits (IOP & Safety Monitoring) TreatmentArmA->FollowUpVisits TreatmentArmB->FollowUpVisits TreatmentArmC->FollowUpVisits DataCollection Data Collection & Analysis FollowUpVisits->DataCollection StudyConclusion Study Conclusion DataCollection->StudyConclusion

Caption: A generalized workflow for a randomized controlled clinical trial of Levobunolol.

G Levobunolol This compound (Topical Administration) BetaReceptors Beta-Adrenergic Receptors in Ciliary Body Levobunolol->BetaReceptors Blocks Levobunolol->BetaReceptors Inhibition IOP Intraocular Pressure (IOP) Levobunolol->IOP Leads to Reduction AqueousProduction Aqueous Humor Production BetaReceptors->AqueousProduction Stimulates AqueousProduction->IOP Increases

Caption: Mechanism of action of Levobunolol in reducing intraocular pressure.

G cluster_drugs Treatment cluster_reduction IOP Reduction Title Mean IOP Reduction (mmHg) in Comparative Trials Levobunolol Levobunolol 0.25% - 0.5% Levo_Reduction ~5-9 mmHg Levobunolol->Levo_Reduction Comparable or Superior Efficacy Timo_Reduction ~4.5-8 mmHg Levobunolol->Timo_Reduction Generally Comparable Efficacy Beta_Reduction ~3.7 mmHg Levobunolol->Beta_Reduction Superior Efficacy Timolol Timolol 0.25% - 0.5% Timolol->Timo_Reduction Betaxolol Betaxolol 0.5% Betaxolol->Beta_Reduction

Caption: Comparative efficacy of Levobunolol in reducing intraocular pressure.

References

Head-to-Head In Vitro Comparison of Non-Selective Beta-Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed in vitro comparison of commonly studied non-selective beta-blockers, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds. The following sections present quantitative data on their binding affinities and functional potencies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Quantitative Comparison of Non-Selective Beta-Blockers

The efficacy and selectivity of non-selective beta-blockers are primarily determined by their binding affinity for β1 and β2 adrenergic receptors and their functional potency in modulating downstream signaling pathways, such as cyclic AMP (cAMP) production. The data presented below is collated from various in vitro studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Receptor Binding Affinities (Ki)

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the pKi and Ki values of several non-selective beta-blockers for human β1 and β2 adrenergic receptors as determined by radioligand binding assays.

Compoundβ1-Adrenergic Receptor (pKi)β1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (pKi)β2-Adrenergic Receptor (Ki, nM)β2/β1 Selectivity Ratio
Propranolol8.3[1]5.019.28[1]0.529.6
Carvedilol8.8[2]1.589.4[2]0.44.0
Alprenolol8.2[1]6.319.4[1]0.415.8
Nadolol7.6[1]25.128.9[1]1.2619.9
Sotalol6.1[1]794.337.2[1]63.112.6
TimololData not availableData not available8.6[3]2.51Data not available
PindololData not availableData not availableData not availableData not availableData not available
LabetalolData not availableData not availableData not availableData not availableData not available

Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. The β2/β1 selectivity ratio was calculated as Ki(β1) / Ki(β2).

Functional Potency (IC50) in cAMP Assays

The half-maximal inhibitory concentration (IC50) in a functional assay, such as a cAMP accumulation assay, measures the potency of a compound in inhibiting a biological response. In the context of beta-blockers, it reflects their ability to antagonize agonist-induced cAMP production.

CompoundCell LineAgonist UsedIC50 (nM)
PropranololCHO-5-HT1AR(+)8-OH-DPAT987.7 ± 615.6[4]
CarvedilolData not availableData not availableData not available
NadololData not availableData not availableData not available
TimololData not availableData not availableData not available
PindololData not availableData not availableData not available
LabetalolData not availableData not availableData not available

Note: The available search results provided limited head-to-head IC50 data for a broad range of non-selective beta-blockers under consistent experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible in vitro characterization of non-selective beta-blockers.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target β-adrenergic receptor subtype (β1 or β2) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]

  • The homogenate is centrifuged at a low speed to remove large debris.[5]

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]

  • Protein concentration is determined using a standard method like the BCA assay.[5]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.[5]

  • Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 or [125I]iodocyanopindolol), and varying concentrations of the unlabeled non-selective beta-blocker being tested.[5][6]

  • To determine non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., propranolol) is added to a set of wells.[7]

  • The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium.[5]

3. Separation and Detection:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[5]

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.[7]

  • The radioactivity retained on the filters is measured using a scintillation counter.[5]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from the total binding.

  • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

cAMP Accumulation Assay

This functional assay measures the ability of a beta-blocker to inhibit the agonist-stimulated production of the second messenger cyclic AMP (cAMP).

1. Cell Culture and Seeding:

  • A suitable cell line stably expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells) is cultured under standard conditions.[8]

  • Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.[2]

2. Assay Procedure:

  • The cell culture medium is removed, and cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]

  • Cells are then incubated with varying concentrations of the non-selective beta-blocker.

  • Following the antagonist pre-incubation, a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to stimulate cAMP production.

  • The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.[2]

3. Cell Lysis and cAMP Detection:

  • The stimulation is terminated by lysing the cells.[2]

  • The intracellular cAMP concentration is then measured using a commercially available cAMP detection kit, which can be based on various principles such as competitive immunoassay (e.g., HTRF, AlphaScreen) or enzyme fragment complementation.[4]

4. Data Analysis:

  • The amount of cAMP produced in each well is quantified.

  • The IC50 value is determined by plotting the cAMP concentration against the logarithm of the beta-blocker concentration and fitting the data to a sigmoidal dose-response curve. This value represents the concentration of the antagonist that inhibits 50% of the maximal agonist-induced cAMP production.

Visualizing Mechanisms and Workflows

To further aid in the understanding of non-selective beta-blocker pharmacology and the experimental procedures used for their characterization, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates Beta_Blocker Non-selective Beta-Blocker Beta_Blocker->Beta_Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of non-selective beta-blocker action.

G Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration 3. Filtration & Washing Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis_Ki 5. Data Analysis (IC50 -> Ki) Counting->Analysis_Ki Cell_Culture 1. Cell Culture & Seeding Preincubation 2. Pre-incubation with Beta-Blocker Cell_Culture->Preincubation Stimulation 3. Agonist Stimulation Preincubation->Stimulation Detection 4. Cell Lysis & cAMP Detection Stimulation->Detection Analysis_IC50 5. Data Analysis (IC50) Detection->Analysis_IC50

Caption: Experimental workflow for in vitro comparison of non-selective beta-blockers.

References

A Comparative Guide to the Analytical Validation of Levobunolol Hydrochloride: HPLC vs. UV-Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method against an established Ultraviolet-Visible (UV-Vis) Spectrophotometric method for the quantitative determination of Levobunolol Hydrochloride in pharmaceutical formulations. The information presented is supported by experimental data to assist researchers and quality control analysts in selecting the most suitable analytical technique for their specific needs.

This compound is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and ocular hypertension.[1] Its therapeutic efficacy is dependent on the precise amount of the active pharmaceutical ingredient (API) in the dosage form. Therefore, accurate and reliable analytical methods are crucial for quality control and regulatory compliance.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by blocking both beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye. This blockade inhibits the production of aqueous humor, the fluid that fills the eyeball, leading to a reduction in intraocular pressure (IOP).[2][3] The sustained reduction of IOP is critical in managing glaucoma and preventing optic nerve damage.

cluster_0 Ciliary Body Epithelium cluster_1 Drug Action Beta_Adrenergic_Receptor Beta-Adrenergic Receptor (β1 & β2) Aqueous_Humor_Production Aqueous Humor Production Beta_Adrenergic_Receptor->Aqueous_Humor_Production Stimulates Blocked_Receptor Blocked Receptor IOP Increased Intraocular Pressure (IOP) Aqueous_Humor_Production->IOP Leads to Reduced_Aqueous_Humor Reduced Aqueous Humor Production Reduced_IOP Reduced Intraocular Pressure (IOP) Levobunolol_HCl Levobunolol HCl Levobunolol_HCl->Blocked_Receptor Blocks Blocked_Receptor->Reduced_Aqueous_Humor Inhibits Reduced_Aqueous_Humor->Reduced_IOP Leads to

Figure 1: Signaling pathway of this compound in reducing intraocular pressure.

Comparison of Analytical Methods

This guide compares a modern HPLC-Diode Array Detection (DAD) method with a traditional UV-Visible Spectrophotometric method for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method offers high specificity and the ability to simultaneously determine multiple components in a mixture.

Method 2: UV-Visible Spectrophotometry

A simpler, more accessible technique suitable for the direct quantification of this compound in solution. This method is based on the charge transfer reaction of the drug with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[4]

Data Presentation: Performance Characteristics

The performance of each method was validated according to the International Council for Harmonisation (ICH) guidelines.[5] A summary of the key validation parameters is presented in the tables below.

Table 1: Linearity and Range

ParameterHPLC-DAD MethodUV-Spectrophotometric Method
Linearity Range3.75 - 150 µg/mL50 - 250 µg/mL[4]
Correlation Coefficient (r²)> 0.999Not Reported
Limit of Detection (LOD)0.20 - 1.01 µg/mLNot Reported
Limit of Quantification (LOQ)Not ReportedNot Reported

Table 2: Accuracy and Precision

ParameterHPLC-DAD MethodUV-Spectrophotometric Method
Accuracy
% RecoverySatisfactory results obtainedNot Reported
Precision
Intraday (% RSD)< 2%Not Reported
Interday (% RSD)< 2%Not Reported

Experimental Protocols

Detailed methodologies for the validated analytical methods are provided below.

Experimental Workflow: HPLC-DAD Method

Start Start Sample_Prep Sample Preparation (Dilution with Mobile Phase) Start->Sample_Prep HPLC_System HPLC System Setup Sample_Prep->HPLC_System Injection Inject Sample HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection DAD Detection (254 nm) Chromatography->Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the HPLC-DAD analysis of this compound.

Methodology: HPLC-DAD

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

  • Column: Thermo Hypersil BDS C18 column (4.6 × 250 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5) and acetonitrile (B52724) in a ratio of 78:22 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of USP this compound Reference Standard is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linearity range.

  • Sample Preparation: The pharmaceutical formulation (e.g., ophthalmic solution) is accurately diluted with the mobile phase to a concentration within the validated range.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of this compound in the sample is determined by comparing its peak area to that of the standard.

Experimental Workflow: UV-Visible Spectrophotometric Method

Start Start Sample_Prep Sample Preparation (Dissolution in Methanol) Start->Sample_Prep Reagent_Addition Add DDQ Reagent Sample_Prep->Reagent_Addition Incubation Incubate for 5 min Reagent_Addition->Incubation Measurement Measure Absorbance (470 nm) Incubation->Measurement Data_Analysis Data Analysis (Absorbance vs. Concentration) Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the UV-Visible Spectrophotometric analysis of this compound.

Methodology: UV-Visible Spectrophotometry

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Reagents:

    • Methanol (B129727) (analytical grade).

    • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution (0.1% w/v in methanol).[4]

  • Wavelength of Maximum Absorbance (λmax): 470 nm.[4]

  • Standard Preparation: A stock solution of pure this compound is prepared in methanol. Working standards are prepared by diluting the stock solution to concentrations within the Beer's law range.[4]

  • Sample Preparation: An accurately weighed portion of the pharmaceutical formulation is dissolved in methanol to achieve a concentration within the validated range.

  • Procedure:

    • To a fixed volume of the standard or sample solution, add a specified volume of the DDQ reagent.

    • Allow the reaction to proceed for 5 minutes at room temperature.[4]

    • Measure the absorbance of the resulting colored solution at 470 nm against a reagent blank.

    • The concentration of this compound in the sample is determined from a calibration curve prepared using the standard solutions.

Conclusion and Recommendation

Both the HPLC-DAD and UV-Visible Spectrophotometric methods offer viable options for the quantitative analysis of this compound.

  • The HPLC-DAD method is highly specific and sensitive, making it the preferred choice for stability-indicating assays and the analysis of samples containing potential impurities or excipients that may interfere with UV measurements. Its ability to separate this compound from other components ensures a high degree of accuracy and reliability.

  • The UV-Visible Spectrophotometric method is a simpler, faster, and more cost-effective alternative. It is well-suited for routine quality control analysis of bulk drug and simple formulations where interfering substances are not a concern.

The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix. For regulatory submissions and in-depth stability studies, the validated HPLC-DAD method is recommended. For routine process control and release testing of known formulations, the UV-Visible spectrophotometric method can be a practical and efficient tool.

References

A Comparative Guide to the Systemic Absorption of Different Levobunolol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the systemic absorption profiles of various ophthalmic formulations of levobunolol (B1674948), a non-selective beta-blocker used in the management of glaucoma and ocular hypertension. Understanding the systemic exposure of different formulations is critical for optimizing therapeutic efficacy while minimizing potential systemic side effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in research and development.

Quantitative Data on Systemic Absorption

Systemic absorption of topically applied ophthalmic drugs can lead to unintended systemic side effects. The choice of formulation can significantly influence the extent of a drug's entry into the bloodstream. The following table summarizes the available pharmacokinetic parameters for different levobunolol formulations.

FormulationConcentrationAnimal ModelCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Key Findings & Citations
Ophthalmic Solution 0.5%Human0.1 - 0.3 (mean plasma levels)Not SpecifiedNot SpecifiedPlasma levels were measured after twice-daily instillation for one week.
Ophthalmic Solution 1%Human0.3 - 0.6 (mean plasma levels)Not SpecifiedNot SpecifiedHigher concentration resulted in higher mean plasma levels compared to the 0.5% solution.
In-Situ Gel Not SpecifiedRabbit (Brimonidine Tartrate)Lower than solutionNot SpecifiedLower than solutionIn-situ gel formulations are designed to increase precorneal residence time, which can lead to reduced systemic absorption. A study with brimonidine (B1667796) tartrate showed a lower plasma AUC for the in-situ gel compared to the conventional eye drop, suggesting decreased systemic absorption.[1] However, a study with ofloxacin (B1677185) found no significant difference in systemic absorption between an in-situ gel and a solution.[2] Direct comparative data for levobunolol in-situ gel is not readily available.
Nanoemulsion Not SpecifiedRabbit (Etoposide)Not Significantly Different from SolutionNot SpecifiedNot Significantly Different from SolutionA study on etoposide (B1684455) nanoemulsion administered via the sub-tenon route showed no significant difference in systemic exposure (plasma AUC) compared to a solution.[3] Nanoemulsions are designed to enhance ocular bioavailability, and their impact on systemic absorption can vary. Direct comparative data for a topical levobunolol nanoemulsion is not readily available.

Note: Direct head-to-head comparative studies on the systemic absorption of different levobunolol formulations (solution, in-situ gel, and nanoemulsion) in the same study are limited in the publicly available literature. The data for in-situ gels and nanoemulsions are based on studies with other ophthalmic drugs and represent expected trends.

Experimental Protocols

The following section details a typical experimental protocol for evaluating the systemic absorption of ophthalmic formulations in a rabbit model, a common preclinical model for ophthalmic drug development.

Pharmacokinetic Study in Rabbits

Objective: To determine and compare the plasma concentration-time profiles and pharmacokinetic parameters (Cmax, Tmax, AUC) of different levobunolol formulations after topical ocular administration.

1. Subjects:

  • Healthy, adult New Zealand White rabbits of either sex, weighing 2-3 kg.

  • Animals are acclimatized for at least one week before the study.

  • All procedures are conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

2. Study Design:

  • A parallel or crossover study design can be used.

  • Animals are randomly assigned to treatment groups, with each group receiving a different levobunolol formulation (e.g., 0.5% ophthalmic solution, 0.5% in-situ gel, 0.5% nanoemulsion).

  • A sufficient number of animals (typically n=6-8 per group) are used to ensure statistical power.

3. Drug Administration:

  • A single drop (typically 30-50 µL) of the respective formulation is instilled into the conjunctival sac of one or both eyes of each rabbit.

  • The eyelids are held together for a few seconds to prevent immediate loss of the dose.

4. Blood Sampling:

  • Blood samples (approximately 1-2 mL) are collected from the marginal ear vein at predetermined time points.

  • Typical sampling time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-instillation.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Plasma samples are thawed and proteins are precipitated using a suitable agent (e.g., acetonitrile (B52724) or methanol).

    • The mixture is vortexed and centrifuged.

    • The supernatant is collected and may be further purified using liquid-liquid extraction or solid-phase extraction.

    • The final extract is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for levobunolol (around 225 nm).

  • Quantification:

    • A calibration curve is constructed using standard solutions of levobunolol in blank plasma.

    • The concentration of levobunolol in the study samples is determined by comparing their peak areas to the calibration curve.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental methods.

  • The following pharmacokinetic parameters are calculated:

    • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total systemic exposure to the drug over time, calculated using the trapezoidal rule.

Visualizations

Signaling Pathway of Levobunolol's IOP-Lowering Effect

IOP_Lowering_Pathway Levobunolol Levobunolol (Topical Administration) Beta_Receptors β-Adrenergic Receptors in Ciliary Body Levobunolol->Beta_Receptors Blocks IOP Intraocular Pressure (IOP) Levobunolol->IOP Reduces Aqueous_Humor_Production Aqueous Humor Production Beta_Receptors->Aqueous_Humor_Production Stimulates Aqueous_Humor_Production->IOP Increases

Caption: Mechanism of action of levobunolol in reducing intraocular pressure.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Formulation_Admin Topical Ocular Administration of Levobunolol Formulation Blood_Sampling Serial Blood Sampling (e.g., 0-24 hours) Formulation_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Plasma_Separation->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Concentration_Determination Plasma Concentration Determination HPLC_Analysis->Concentration_Determination PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Concentration_Determination->PK_Analysis

Caption: Workflow of a typical preclinical pharmacokinetic study for an ophthalmic drug.

Logical Relationship of Formulation and Systemic Absorption

Formulation_Absorption Formulation Ophthalmic Formulation (Solution, Gel, Nanoemulsion) Precorneal_Residence Precorneal Residence Time Formulation->Precorneal_Residence Influences Corneal_Permeation Corneal Permeation Precorneal_Residence->Corneal_Permeation Affects Systemic_Absorption Systemic Absorption (via Conjunctiva and Nasolacrimal Duct) Precorneal_Residence->Systemic_Absorption Affects Ocular_Bioavailability Ocular Bioavailability Corneal_Permeation->Ocular_Bioavailability Determines

Caption: Relationship between formulation properties and drug absorption pathways.

References

Safety Operating Guide

Proper Disposal of Levobunolol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of Levobunolol Hydrochloride, this document outlines procedural, step-by-step guidance to ensure safe and compliant laboratory operations.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like this compound is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information on the operational and disposal plans for this beta-blocker.

Disposal Considerations for this compound

While specific quantitative disposal limits for this compound are not typically defined, proper disposal is governed by federal, state, and local regulations for non-controlled pharmaceutical waste. The following table summarizes key considerations:

ParameterGuidelineRegulatory Context
Waste Classification Likely Non-Hazardous Pharmaceutical WasteResource Conservation and Recovery Act (RCRA). Final determination may depend on the formulation and any co-mingled substances.
Disposal Method Professional waste management service (incineration)Environmental Protection Agency (EPA) and local regulations strongly discourage landfilling of pharmaceuticals.
Sewering/Drain Disposal ProhibitedEPA regulations prohibit the sewering of hazardous pharmaceutical waste. As a best practice, this should be avoided for all pharmaceutical waste to prevent environmental contamination.[1][2][3]
Containerization Clearly labeled, sealed, and non-reactive containersGood laboratory practice and waste management guidelines.
Record Keeping Maintain records of disposal dates, quantities, and vendorRecommended for internal tracking and potential regulatory audits.

Experimental Protocol: Disposal of this compound

This protocol outlines the standard operating procedure for the disposal of pure this compound powder and solutions from a research laboratory setting.

1.0 Objective

To safely and compliantly dispose of waste this compound.

2.0 Scope

This protocol applies to all laboratory personnel who handle and dispose of this compound waste in solid (powder) or liquid (solution) form.

3.0 Personal Protective Equipment (PPE)

  • Safety glasses

  • Laboratory coat

  • Nitrile gloves

4.0 Materials

  • Designated pharmaceutical waste container (non-reactive, with a secure lid)

  • Waste labels

  • Sealable plastic bags

  • Absorbent material (e.g., vermiculite, kitty litter) for liquid waste

5.0 Procedure

5.1 Waste Segregation

  • Identify all waste streams containing this compound.

  • Segregate this compound waste from general laboratory waste, biohazardous waste, and radioactive waste.

  • Do not mix with other hazardous chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

5.2 Solid Waste Disposal (Powder)

  • Ensure the primary container holding the solid this compound waste is securely sealed.

  • Place the sealed primary container into a larger, designated pharmaceutical waste container.

  • If disposing of small amounts in vials or tubes, place them collectively into a sealable plastic bag before putting them in the main waste container.

  • Label the outer container clearly as "Pharmaceutical Waste for Incineration" and include the chemical name "this compound."

5.3 Liquid Waste Disposal (Solutions)

  • Do not pour this compound solutions down the drain.[3]

  • For small volumes of aqueous solutions, absorb the liquid with a non-reactive absorbent material.

  • Place the absorbent material into a sealable plastic bag.

  • Dispose of the sealed bag in the designated pharmaceutical waste container.

  • For larger volumes, collect the waste in a sealed, compatible container. Label the container with the chemical name and concentration.

  • Place the sealed liquid waste container into secondary containment within the designated pharmaceutical waste accumulation area.

5.4 Final Disposal

  • Store the designated pharmaceutical waste container in a secure, designated satellite accumulation area until collection.

  • Arrange for pickup and disposal through your institution's licensed hazardous waste management vendor.

  • Ensure all required paperwork is completed for the waste manifest.

Disposal Workflow and Logical Relationships

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Start: Identify Levobunolol HCl Waste is_solid Is the waste solid? start->is_solid solid_procedure Seal primary container. Place in designated pharmaceutical waste bin. is_solid->solid_procedure Yes liquid_procedure Absorb liquid with inert material or collect in a sealed container. is_solid->liquid_procedure No (Liquid) is_controlled Is it a controlled substance? solid_procedure->is_controlled liquid_procedure->is_controlled dea_protocol Follow DEA regulations for rendering non-retrievable. is_controlled->dea_protocol Yes non_controlled_disposal Segregate as non-controlled pharmaceutical waste. is_controlled->non_controlled_disposal No label_waste Label container: 'Pharmaceutical Waste for Incineration' and list contents. dea_protocol->label_waste non_controlled_disposal->label_waste store_waste Store in secure Satellite Accumulation Area. label_waste->store_waste vendor_pickup Arrange for pickup by licensed waste vendor. store_waste->vendor_pickup end End: Disposal Complete vendor_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Levobunolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Levobunolol Hydrochloride, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1][2] It is crucial to avoid inhalation, as well as contact with eyes and skin.[1]

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is required when handling this compound:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Handle with impermeable and resistant gloves. Gloves must be inspected prior to use.
Skin and Body Protection Wear fire/flame resistant and impervious clothing.
Respiratory Protection Use a respirator if dust or aerosols are generated.

Data sourced from multiple safety data sheets.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe management of the compound within a laboratory setting.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect DonPPE Don Appropriate PPE Receipt->DonPPE Storage Store in a Cool, Well-Ventilated Area (-20°C Recommended) Inspect->Storage Weighing Weigh in Ventilated Enclosure DonPPE->Weighing Preparation Prepare Solution in Fume Hood Weighing->Preparation Experiment Conduct Experiment Preparation->Experiment CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste Dispose Dispose According to Local Regulations CollectWaste->Dispose Spill Accidental Spill Evacuate Evacuate Ventilate Ventilate Absorb Absorb Decontaminate Decontaminate DisposeSpillWaste DisposeSpillWaste Exposure Personal Exposure EyeContact EyeContact SkinContact SkinContact Inhalation Inhalation Ingestion Ingestion

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container in a cool, well-ventilated area.[1] For long-term stability, a storage temperature of -20°C is recommended.[1][3] Keep away from direct sunlight and sources of ignition.[1]

Handling and Use:

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • All weighing and handling of the solid form should be conducted in an area with appropriate exhaust ventilation to avoid dust and aerosol formation.[1]

  • When preparing solutions, work within a chemical fume hood.

  • Avoid eating, drinking, or smoking in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

cluster_exposure Personal Exposure cluster_spill Accidental Spill Emergency Emergency Event EyeContact Eye Contact Emergency->EyeContact SkinContact Skin Contact Emergency->SkinContact Inhalation Inhalation Emergency->Inhalation Ingestion Ingestion Emergency->Ingestion Evacuate Evacuate Area Emergency->Evacuate FlushEyes Flush with Water for 15 mins EyeContact->FlushEyes SeekMedical Seek Medical Attention EyeContact->SeekMedical WashSkin Wash with Soap and Water SkinContact->WashSkin RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FreshAir Move to Fresh Air Inhalation->FreshAir MedicalHelp Seek Medical Attention Inhalation->MedicalHelp RinseMouth Rinse Mouth Ingestion->RinseMouth DoNotVomit Do NOT Induce Vomiting Ingestion->DoNotVomit CallPoisonCenter Call Poison Center Ingestion->CallPoisonCenter Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Absorb and Collect Contain->Cleanup FlushEyes->SeekMedical WashSkin->RemoveClothing FreshAir->MedicalHelp RinseMouth->DoNotVomit DoNotVomit->CallPoisonCenter

Caption: Emergency response plan for this compound incidents.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes.[1]

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Do NOT induce vomiting. Call a physician.[1]

Accidental Release Measures:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment.

  • For spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[1]

  • Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[1]

Procedure for Disposal of Small Quantities:

  • Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.

  • For unused or expired medicine, it is recommended to use a drug take-back program if available.[4]

  • If a take-back program is not accessible, the waste can be mixed with an undesirable substance such as used coffee grounds or cat litter.[4][5]

  • Place the mixture in a sealed container (e.g., a sealable plastic bag) to prevent leakage.[4][5]

  • Dispose of the sealed container in the household trash.[5]

  • Empty containers should be triple-rinsed before disposal. The rinsate should be collected as hazardous waste.

Environmental Precautions:

  • Do not allow this compound to enter sewers or waterways.[1]

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with the handling of this compound, ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobunolol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Levobunolol Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。